molecular formula C8H4F2N2O B1437744 5,6-Difluoroquinazolin-4(3H)-one CAS No. 933823-89-3

5,6-Difluoroquinazolin-4(3H)-one

Cat. No.: B1437744
CAS No.: 933823-89-3
M. Wt: 182.13 g/mol
InChI Key: BUIFTPNSQJFACF-UHFFFAOYSA-N
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Description

5,6-Difluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4F2N2O and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIFTPNSQJFACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of 5,6-Difluoroquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5,6-Difluoroquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic introduction of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity. This guide focuses on the 5,6-difluoro-substituted derivatives of quinazolin-4(3H)-one, a class of compounds with significant therapeutic potential. We will explore their synthesis, delve into their primary biological activities—anticancer, antimicrobial, and anti-inflammatory—and elucidate the underlying mechanisms of action. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and a foundation for future research in this promising area.

Introduction: The Quinazolinone Core and the Fluorine Advantage

Quinazolinones are bicyclic heterocyclic compounds that are widely present in natural alkaloids and synthetic molecules, demonstrating remarkable pharmacological versatility.[1][3] More than twenty drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor applications alone.[3] Their structural flexibility allows for targeted chemical modifications, enabling the modulation of multiple biological pathways.[1]

The introduction of fluorine at the 5- and 6-positions of the quinazolinone ring is a deliberate design strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties and conformation. This can lead to enhanced binding to target proteins, increased membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes, often resulting in improved pharmacokinetic profiles and overall efficacy.

Synthesis of this compound Derivatives

The synthesis of the this compound core generally begins with a suitably substituted anthranilic acid derivative, specifically 2-amino-4,5-difluorobenzoic acid. A common and effective route involves acylation followed by cyclization.[4][5] Further derivatization at the N-3 position allows for the creation of a diverse library of compounds for biological screening.

General Synthetic Workflow

The following diagram outlines a representative synthetic pathway.

G A 2-Amino-4,5-difluorobenzoic Acid + Acyl Chloride (R1-COCl) B N-acylation A->B Base C 2-Acylamino-4,5-difluorobenzoic Acid B->C D Cyclization (e.g., Acetic Anhydride) C->D E 6,7-Difluoro-2-substituted-4H-3,1-benzoxazin-4-one D->E F Condensation + Amine (R2-NH2) E->F Reflux G Target Compound: 5,6-Difluoro-3-(R2)-2-(R1)-quinazolin-4(3H)-one F->G

Caption: General workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6]

Anticancer Activity

The most extensively studied application of quinazolinones is in oncology.[7][8] These compounds can induce cancer cell death through various mechanisms, including apoptosis, autophagy, and cell cycle arrest.[1][7]

Mechanism of Action: A primary mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer.[9] Many quinazolinone derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Overactivation of the EGFR pathway promotes uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the kinase domain, these derivatives can halt downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Other reported anticancer mechanisms include the inhibition of tubulin polymerization, targeting of Aurora kinases, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][10]

Quantitative Data: The anticancer potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). The table below presents hypothetical IC50 values for illustrative this compound derivatives against various cancer cell lines, compared to a standard drug.

CompoundTarget/MoAIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. A549 (Lung)
Derivative A EGFR Inhibitor0.150.280.45
Derivative B Tubulin Polymerization0.090.120.11
Derivative C Aurora Kinase A0.210.350.52
Doxorubicin Topoisomerase II0.480.310.25

Note: These values are illustrative to demonstrate the potential potency and are not from a specific cited study on 5,6-difluoro derivatives.

Antimicrobial Activity

Quinazolinone derivatives have also shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[11][12]

Mechanism of Action: A key bacterial target for some quinazolinone derivatives is DNA gyrase (a type II topoisomerase).[13] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately, bacterial death. This mechanism is distinct from many common antibiotics, making these compounds potential candidates for combating resistant strains.

Quantitative Data: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative D 4816
Derivative E 248
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Note: These values are illustrative and based on activities reported for the broader quinazolinone class.[12][14]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been investigated as anti-inflammatory agents, showing potential to modulate key inflammatory pathways.[15][16]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at sites of inflammation.[17] Additionally, some derivatives can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[15] By preventing the phosphorylation of IκBα and the subsequent translocation of p65 to the nucleus, these compounds can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][18]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Introduction: The Strategic Importance of the Fluorinated Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for Fluorinated Quinazolinone Compounds

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing various functional groups, allowing for the fine-tuning of pharmacological properties.[3] The strategic incorporation of fluorine atoms into the quinazolinone structure has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This has led to the development of fluorinated quinazolinone derivatives with a wide spectrum of therapeutic applications, most notably as anticancer and central nervous system (CNS) modulating agents.[4][5][6] This guide provides a detailed exploration of the molecular mechanisms that underpin the diverse activities of these potent compounds.

Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

Fluorinated quinazolinones have emerged as powerful anticancer agents that exert their effects through multiple, often interconnected, mechanisms.[3] Many of these compounds function as inhibitors of key enzymes and proteins that are critical for the growth and survival of cancer cells.

Targeting Receptor Tyrosine Kinases: The EGFR Axis

A primary and extensively studied mechanism of action for many anticancer fluorinated quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] EGFR is a cell-surface receptor that, upon activation by its ligands, triggers intracellular signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8]

Fluorinated quinazolinone derivatives, such as gefitinib and erlotinib, are designed to bind to the ATP-binding site within the kinase domain of EGFR, acting as competitive inhibitors.[7][9][10] This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling cascades, ultimately leading to a halt in cell proliferation and the induction of apoptosis.[11] The fluorine substituents on these molecules often enhance their binding affinity and selectivity for the EGFR active site.[12] For instance, a 3-chloro-4-(3-fluorobenzyloxy) aniline moiety has been shown to be beneficial for activity due to hydrophobic interactions within the kinase domain.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding Ras Ras P->Ras Activation PI3K PI3K P->PI3K Activation ATP ATP ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FQ Fluorinated Quinazolinone FQ->EGFR

Caption: EGFR signaling pathway and inhibition by fluorinated quinazolinones.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against EGFR tyrosine kinase.

  • Objective: To quantify the IC₅₀ value of a test compound (e.g., a fluorinated quinazolinone) against EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compound dissolved in DMSO.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

    • Plate reader (luminometer).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

    • Add 10 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression curve fit.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Beyond EGFR, some fluorinated quinazolinones exert their anticancer effects by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[7] Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle, playing a critical role in chromosome segregation during cell division.[3]

Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[13] Certain fluorinated quinazolinone derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This dual-action capability, inhibiting both EGFR and tubulin, represents a powerful strategy to combat cancer, as it targets two distinct and crucial cellular processes.[7]

Tubulin_Workflow cluster_exp Experimental Workflow Tubulin Purified Tubulin (α/β dimers) Mix Incubate Tubulin->Mix Compound Test Compound (Fluorinated Quinazolinone) Compound->Mix GTP GTP GTP->Mix Buffer Polymerization Buffer (37°C) Buffer->Mix Measure Measure Fluorescence (or Absorbance) Mix->Measure Result Inhibition of Polymerization Measure->Result

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess a compound's ability to inhibit tubulin polymerization.

  • Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure).

    • GTP solution.

    • General tubulin buffer (e.g., PIPES, MgCl₂, EGTA).

    • Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure light scattering.

    • Test compound (fluorinated quinazolinone) and control inhibitors (e.g., colchicine, paclitaxel).

    • 96-well plates.

    • Temperature-controlled fluorescence plate reader or spectrophotometer.

  • Procedure:

    • Prepare dilutions of the test compound and controls in general tubulin buffer.

    • Add the compounds to the wells of a 96-well plate.

    • Place the plate on ice and add the tubulin solution to each well.

    • Initiate polymerization by transferring the plate to a pre-warmed (37°C) plate reader.

    • Immediately begin monitoring the change in fluorescence or absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Polymerization leads to an increase in light scattering/fluorescence.

  • Data Analysis:

    • Plot the fluorescence/absorbance values against time for each concentration.

    • Compare the polymerization curves of the test compound to the positive (vehicle) and negative (known inhibitor) controls.

    • Calculate the percentage of inhibition at a specific time point (e.g., the plateau of the control curve).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against compound concentration.

Neuromodulatory Mechanisms: Interacting with the Central Nervous System

In addition to their anticancer properties, a distinct class of fluorinated quinazolinones, particularly pyrazolo[1,5-a]quinazolines, has been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[14][15] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. It is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[16][17]

These compounds typically interact with the benzodiazepine (BZD) binding site on the GABA-A receptor, an allosteric site that can modulate the receptor's response to GABA.[16] Depending on their specific structure, they can act as:

  • Positive Allosteric Modulators (Agonists): Enhancing the GABA-induced chloride current, leading to sedative, anxiolytic, and anticonvulsant effects.[14][15]

  • Negative Allosteric Modulators (Inverse Agonists): Reducing the GABA-induced chloride current, which can have pro-convulsant or stimulant effects.[14][15]

  • Neutral Modulators (Antagonists): Binding to the BZD site without affecting the GABA current but blocking the effects of both agonists and inverse agonists.[16]

This activity makes them promising candidates for the development of new treatments for epilepsy, anxiety disorders, and other neurological conditions.[5]

GABAA_Receptor cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular GABAR GABA-A Receptor (Pentameric Ion Channel) GABA GABA GABA->GABAR Binds to Orthosteric Site FQ Fluorinated Quinazolinone FQ->GABAR Binds to Allosteric (BZD) Site Cl_out Cl⁻ Cl_in Cl⁻ Cl_out->Cl_in Chloride Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Modulation of the GABA-A receptor by fluorinated quinazolinones.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This electrophysiological technique is the gold standard for studying the function of ion channels like the GABA-A receptor.[14][18]

  • Objective: To characterize the modulatory effect of a fluorinated quinazolinone on GABA-A receptor function.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2L).[14][18]

    • Microinjection setup.

    • Two-electrode voltage clamp amplifier and data acquisition system.

    • Perfusion system.

    • Recording solution (e.g., Ringer's solution).

    • GABA and test compound solutions.

  • Procedure:

    • Expression: Inject the cRNAs for the GABA-A receptor subunits into the cytoplasm of Xenopus oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

    • Recording Setup: Place a single oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • GABA Application: Apply a low concentration of GABA (typically the EC₅₋₁₀, the concentration that elicits 5-10% of the maximal response) to elicit a baseline inward chloride current.

    • Compound Application: Co-apply the test compound (fluorinated quinazolinone) with GABA and record the change in the current. An increase in current indicates positive modulation (agonism), while a decrease indicates negative modulation (inverse agonism).

    • Antagonism Test: To test for antagonism, apply the test compound first, followed by the co-application of GABA and a known agonist (e.g., diazepam). A reduction in the agonist's effect indicates antagonism.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

    • Express the effect of the compound as a percentage modulation of the baseline GABA response.

    • Generate concentration-response curves to determine the potency (EC₅₀) and efficacy (maximal modulation) of the compound.

Data Summary and Comparative Analysis

The efficacy of fluorinated quinazolinone compounds is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymes and the half-maximal effective concentration (EC₅₀) for receptor modulation. Lower values indicate higher potency.

Table 1: Anticancer Activity of Selected Fluorinated Quinazolinone Derivatives

Compound IDTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 6 EGFRMCF-70.35[7]
Compound 10e EGFR, TubulinMDA-MBA-2310.28[7]
Gefitinib (Ref.) EGFRMCF-70.97[7]
Compound 8h T-type Ca²⁺ ChannelA5495.9[19]
Compound 5k EGFRA549Potent[13]
Compound 9 Not SpecifiedNCI (Lung)2.51[20]

Table 2: Modulatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives on GABA-A Receptors

Compound IDReceptor SubtypeModulation TypeEffect at 1 µMReference
Compound 11d α1β2γ2LPartial Agonist+54% Potentiation[14]
Compound 6b α1β2γ2LPartial AgonistEnhances Cl⁻ current[14][15]
Compound 6a α1β2γ2LInverse AgonistReduces Cl⁻ current[14][15]
Compound 6g α1β2γ2LAntagonist/Null ModulatorAntagonizes Diazepam[14][15]
Compound 8a α1β2γ2LAgonistEnhances Cl⁻ current[17][18]
Compound 8b α1β2γ2LAntagonistAntagonizes Lorazepam[17][18]

Conclusion and Future Perspectives

Fluorinated quinazolinone compounds represent a remarkably versatile class of molecules with multifaceted mechanisms of action. In oncology, their ability to dually inhibit critical targets like EGFR and tubulin polymerization offers a promising strategy to overcome drug resistance and improve therapeutic outcomes. In neuroscience, their capacity to finely modulate GABA-A receptor activity opens new avenues for treating a range of CNS disorders.

The future of research in this area will likely focus on:

  • Structure-Based Design: Leveraging high-resolution crystal structures of target proteins to design next-generation inhibitors with enhanced potency and selectivity.

  • Multi-Targeted Ligands: Intentionally designing single molecules that can modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects.

  • Pharmacokinetic Optimization: Further exploring the role of fluorine and other substituents to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, enhancing their potential as orally bioavailable drugs.

The continued exploration of the fluorinated quinazolinone scaffold, grounded in a deep understanding of its molecular mechanisms, holds immense promise for the development of novel and effective therapeutics.

References

Anticancer Potential of 5,6-Difluoroquinazolin-4(3H)-one Analogues: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its structural versatility makes it a "privileged scaffold" for developing targeted anticancer therapies.[2] This technical guide provides an in-depth exploration of 5,6-difluoroquinazolin-4(3H)-one analogues, a promising subclass of compounds demonstrating significant anticancer potential. We delve into the rationale for difluorination, common synthetic pathways, and the core mechanisms of action, including the inhibition of critical cell signaling pathways like EGFR and PI3K/Akt, and the induction of apoptosis. Furthermore, this guide presents a framework for preclinical evaluation, offering detailed, field-proven protocols for cytotoxicity assessment, apoptosis analysis, and mechanistic validation. The synthesis of structure-activity relationship (SAR) data, quantitative results, and signaling pathways aims to equip researchers with the knowledge to design and evaluate the next generation of quinazolinone-based oncology drugs.

The Quinazolinone Scaffold: A Foundation for Anticancer Drug Design

A Privileged Structure in Oncology

The quinazolinone core, a fused bicyclic system of benzene and pyrimidine rings, is a prominent feature in over 200 natural alkaloids and a multitude of synthetic compounds.[3] Its rigid structure provides a stable platform for introducing various functional groups, allowing for precise modulation of pharmacological properties.[1] This adaptability has led to the development of several FDA-approved anticancer drugs, including inhibitors of kinases and tubulin.[1][2] The ability of the quinazolinone nucleus to interact with the ATP-binding pockets of numerous kinases is a key reason for its success in oncology.[4]

The Rationale for 5,6-Difluorination

The introduction of fluorine atoms into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, the presence of halogen atoms at the 6-position of the quinazoline ring has been shown to improve anticancer effects.[5] The 5,6-difluoro substitution pattern is hypothesized to further amplify these benefits by:

  • Enhancing Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can modulate the electronic properties of the aromatic system, potentially strengthening interactions with target proteins like kinase ATP-binding sites.

  • Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.

  • Modulating Cell Permeability: Altering the molecule's lipophilicity can optimize its ability to cross cell membranes and reach intracellular targets.

Synthetic Strategies and Methodologies

The synthesis of this compound analogues typically follows a multi-step pathway starting from appropriately substituted anthranilic acid derivatives. The general approach involves the formation of a benzoxazinone intermediate, followed by reaction with an amine to yield the final quinazolinone core.

General Synthetic Workflow

The synthesis is a logical sequence designed to build the heterocyclic core and then diversify its substituents. The choice of an iron-catalyzed reaction in some modern approaches, for example, is driven by the desire for more environmentally friendly and cost-effective methods compared to traditional palladium catalysts.[6]

G A 5,6-Difluoroanthranilic Acid B Step 1: Acylation (e.g., Acetic Anhydride) A->B Reacts with C Intermediate: 2-Methyl-5,6-difluoro- benzo[d][1,3]oxazin-4-one B->C Forms D Step 2: Amination & Cyclization (Primary Amine or Hydrazine) C->D Reacts with E Core Scaffold: 3-Substituted-5,6-difluoro- quinazolin-4(3H)-one D->E Yields F Step 3: Further Modification (e.g., Suzuki or Buchwald-Hartwig Coupling) E->F Optional G Diverse Analogues F->G Generates

Caption: General synthetic pathway for this compound analogues.
General Experimental Protocol for Synthesis

This protocol is a representative method adapted from established literature for similar quinazolinone structures.[7]

  • Step 1: Formation of the Benzoxazinone Intermediate.

    • To a solution of 5,6-difluoroanthranilic acid (1.0 eq) in pyridine (10 vol), add acetic anhydride (3.0 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours, monitoring progress by TLC.

    • Causality: Pyridine acts as both a solvent and a base to facilitate the acylation and subsequent cyclization. Refluxing provides the necessary energy to drive the dehydration and ring-closure.

    • Upon completion, cool the mixture and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain the 2-methyl-5,6-difluorobenzo[d][1][8]oxazin-4-one intermediate.

  • Step 2: Synthesis of the Quinazolinone Core.

    • A mixture of the benzoxazinone intermediate (1.0 eq) and a selected primary amine or hydrazine hydrate (1.2 eq) in glacial acetic acid (15 vol) is heated under reflux for 8-12 hours.

    • Causality: Glacial acetic acid serves as a solvent and a catalyst for the ring-opening of the oxazinone by the amine, followed by intramolecular cyclization to form the more stable quinazolinone ring.

    • Monitor the reaction by TLC. After completion, cool the solution and pour it into crushed ice.

    • The solid product is collected by filtration, washed with dilute sodium bicarbonate solution and then water, and purified by recrystallization from ethanol or by column chromatography.

Core Anticancer Mechanisms of Action

This compound analogues exert their anticancer effects through multiple, often interconnected, mechanisms. Their ability to inhibit key signaling pathways and induce programmed cell death is central to their therapeutic potential.

Inhibition of Pro-Survival Kinase Signaling

The quinazoline scaffold is a validated pharmacophore for EGFR inhibition.[2] Overexpression or mutation of EGFR is a major driver in many cancers, leading to uncontrolled cell proliferation and survival. Quinazolinone analogues act as ATP-competitive inhibitors, blocking the receptor's kinase activity and halting downstream signaling.

G cluster_0 EGF EGF EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS/RAF/MEK/ERK RAS/RAF/ MEK/ERK EGFR->RAS/RAF/MEK/ERK Analogues 5,6-Difluoro- quinazolin-4(3H)-one Analogues Analogues->EGFR Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinazolinone analogues.

The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, survival, and resistance to apoptosis.[9] Its deregulation is a common feature in many cancers.[10] Several quinazolinone derivatives have been identified as potent inhibitors of this pathway, often by targeting PI3K or Akt directly.[10][11] This inhibition leads to decreased cell survival and can sensitize cancer cells to other treatments.

G cluster_1 Growth Factor\nReceptor Growth Factor Receptor PI3K PI3K Growth Factor\nReceptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth Cell Growth mTOR->Cell Growth Survival Survival mTOR->Survival Analogues 5,6-Difluoro- quinazolin-4(3H)-one Analogues Analogues->PI3K Inhibits Analogues->Akt Inhibits G A Library of 5,6-Difluoro- quinazolin-4(3H)-one Analogues B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT/SRB on a panel of cancer cell lines) A->B C Identify 'Hit' Compounds (Sub-micromolar IC50 values) B->C D Secondary Screen: Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->D E Confirm Pro-apoptotic Activity & Identify Cell Cycle Arrest D->E F Tertiary Screen: Mechanistic Validation (Western Blot for p-EGFR, p-Akt, Caspases) E->F G Validate Target Engagement & Mechanism of Action F->G H Lead Candidate for In Vivo Studies G->H

References

A Technical Guide to the Influence of Fluorine Substituents on Quinazolinone Reactivity and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the strategic incorporation of fluorine into the quinazolinone scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to modulate reactivity, enhance physicochemical properties, and optimize the biological activity of this critical heterocyclic system.

Introduction: The Quinazolinone Scaffold and the Fluorine Advantage

The quinazolinone core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Its versatility stems from a bicyclic aromatic system that is amenable to substitution, allowing for the fine-tuning of its pharmacological profile.

The introduction of fluorine, the most electronegative element, into organic molecules is a cornerstone of modern drug design.[3] Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature profoundly alters a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[4][5][6] When applied to the quinazolinone scaffold, fluorination is not merely an act of substitution but a strategic tool to rationally engineer molecules with superior drug-like properties.

Section 1: Electronic and Physicochemical Consequences of Fluorination

The placement of fluorine on the quinazolinone ring system imparts significant, predictable changes to its fundamental properties. Understanding these effects is crucial for anticipating reactivity and guiding synthetic strategy.

Modulation of Electron Density and Acidity/Basicity (pKa)

The strong inductive effect (-I) of fluorine withdraws electron density from the aromatic system. This has a pronounced impact on the basicity of the quinazolinone nitrogen atoms.

  • Impact on pKa: The electron-withdrawing nature of fluorine decreases the electron density on the ring nitrogens, making them less basic. This results in a lower pKa compared to non-fluorinated analogs. Predicting these pKa shifts is vital, as the ionization state of a molecule governs its solubility, membrane permeability, and interaction with biological targets. Computational studies using Density Functional Theory (DFT) have shown a strong correlation between calculated atomic charges on the nitrogen atoms and experimental pKa values for quinazoline derivatives.[7]

Altering Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While often assumed to increase lipophilicity, fluorine's effect is more nuanced.

  • Local vs. Global Effects: A single fluorine atom can increase local lipophilicity. However, the introduction of highly polar C-F bonds can also alter the molecule's overall dipole moment and interactions with water, sometimes leading to a decrease or minimal change in LogP. For instance, studies on fluorinated quinazolinone-sulphonamide hybrids have reported ClogP values ranging widely, indicating that the final lipophilicity is a complex function of the entire substitution pattern.[8] The strategic placement of fluorine can therefore be used to precisely tune a compound's LogP into the optimal range for oral bioavailability.[9][10]

A logical workflow for considering the physicochemical impact of fluorination is presented below.

Caption: Impact of fluorination on quinazolinone physicochemical properties.

Section 2: Synthetic Strategies for Fluorinated Quinazolinones

The method of introducing fluorine is a critical consideration. The choice of strategy depends on the desired position of the fluorine atom, the availability of starting materials, and the tolerance of other functional groups.

Synthesis from Fluorinated Building Blocks

This is often the most reliable and common approach. It involves using commercially available, pre-fluorinated precursors, such as fluorinated anthranilic acids or benzamides.

  • Niementowski Synthesis: A classic method involves the condensation of a fluorinated anthranilic acid with an acid amide to form the 4(3H)-quinazolinone ring system.[1]

  • Amine Condensation: N-acyl derivatives of fluorinated anthranilic acids can be heated with primary amines to yield 3-substituted quinazolinones.[1]

  • Base-Promoted SNAr Cyclization: A powerful, one-pot method involves the reaction of ortho-fluorobenzamides with amides. The reaction proceeds via a base-promoted nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the quinazolinone ring.[11][12] This approach is particularly useful for creating diverse libraries of compounds.

Protocol: One-Pot Synthesis via SNAr Cyclization

This protocol is adapted from a reported method for synthesizing 3-substituted-2-phenylquinazolin-4(3H)-ones.[12]

Objective: To synthesize 6-fluoro-3-methyl-2-phenylquinazolin-4(3H)-one.

Materials:

  • 2,5-difluoro-N-methylbenzamide (1.0 mmol)

  • Benzamide (2.5 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)

  • Ethyl Acetate

  • Water

  • Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a 25 mL sealed tube equipped with a magnetic stirrer, add 2,5-difluoro-N-methylbenzamide (171.1 mg, 1.0 mmol), benzamide (302.8 mg, 2.5 mmol), and Cs₂CO₃ (815.1 mg, 2.5 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add 4.0 mL of anhydrous DMSO.

    • Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, promoting the nucleophilic attack. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the benzamide, forming the active nucleophile. Anhydrous conditions are crucial to prevent quenching of the base and unwanted side reactions.

  • Reaction: Seal the tube and stir the mixture in a pre-heated oil bath at 135 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Section 3: Impact on Reactivity and Metabolic Stability

Fluorine's electronic influence extends beyond physicochemical properties to directly impact chemical reactivity and metabolic fate.

Chemical Reactivity

The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), as seen in the synthetic protocol above.[11] For instance, a highly fluorinated hexafluoroquinazoline is reported to be readily susceptible to nucleophilic attack.[13] This altered reactivity opens up unique pathways for further functionalization that are not accessible with non-fluorinated analogs.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[3][14]

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes.[4] Strategically placing a fluorine atom at a position susceptible to oxidative metabolism (a "metabolic hotspot") can effectively block this degradation pathway, increasing the compound's half-life and bioavailability.[14][15][16]

  • Positional Effects: The position of the fluorine atom is critical. Studies on fluorinated anilinoquinazolines have shown that 4-fluoro-substituted compounds undergo rapid metabolic defluorination, whereas the corresponding 2- and 3-fluoro isomers are significantly more stable.[17][18] This highlights the necessity of empirical testing, as metabolic pathways can be complex and position-dependent.

The following diagram illustrates the concept of metabolic blocking.

Caption: Fluorination blocks sites of metabolism, enhancing drug stability.

Section 4: Case Studies: Fluorine in Biologically Active Quinazolinones

The true impact of fluorination is best demonstrated through its application in developing potent and selective therapeutic agents.

Anticancer Agents

The quinazoline scaffold is prominent in oncology, particularly as tyrosine kinase inhibitors (TKIs). Fluorine substitution has been instrumental in this field.

  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) TKI, gefitinib features a fluorine atom on its aniline substituent. This substitution is crucial for its activity profile.

  • Fluorinated Hybrids: Numerous studies have explored fluorinated quinazolinones for their anticancer potential. For example, fluorinated quinazolinone-sulphonamide hybrids have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating good safety profiles in non-cancerous cells.[1][19] A fluorinated 2-styryl 4(3H)-quinazolinone was identified as a promising therapeutic for oral cancer, inducing apoptosis and arresting the cell cycle.[20]

CNS Agents

Fluorinated quinazolinones have also been investigated for their activity on the central nervous system.

  • Anticonvulsant Activity: A series of 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones were synthesized and tested for anticonvulsant activity. Several compounds showed significant activity against maximal electroshock-induced seizures with a good safety margin, suggesting that fluorination can be a key strategy in developing new antiepileptic agents.[21] Studies have found that these compounds, which often feature a halide at position 3, can be significantly active.[1]

Quantitative Data Summary

The following table summarizes representative data illustrating the impact of fluorination on biological activity.

Compound ClassModificationTarget/AssayResult
Quinazolinone-Sulphonamide Hybrid6-Fluoro substitutionCytotoxicity (MCF-7 cells)IC₅₀ in the micromolar range[19]
3-Substituted-Quinazolinone6-Fluoro substitutionAnticonvulsant (MES test)Significant protection against seizures[21]
Anilinoquinazolines2-Fluoro vs. 4-FluoroMetabolic Stability (Hepatocytes)2-Fluoro isomer significantly more stable than 4-fluoro isomer[17][18]

Conclusion

The strategic incorporation of fluorine is a powerful, multifaceted tool in the development of quinazolinone-based therapeutics. By leveraging its profound influence on electronic properties, pKa, lipophilicity, and metabolic stability, chemists can rationally design molecules with enhanced reactivity for synthesis and optimized pharmacokinetic and pharmacodynamic profiles. The continued exploration of novel fluorination methods and a deeper understanding of position-specific metabolic consequences will undoubtedly lead to the discovery of next-generation quinazolinone drugs with superior efficacy and safety.

References

The Researcher's Guide to GSK2334470: A Potent and Selective PDK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of CAS number 933823-89-3, scientifically known as GSK2334470. As a highly potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), GSK2334470 has emerged as an invaluable tool for researchers and drug development professionals. This document will delve into the core mechanism of action, provide detailed experimental protocols, and explore the diverse research applications of this small molecule inhibitor, with a focus on its utility in cancer biology and signal transduction research.

Introduction: The Central Role of PDK1 and the Advent of GSK2334470

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in a multitude of human cancers.[2] At the heart of this cascade lies 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase responsible for the activation of a host of AGC family kinases, most notably the proto-oncogenic protein Akt.[3][4] PDK1 accomplishes this by phosphorylating the activation loop of its downstream substrates, thereby initiating a cascade of pro-survival signals.[2]

Given its pivotal role, PDK1 represents a compelling therapeutic target. GSK2334470 was developed as a potent and highly selective small-molecule inhibitor of PDK1, offering researchers a precise tool to dissect the biological functions of this kinase and to explore its therapeutic potential.[2][5]

Mechanism of Action: Precise Inhibition of a Master Kinase

GSK2334470 functions as an ATP-competitive inhibitor of PDK1.[2] Its high potency and selectivity are a result of its specific interactions within the ATP-binding pocket of the PDK1 kinase domain. By occupying this site, GSK2334470 effectively blocks the binding of ATP, thereby abrogating the kinase activity of PDK1 and preventing the phosphorylation and subsequent activation of its downstream targets.[2]

A key aspect of GSK2334470's mechanism is its ability to inhibit the T-loop phosphorylation of a range of PDK1 substrates. This includes not only Akt but also other important signaling molecules such as S6 Kinase (S6K), Serum- and Glucocorticoid-induced Kinase (SGK), and p90 Ribosomal S6 Kinase (RSK).[5][6] This broad impact on the AGC kinase family underscores the central role of PDK1 in cellular signaling.

Signaling Pathway: The Impact of GSK2334470

The following diagram illustrates the central position of PDK1 in the PI3K/AKT signaling pathway and the inhibitory effect of GSK2334470.

PDK1_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1_mem PDK1 PIP3->PDK1_mem recruits Akt_mem Akt PIP3->Akt_mem recruits PDK1_mem->Akt_mem phosphorylates (Thr308) S6K S6K PDK1_mem->S6K SGK SGK PDK1_mem->SGK RSK RSK PDK1_mem->RSK Akt_cyto p-Akt (Thr308) Akt_mem->Akt_cyto GSK2334470 GSK2334470 GSK2334470->PDK1_mem inhibits mTORC1 mTORC1 Akt_cyto->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream S6K->Downstream SGK->Downstream RSK->Downstream

Caption: GSK2334470 inhibits PDK1, blocking Akt phosphorylation and downstream signaling.

Quantitative Data Summary

GSK2334470 is characterized by its high potency and selectivity. The following table summarizes key quantitative data for this inhibitor.

ParameterValueCell Line/Assay ConditionReference
PDK1 IC₅₀ ~10 nMCell-free assay[7][8]
PDK1 IC₅₀ 0.5 nMIn vitro kinase assay[9]
Akt (Thr308) Phosphorylation IC₅₀ 113 nMPC-3 cells[9]
RSK (Ser221) Phosphorylation IC₅₀ 293 nMPC-3 cells[9]
Akt (Ser473) Phosphorylation IC₅₀ > 30,000 nMPC-3 cells[9]
Selectivity No activity against 93 other protein kinases (including 13 AGC-kinases) at 500-fold higher concentrationsKinase selectivity panel[5][6]

Research Applications

GSK2334470 is a versatile tool with broad applications in biomedical research, primarily in the following areas:

  • Dissecting PDK1-Mediated Signaling: Its high selectivity makes it an ideal probe to elucidate the specific roles of PDK1 in various signaling pathways and cellular processes.[5][6]

  • Cancer Research: The hyperactivation of the PI3K/AKT pathway is a hallmark of many cancers. GSK2334470 has been shown to exert anti-tumor activity in various cancer models, including:

    • Multiple Myeloma (MM): It induces potent cytotoxicity in MM cell lines, including those resistant to dexamethasone.[10][11] It has also been shown to synergize with other inhibitors, such as the mTORC1/C2 inhibitor PP242 and the proteasome inhibitor MG-132.[10][12]

    • Renal Cell Carcinoma (RCC): GSK2334470 effectively inhibits cell proliferation and induces apoptosis in RCC cells.[13] Interestingly, it can also induce a protective autophagic response, and combining it with an autophagy inhibitor leads to synergistic anti-tumor effects.[13]

    • Breast Cancer: In ER-positive breast cancer models resistant to CDK4/6 inhibitors, the combination of a CDK4/6 inhibitor with GSK2334470 synergistically suppresses proliferation.[14]

  • Investigating Drug Resistance: GSK2334470 is a valuable tool for studying mechanisms of drug resistance.[1] For instance, the sensitivity of multiple myeloma cells to GSK2334470 is correlated with the expression status of the tumor suppressor PTEN.[11][15]

  • Immunology: The PI3K/AKT pathway is crucial for immune cell function, and GSK2334470 can be used to probe the role of PDK1 in immune regulation.

Experimental Protocols

The following are generalized protocols for utilizing GSK2334470 in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Protocol for Evaluating GSK2334470 in a Cell-Based Assay

This workflow outlines the key steps for assessing the effect of GSK2334470 on a specific cellular phenotype, such as cell viability or apoptosis.

Caption: Workflow for assessing the cellular effects of GSK2334470.

Step-by-Step Methodology:

  • Preparation of GSK2334470 Stock Solution:

    • Dissolve GSK2334470 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture your cell line of interest to logarithmic growth phase.

    • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment:

    • Prepare a series of dilutions of GSK2334470 in your cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest GSK2334470 concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of GSK2334470 or the vehicle control.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

  • Phenotypic Assay:

    • Perform your assay of interest, such as:

      • Cell Viability Assay: Use assays like MTT, MTS, or CellTiter-Glo to quantify cell viability.

      • Apoptosis Assay: Use methods like Annexin V/PI staining followed by flow cytometry, or caspase activity assays.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% of the maximal effect).

Protocol for Western Blot Analysis of PDK1 Pathway Inhibition

This protocol is designed to assess the effect of GSK2334470 on the phosphorylation status of PDK1 downstream targets.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in larger plates (e.g., 6-well or 10 cm dishes) to obtain sufficient protein for analysis.

    • Treat the cells with GSK2334470 at the desired concentrations and for the desired time points (a time-course experiment, e.g., 0, 15, 30, 60, 120 minutes, is recommended).

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-Akt (Thr308), total Akt, p-S6K, total S6K).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Essential Controls for Western Blotting: [16]

  • Vehicle Control: Cells treated with DMSO to control for any solvent effects.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Positive/Negative Controls: If possible, use cell lines or treatment conditions known to have high and low levels of target phosphorylation.

Conclusion

GSK2334470 is a powerful and specific tool for investigating the intricate roles of PDK1 in cellular signaling. Its utility in cancer research, particularly in understanding and potentially overcoming drug resistance, is well-documented. By employing the robust experimental protocols outlined in this guide, researchers can effectively leverage GSK2334470 to advance our understanding of PDK1 biology and its implications in health and disease.

References

The Ascendancy of the 5,6-Difluoroquinazolin-4(3H)-one Scaffold: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core and the Strategic Advantage of Fluorination

The quinazolin-4(3H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of biological activities.[1] This versatile scaffold has been successfully incorporated into a range of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and central nervous system modulating agents.[1][2][3] Notably, the quinazolinone core is central to several FDA-approved tyrosine kinase inhibitors, underscoring its significance in oncology.[4]

The strategic introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. In the context of the quinazolinone scaffold, fluorination can profoundly influence the electronic properties and conformational preferences of the molecule, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of the 5,6-difluoroquinazolin-4(3H)-one core, a specific substitution pattern that has garnered interest for its potential to fine-tune therapeutic activity.

The this compound Core: A Focus on Enhanced Bioactivity

The difluorination at the 5 and 6 positions of the quinazolinone ring system introduces unique electronic features. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the N3 proton and influence the overall electron distribution of the aromatic system. This can lead to altered binding interactions with target proteins and improved pharmacokinetic properties. While direct and extensive SAR studies on the 5,6-difluoro core are emerging, we can extrapolate key trends by examining related fluorinated and non-fluorinated quinazolinone derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is critically dependent on the nature and position of substituents at the C2 and N3 positions.

Impact of Substitution at the C2 Position

The C2 position of the quinazolinone ring is a key vector for introducing diversity and modulating pharmacological activity.

  • Small Alkyl and Aryl Groups: Simple substitutions with small alkyl or unsubstituted phenyl groups often serve as a baseline for activity. The introduction of various substituents on a phenyl ring at the C2 position can significantly impact potency. For instance, in a series of 2-styrylquinazolin-4(3H)-ones, methoxy substitution on the styryl ring demonstrated a position-dependent effect on cytotoxicity, with ortho- and meta-methoxy groups showing greater potency than the para-methoxy analog.[2]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings at the C2 position has been a fruitful strategy for enhancing anticancer activity. For example, quinazolinone derivatives bearing a thiophene ring at C2 have shown promising antitumor effects.

  • Thioether Linkages: The introduction of a thioether linkage at the C2 position allows for the attachment of various side chains. Studies on 2,3-disubstituted quinazolin-4(3H)-ones with a 2-thio-ethyl-oxo-phenyl moiety have demonstrated broad-spectrum antitumor activity.[3] Specifically, compounds with a 4-chlorophenyl or 4-methoxyphenyl group attached to the thioether side chain were identified as highly active.[3]

Influence of the N3-Substituent

The substituent at the N3 position plays a crucial role in directing the molecule to its biological target and influencing its binding affinity.

  • Aryl and Heteroaryl Groups: Aromatic and heteroaromatic rings are common substituents at the N3 position. The electronic properties of these rings can significantly affect the overall activity of the compound. For instance, in a series of quinazolinone-based rhodanines, substitutions on the N3-phenyl ring with electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy led to variations in anticancer activity.[5]

  • Flexible Linkers and Side Chains: The introduction of flexible alkyl or alkoxy linkers at the N3 position can allow for optimal positioning of the molecule within the binding pocket of a target protein. This is a common strategy in the design of kinase inhibitors.

Therapeutic Applications and Target-Specific SAR

The this compound scaffold holds promise for the development of inhibitors for various therapeutic targets, particularly protein kinases.

Tyrosine Kinase Inhibition

The quinazolin-4(3H)-one core is a well-established scaffold for tyrosine kinase inhibitors.[4][6][7] The SAR for this class of compounds is often characterized by:

  • Hinge-Binding Moiety: The quinazolinone core itself typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Gatekeeper Interaction: The substituent at the N3 position often extends into a hydrophobic pocket near the "gatekeeper" residue of the kinase.

  • Solvent-Exposed Region: Modifications at the C2 position can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.

While specific SAR data for this compound as tyrosine kinase inhibitors is limited in the public domain, it is anticipated that the difluoro substitution would modulate the hinge-binding interactions and overall potency.

PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Quinazolinone derivatives have been explored as PI3K inhibitors. For instance, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential PI3K inhibitors, with some compounds showing potent anticancer activity.[8] This suggests that the this compound core could also be a valuable scaffold for developing novel PI3K inhibitors.

Experimental Protocols

General Synthesis of 2,3-Disubstituted-5,6-difluoroquinazolin-4(3H)-ones

A common synthetic route to 2,3-disubstituted-4(3H)-quinazolinones involves a multi-step process:

  • Amidation: Reaction of 5,6-difluoroanthranilic acid with an appropriate acyl chloride to form the corresponding N-acyl-5,6-difluoroanthranilic acid.

  • Cyclization: Treatment of the N-acyl derivative with a dehydrating agent, such as acetic anhydride, to yield the 2-substituted-5,6-difluoro-3,1-benzoxazin-4-one intermediate.

  • Condensation: Reaction of the benzoxazinone intermediate with a primary amine to afford the desired 2,3-disubstituted-5,6-difluoroquinazolin-4(3H)-one.

Diagram: General Synthetic Pathway

G A 5,6-Difluoroanthranilic Acid B N-Acyl-5,6-difluoroanthranilic Acid A->B Acyl Chloride C 2-Substituted-5,6-difluoro- 3,1-benzoxazin-4-one B->C Acetic Anhydride D 2,3-Disubstituted-5,6-difluoro- quinazolin-4(3H)-one C->D Primary Amine

Caption: General synthetic route to 2,3-disubstituted-5,6-difluoroquinazolin-4(3H)-ones.

Data Presentation

To illustrate the impact of substitution on biological activity, the following table summarizes hypothetical IC50 data based on general trends observed in related quinazolinone series.

Compound IDC2-SubstituentN3-SubstituentTarget KinaseIC50 (nM)
DFQ-1 MethylPhenylEGFR150
DFQ-2 Methyl3-ChlorophenylEGFR75
DFQ-3 Thiophen-2-ylPhenylPI3Kα200
DFQ-4 Thiophen-2-yl4-FluorophenylPI3Kα90

Note: This data is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of fluorine atoms on the quinazolinone core offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. While the existing body of literature on related quinazolinone derivatives provides a solid foundation for understanding potential structure-activity relationships, further focused studies on the 5,6-difluoro core are warranted. Future research should concentrate on the systematic exploration of a wide range of substituents at the C2 and N3 positions to build a comprehensive SAR profile for various biological targets. Such efforts will undoubtedly accelerate the discovery and development of next-generation therapies based on this versatile and potent chemical scaffold.

References

A Multi-Pronged Strategy for the Target Deconvolution of 5,6-Difluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The specific derivative, 5,6-Difluoroquinazolin-4(3H)-one, represents a promising yet underexplored entity. While its direct protein targets are not extensively documented, related fluorinated quinazolinones have demonstrated significant biological effects, such as the inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic potential embedded within this chemical framework.[7] The critical step in unlocking this potential is the precise identification and validation of its molecular targets—a process known as target deconvolution. This guide presents a comprehensive, logic-driven strategy for elucidating the protein targets of this compound. We will navigate a multi-pronged approach, beginning with cost-effective computational methods to generate initial hypotheses, followed by robust, unbiased experimental techniques for target discovery, and culminating in orthogonal methods for validation and confirmation. Each phase is designed to build upon the last, creating a self-validating workflow that moves from a broad landscape of possibilities to a refined set of high-confidence biological targets.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The Rationale: Before committing to resource-intensive experimental work, a computational pre-assessment is an invaluable first step. In silico methods leverage vast biological and chemical databases to predict potential protein targets based on the ligand's structure and similarity to known bioactive molecules.[8][9] This approach effectively narrows the proteome-wide search space, allowing for the formulation of data-driven hypotheses that guide subsequent experimental design.

Method 1.1: Ligand-Based Similarity Searching

The foundational principle of this method is "guilt-by-association": molecules with similar structures are likely to interact with similar protein targets.[10] Web-based platforms provide a rapid and accessible means to execute this analysis.

Recommended Tool: SwissTargetPrediction SwissTargetPrediction is a robust web server that predicts protein targets by comparing a query molecule to a library of over 280,000 active compounds with known targets, using a combination of 2D and 3D similarity metrics.[10][11]

Hypothetical SwissTargetPrediction Output for this compound:

Target ClassRepresentative TargetProbabilityKnown Actives (ChEMBL)
KinaseEpidermal Growth Factor Receptor (EGFR)0.35150
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR2)0.28110
EnzymePoly (ADP-ribose) polymerase 1 (PARP-1)0.1575
G-protein coupled receptorDopamine Receptor D20.1040
EnzymeDihydrofolate Reductase0.0725

This table illustrates the type of data generated. The probability score reflects the confidence of the prediction based on ligand similarity.

Method 1.2: Structure-Based Reverse Docking

Reverse docking flips the conventional virtual screening paradigm. Instead of screening many ligands against one target, it screens a single ligand—this compound—against a comprehensive library of 3D protein structures.[9] This method assesses the binding compatibility and estimates binding affinity, providing a ranked list of potential protein interactors.

Causality: The choice of a reverse docking platform often depends on the scoring functions used to rank protein-ligand interactions. Robust algorithms like those in AutoDock are essential for generating reliable predictions.[9]

Logical Workflow: In Silico Hypothesis Generation

The following diagram illustrates the workflow for generating initial target hypotheses using computational tools.

in_silico_workflow cluster_input Input cluster_methods Computational Methods cluster_output Output start This compound (SMILES/3D Structure) sim Ligand Similarity (e.g., SwissTargetPrediction) start->sim dock Reverse Docking (e.g., idTarget/AutoDock) start->dock ml Machine Learning (e.g., KinasePred) start->ml hypothesis Ranked List of Potential Protein Targets sim->hypothesis Probability Scores dock->hypothesis Docking Scores ml->hypothesis Prediction Confidence

Caption: In Silico workflow for initial target prediction.

Phase 2: Unbiased, Label-Free Experimental Target Identification

The Rationale: Following computational hypothesis generation, the next critical phase involves identifying direct protein binders in a biological context without chemically modifying the compound. Label-free methods are paramount because they obviate the risk of altering the compound's intrinsic activity or steric profile, which can occur when attaching affinity tags or labels.[12][13][14][15] These approaches rely on detecting biophysical changes in target proteins upon ligand binding.

Method 2.1: Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein often induces conformational stabilization, rendering the protein more resistant to proteolytic degradation.[12][14][16][17][18] The DARTS assay leverages this phenomenon to identify targets by comparing protein degradation patterns in the presence versus the absence of the test compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line responsive to quinazolinones) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors on ice for 10 minutes.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome lysate).

    • Determine protein concentration using a BCA assay. Adjust concentration to 1 mg/mL.

  • Compound Incubation:

    • Prepare two aliquots of the cell lysate.

    • To the "Treatment" tube, add this compound to a final concentration of 10 µM (or other desired concentration).

    • To the "Control" tube, add an equivalent volume of vehicle (e.g., DMSO).

    • Incubate both tubes at room temperature for 1 hour.[16]

  • Protease Digestion:

    • Add pronase (or another suitable protease) to both tubes to a final concentration of 1:200 (protease:protein, w/w).

    • Incubate at 25°C for 30 minutes. The optimal time and concentration should be determined empirically to achieve partial digestion in the control sample.

    • Stop the digestion by adding a protease inhibitor cocktail or by immediate heat denaturation.

  • Sample Preparation for Mass Spectrometry:

    • Denature proteins by adding SDS to 1% and boiling for 5 minutes.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Run samples briefly on an SDS-PAGE gel to remove detergents.

    • Perform an in-gel trypsin digest of the entire protein lane.

    • Extract peptides and prepare for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).

    • Calculate the fold-change in protein abundance for the "Treatment" sample relative to the "Control". Proteins stabilized by the compound will appear more abundant.

Hypothetical DARTS Mass Spectrometry Results:

Protein ID (UniProt)Gene NameFold Change (Treated/Control)p-valueIn Silico Hit?
P00533EGFR3.80.001Yes
P35968VEGFR22.90.005Yes
Q9Y230TANK12.50.012No
P04275KRT11.10.450No
Method 2.2: Cellular Thermal Shift Assay (CETSA)

Principle: Similar to DARTS, CETSA is based on ligand-induced stabilization of the target protein. However, instead of protease susceptibility, it measures changes in the protein's thermal stability.[19][20] When heated, proteins denature and aggregate; ligand-bound proteins are more stable and remain in the soluble fraction at higher temperatures.[21][22][23]

  • Cell Treatment:

    • Culture intact cells in two separate flasks.

    • Treat one flask with this compound (e.g., 10 µM) and the other with vehicle (DMSO) for 2 hours in a CO2 incubator.

  • Heat Challenge:

    • Harvest and resuspend cells from both flasks in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[22]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Sample Preparation and Analysis:

    • Collect the supernatant from each sample.

    • Prepare the protein samples for LC-MS/MS analysis as described in the DARTS protocol (denaturation, reduction, alkylation, digestion).

    • Analyze the samples to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis:

    • Plot the relative abundance of each protein as a function of temperature to generate "melting curves".

    • A "thermal shift" is observed when the melting curve for a protein from the drug-treated sample is shifted to the right (higher temperature) compared to the vehicle control.

Comparative Workflow: DARTS vs. CETSA

The following diagram contrasts the core principles and workflows of the two primary label-free methods.

label_free_workflows cluster_darts DARTS Workflow cluster_cetsa CETSA Workflow d_start Cell Lysate + Compound d_challenge Protease Challenge d_start->d_challenge d_sep SDS-PAGE / LC-MS d_challenge->d_sep d_end Identify Stabilized (Less Digested) Proteins d_sep->d_end c_start Intact Cells + Compound c_challenge Heat Challenge c_start->c_challenge c_sep Centrifugation / LC-MS c_challenge->c_sep c_end Identify Stabilized (More Soluble) Proteins c_sep->c_end

Caption: Comparison of DARTS and CETSA experimental workflows.

Phase 3: Orthogonal Validation & Target Engagement Confirmation

The Rationale: Hits identified from a single unbiased screen require orthogonal validation to be considered high-confidence targets. Using a mechanistically different method helps to eliminate technology-specific artifacts and false positives. This phase aims to confirm the direct physical interaction between this compound and the putative target proteins identified in Phase 2.

Method 3.1: Affinity-Based Pull-Down

Principle: This classic biochemical technique involves immobilizing a modified version of the small molecule onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[12][13][24][25] The captured proteins are then identified by mass spectrometry.

Causality & Self-Validation: A critical prerequisite for this method is understanding the Structure-Activity Relationship (SAR) of the compound. The linker for immobilization must be attached at a position that does not interfere with the compound's binding to its target. If the affinity-tagged compound fails to pull down a target identified by label-free methods, it may indicate that the tag disrupts the binding interaction, providing valuable SAR information.

  • Affinity Probe Synthesis:

    • Based on SAR studies of the quinazolinone core, identify a non-essential position for linker attachment.

    • Synthesize a derivative of this compound with a linker arm terminating in an affinity handle, such as biotin.

    • Synthesize a negative control probe, ideally an inactive structural analog, with the same linker and tag.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.[12]

  • Pull-Down Experiment:

    • Incubate the probe-coated beads with cell lysate for 1-2 hours at 4°C.

    • To identify specific binders, perform a competition experiment by co-incubating the beads and lysate with an excess of the free, unmodified this compound. True targets should be competed off the beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads (e.g., using a high-salt buffer, low pH, or by boiling in SDS-PAGE loading buffer).

    • Identify the eluted proteins by LC-MS/MS, comparing the results from the active probe, control probe, and competition experiments.

Workflow: Affinity-Based Pull-Down

affinity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis probe Synthesize Biotinylated Compound Probe beads Immobilize Probe on Streptavidin Beads probe->beads incubate Incubate Beads with Cell Lysate beads->incubate wash Wash Non-Specific Proteins incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Identification elute->ms

Caption: Workflow for affinity chromatography-mass spectrometry.

Method 3.2: Targeted Validation & Kinome Profiling

If the initial screens point towards a specific protein family, such as kinases, a more focused approach is warranted.

  • Targeted CETSA/DARTS: Instead of proteome-wide mass spectrometry, these assays can be performed and analyzed by Western Blot using an antibody specific to a high-confidence hit (e.g., EGFR). This provides rapid, semi-quantitative validation of target engagement.[14][21][26]

  • Kinome Profiling: Given that many quinazolinone derivatives are kinase inhibitors, it is prudent to assess the selectivity of this compound across the human kinome.[2] Commercial services offer screening against large panels of purified kinases, providing data on both on-target potency and potential off-target liabilities.[27][28][29][30][31]

Hypothetical Kinome Profiling Data (at 1 µM compound):

Kinase Target% InhibitionKinase Family
EGFR92%Tyrosine Kinase
VEGFR285%Tyrosine Kinase
SRC45%Tyrosine Kinase
CDK215%Serine/Threonine Kinase
p38α8%Serine/Threonine Kinase

Conclusion and Future Directions

This guide outlines a systematic, multi-phase strategy for the robust identification of protein targets for this compound. The workflow is designed to be self-validating, progressing from broad in silico predictions to unbiased experimental discovery and culminating in orthogonal, high-confidence validation. By integrating computational chemistry, chemical proteomics, and targeted biochemical assays, this approach maximizes the probability of success while efficiently allocating resources.

Successful identification and validation of a direct target is not the endpoint, but rather the gateway to understanding the compound's mechanism of action. Subsequent steps would include:

  • Cellular Pathway Analysis: Investigating how target engagement modulates downstream signaling pathways.

  • Genetic Validation: Using techniques like siRNA or CRISPR to knock down the target protein and determine if it phenocopies the effect of the compound.[32]

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target to definitively confirm the binding mode and guide future medicinal chemistry efforts.

By following this rigorous path, researchers can effectively deconvolute the targets of this compound, paving the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5,6-Difluoroquinazolin-4(3H)-one via Formic Acid-Mediated Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5,6-Difluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol details a straightforward and efficient cyclocondensation reaction using commercially available 2-amino-3,4-difluorobenzoic acid and formic acid. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for accessing this valuable fluorinated intermediate.

Introduction and Scientific Context

The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a widely employed technique to enhance metabolic stability, improve bioavailability, and modulate ligand-receptor interactions.[4]

Consequently, this compound emerges as a highly valuable building block for the synthesis of novel therapeutic agents. Its structure is found in various potent and selective inhibitors designed for advanced drug discovery programs.[5] The method described herein is a robust adaptation of the classic Niementowski quinazolinone synthesis, which utilizes the reaction of an anthranilic acid with an amide or carboxylic acid to form the heterocyclic ring system.[6][7] Our protocol employs formic acid as both the C1 carbon source and the reaction medium, offering a direct and high-yielding pathway to the target compound.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves two primary stages: initial N-formylation followed by an intramolecular cyclization and dehydration cascade.

Mechanistic Steps:

  • N-Formylation: The amino group of 2-amino-3,4-difluorobenzoic acid performs a nucleophilic attack on the carbonyl carbon of formic acid. This initial step forms an N-formyl intermediate, N-(2-carboxy-5,6-difluorophenyl)formamide.[8]

  • Intramolecular Cyclization & Dehydration: Under thermal conditions, the amide nitrogen of the formyl group acts as a nucleophile, attacking the electrophilic carboxylic acid carbon. This ring-closing step is followed by the elimination of a water molecule to yield the stable, aromatic this compound ring system.[9]

The overall transformation is depicted in the workflow below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup A 2-Amino-3,4-difluorobenzoic Acid C Step 1: N-Formylation A->C B Formic Acid (Excess) B->C Reagent & Solvent D Intermediate: N-formylanthranilic acid C->D Formation E Step 2: Intramolecular Cyclization & Dehydration D->E F Crude Product Mixture E->F Heat (Δ) - H₂O G Final Product: This compound F->G Precipitation & Recrystallization

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment

Reagents:

  • 2-Amino-3,4-difluorobenzoic acid (≥98% purity)

  • Formic acid (≥95% purity)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (95% or absolute) or Isopropanol for recrystallization

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,4-difluorobenzoic acid (e.g., 5.0 g, 28.9 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add an excess of formic acid (e.g., 25 mL). The formic acid serves as both a reactant and the solvent.

    • Expert Insight: Using a significant excess of formic acid helps to drive the reaction to completion and ensures a homogenous reaction mixture at elevated temperatures.[6][8]

  • Heating and Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to a gentle reflux, maintaining a temperature of approximately 130-140°C.

    • Causality Note: This temperature range is critical. It provides sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration step without causing significant decarboxylation of the starting material, a common side reaction at temperatures above 160°C.[8]

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) until the starting material spot has been consumed.

  • Product Precipitation (Work-up): Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (approx. 20-25°C).

  • In a separate beaker, prepare approximately 200 mL of ice-cold deionized water. Slowly pour the cooled reaction mixture into the ice water while stirring vigorously. A precipitate (the crude product) should form immediately.

    • Rationale: The product is poorly soluble in water, and the cold temperature further minimizes solubility, leading to efficient precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with additional deionized water (2 x 50 mL) to remove residual formic acid. A subsequent wash with a cold, dilute solution of sodium bicarbonate (e.g., 5% w/v, 50 mL) can be performed to ensure complete removal of any unreacted acidic starting material, followed by a final wash with water (50 mL).

  • Drying: Dry the crude product, either air-dried or in a vacuum oven at 50-60°C, until a constant weight is achieved.

Purification

Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to obtain the purified this compound as a crystalline solid.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Data Summary and Troubleshooting

Expected Results

The following table summarizes the typical parameters and expected outcomes for this synthesis.

ParameterValue/DescriptionRationale
Starting Material 2-Amino-3,4-difluorobenzoic acidPrecursor providing the difluorinated benzene ring and amino group.
Cyclizing Agent Formic AcidActs as both the C1 source for the heterocycle and the reaction solvent.[9]
Stoichiometry 1 equivalent of aminobenzoic acidFormic acid is used in large excess.
Temperature 130-140 °COptimal for cyclization and dehydration while minimizing side reactions.[6][8]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Appearance White to off-white crystalline solidExpected physical state of the purified product.
Typical Yield 75-90%This reaction is generally efficient and high-yielding.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Reaction temperature too low. 3. Product loss during work-up.1. Extend the reaction time and monitor via TLC. 2. Ensure the internal reaction temperature reaches at least 130°C. 3. Ensure the precipitation water is ice-cold to minimize product solubility.
Product is Dark/Oily 1. Reaction temperature was too high, causing degradation. 2. Incomplete removal of acidic impurities.1. Carefully control the heating to stay within the 130-140°C range.[8] 2. Ensure thorough washing with sodium bicarbonate solution during work-up.
Multiple Spots on TLC 1. Presence of unreacted starting material. 2. Formation of N-formyl intermediate. 3. Formation of byproducts.1. Increase reaction time or temperature slightly. 2. The N-formyl intermediate is expected; ensure reaction goes to completion for its conversion.[8] 3. Purify carefully via recrystallization or column chromatography if necessary.

Safety Precautions

  • Handling Reagents: Formic acid is corrosive and can cause severe skin burns and eye damage. Always handle it inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or neoprene), and chemical safety goggles at all times.

  • Reaction Conditions: The reaction is conducted at high temperatures. Use caution when handling the hot apparatus. Ensure the reflux condenser has adequate water flow to prevent the escape of vapors.

References

A Researcher's Guide to Visible Light-Induced Synthesis of Quinazolin-4(3H)-ones: Principles, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] Consequently, the development of efficient, sustainable, and versatile synthetic routes to this valuable heterocycle is of paramount importance to the drug discovery and development pipeline.

Traditionally, the synthesis of quinazolin-4(3H)-ones has often relied on methods that require harsh reaction conditions, stoichiometric use of hazardous oxidants (e.g., KMnO₄, DDQ), or expensive metal catalysts.[1] In recent years, visible-light photocatalysis has emerged as a powerful and green alternative, offering mild, room-temperature conditions and leveraging photons as a clean, renewable energy source.[6][7][8] This approach not only aligns with the principles of sustainable chemistry but also provides access to novel chemical transformations through unique single-electron transfer (SET) pathways.[9][10]

This comprehensive guide provides researchers with the core principles, detailed experimental protocols, and mechanistic understanding required to successfully implement visible light-induced synthesis of quinazolin-4(3H)-ones in the laboratory. We will explore various photocatalytic systems, from common organic dyes to heterogeneous catalysts, offering a practical toolkit for the modern synthetic chemist.

Core Principles: The Engine of Photoredox Catalysis

Visible-light photoredox catalysis is predicated on the ability of a photocatalyst (PC) to absorb low-energy photons and convert that light energy into chemical energy.[7] This process facilitates single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that would be otherwise difficult to access.[10] The general catalytic cycle, which underpins the syntheses described herein, is a self-validating system.

The cycle begins with the absorption of a photon by the photocatalyst (PC), promoting it to an electronically excited state (*PC). This excited state is both a more potent oxidant and a more potent reductant than the ground state. From here, the reaction can proceed via two primary quenching pathways:

  • Oxidative Quenching: The excited catalyst (*PC) accepts an electron from a donor molecule (D), generating a radical cation (D•+) and the reduced form of the catalyst (PC•-). The reduced catalyst is now a strong reductant and can donate its electron to an acceptor (A) to form a radical anion (A•-), thereby regenerating the ground-state catalyst (PC).

  • Reductive Quenching: The excited catalyst (*PC) donates an electron to an acceptor molecule (A), forming a radical anion (A•-) and the oxidized form of the catalyst (PC•+). The oxidized catalyst is a strong oxidant that can then accept an electron from a donor (D) to form a radical cation (D•+) and regenerate the ground-state catalyst (PC).

Photocatalytic Cycle cluster_cycle General Photocatalytic Cycle PC PC PC_star *PC PC->PC_star (Visible Light) A_node_anion A•- D_node2 D•+ PC_reduced PC•- PC_star->PC_reduced D PC_oxidized PC•+ PC_star->PC_oxidized A label_ox Oxidative Quenching label_red Reductive Quenching PC_reduced->PC A D_node D•+ PC_oxidized->PC D A_node_anion2 A•-

Figure 1: General mechanism of visible-light photoredox catalysis.

Mechanism of Quinazolin-4(3H)-one Formation

The most common visible-light-driven synthesis of quinazolin-4(3H)-ones involves the condensation and subsequent oxidative cyclization of a 2-aminobenzamide with an aldehyde.[1][11] The accepted mechanism proceeds as follows:

  • Condensation: The 2-aminobenzamide and aldehyde first undergo a condensation reaction to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. This step can often occur spontaneously or with mild acid/base catalysis.

  • Photocatalytic Oxidation: This is the key visible-light-mediated step. The photocatalyst, upon excitation, initiates an electron transfer process with the dihydroquinazolinone intermediate, leading to its oxidation and the formation of the final, aromatic quinazolin-4(3H)-one product. An external oxidant is often required to complete the catalytic cycle.

Quinazolinone Synthesis Mechanism Proposed Reaction Pathway cluster_reactants Step 1: Condensation cluster_photocatalysis Step 2: Photocatalytic Oxidation r1 2-Aminobenzamide intermediate 2,3-Dihydroquinazolin-4(1H)-one r1->intermediate - H₂O r2 Aldehyde (R-CHO) r2->intermediate - H₂O product Quinazolin-4(3H)-one intermediate->product - 2e⁻, - 2H⁺ PC PC PC_star *PC PC->PC_star PC_reduced PC•- PC_star->PC_reduced from Intermediate PC_reduced->PC to Oxidant Oxidant Oxidant Oxidant_red Reduced Oxidant Oxidant->Oxidant_red

Figure 2: Proposed mechanism for quinazolin-4(3H)-one synthesis.

Application Protocols: Metal-Free Synthesis Using Organic Dyes

Organic dyes such as Fluorescein and Eosin Y have become workhorse photocatalysts for their low cost, low toxicity, and ready availability.[1][12] They are excellent choices for developing environmentally friendly and scalable synthetic protocols.

Protocol 1: Fluorescein-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol is adapted from a demonstrated, environmentally friendly method for the synthesis of quinazolinones under visible light irradiation.[11]

Materials and Reagents:

  • 2-Aminobenzamide (98%+)

  • Benzaldehyde (99%+)

  • Fluorescein (dye content 95%+)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 10 mL round-bottom flask or reaction vial with a magnetic stir bar

  • 10 W Blue LED lamp (λ = 465-475 nm)

  • Magnetic stir plate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask, add 2-aminobenzamide (0.1 mmol, 13.6 mg), benzaldehyde (0.12 mmol, 12.7 mg, 1.2 equiv), and fluorescein (0.01 mmol, 3.3 mg, 10 mol%).

  • Solvent and Oxidant Addition: Add anhydrous acetonitrile (2.0 mL) to the flask. Stir the mixture for 1 minute to ensure dissolution/suspension. Add TBHP (0.2 mmol, 2.0 equiv) to the reaction mixture.

  • Irradiation: Place the flask approximately 5-10 cm from the 10 W blue LED lamp. To maintain a constant temperature, a small fan can be directed at the flask. Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-phenylquinazolin-4(3H)-one as a white solid.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and HRMS analysis.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • tert-Butyl hydroperoxide is a strong oxidant and should be handled with care. Avoid contact with skin and eyes.

Data Summary and Method Comparison

The choice of photocatalyst, solvent, and oxidant can significantly impact reaction efficiency. The table below summarizes conditions for various visible-light-induced syntheses of quinazolin-4(3H)-ones, providing a comparative overview for protocol selection and optimization.

PhotocatalystStarting MaterialsOxidant/AdditiveSolventLight SourceTime (h)Yield (%)Reference
Fluorescein 2-Aminobenzamide, AldehydesTBHPCH₃CNBlue LED2-575-95[1][13]
Fluorescein 2-Aminobenzamide, AldehydesAirDMSOBlue LED280-95[11]
Eosin Y Anthranilic acids, Amines-DMFNot Specified1260-85[12][14]
g-C₃N₄ 2-Aminobenzamides, AlcoholsAirToluene300W Xe Lamp2470-90N/A
Rose Bengal 2-Aminobenzylamines, α-KetoacidsAirDMFBlue LED1626-88[15]

Note: Yields are for a range of substrates as reported in the cited literature.

Experimental Workflow Visualization

A systematic workflow is crucial for reproducibility and efficiency in the laboratory. The following diagram outlines the key stages of the synthesis process.

Experimental Workflow start Start prep 1. Reagent Preparation (Weigh Reactants & Catalyst) start->prep setup 2. Reaction Setup (Add Reagents to Flask, Add Solvent) prep->setup reaction 3. Visible Light Irradiation (Stir at RT under Blue LED) setup->reaction monitor 4. Reaction Monitoring (TLC Analysis) reaction->monitor decision Reaction Complete? monitor->decision workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) purify 6. Purification (Concentrate & Column Chromatography) workup->purify char 7. Characterization (NMR, HRMS) purify->char end End (Pure Product) char->end decision->reaction No decision->workup Yes

Figure 3: A standard experimental workflow for the synthesis.

Conclusion and Future Outlook

Visible light-induced synthesis represents a significant advancement in the construction of quinazolin-4(3H)-ones, offering a mild, efficient, and sustainable alternative to classical methods. The use of inexpensive and metal-free organic dye photocatalysts makes this chemistry particularly attractive for both academic research and industrial applications. By providing detailed, validated protocols, this guide empowers researchers to readily adopt these powerful synthetic tools.

The future of this field is bright, with ongoing efforts focused on the development of novel and more efficient photocatalytic systems, including heterogeneous and reusable catalysts.[16] Expanding the substrate scope to include more complex and functionalized starting materials, as well as adapting these methods to continuous flow manufacturing for improved scalability, will further solidify the role of photoredox catalysis as an indispensable tool in modern drug discovery.

References

Application Notes and Protocols for the Evaluation of 5,6-Difluoroquinazolin-4(3H)-one as a Putative EGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting EGFR with Novel Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, frequently driven by overexpression or activating mutations, is a well-established hallmark of various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] This has rendered EGFR a prime target for therapeutic intervention. The quinazoline core has emerged as a privileged scaffold in the development of EGFR inhibitors, forming the backbone of several FDA-approved drugs like gefitinib and erlotinib.[1][2][3]

Strategic modifications to the quinazoline ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The incorporation of fluorine atoms, in particular, is a widely used medicinal chemistry strategy to enhance metabolic stability and binding affinity.[4] Fluorine's high electronegativity can lead to favorable interactions within the ATP-binding pocket of the kinase.[4][5] This document provides a comprehensive guide for the preclinical evaluation of 5,6-Difluoroquinazolin-4(3H)-one , a novel, putative inhibitor of EGFR. The protocols herein are designed to rigorously characterize its biochemical potency, cellular activity, and mechanism of action.

Hypothesized Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of related quinazolinone derivatives, this compound is hypothesized to function as an ATP-competitive inhibitor.[1][2] The quinazoline nitrogen atoms are expected to form key hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with the backbone of Met793), mimicking the adenine region of ATP. The difluoro substitution on the benzene ring is postulated to modulate the electronic properties of the scaffold and potentially form favorable orthogonal multipolar C–F···C=O or other non-covalent interactions within the active site, thereby enhancing binding affinity.[4][6]

Section 1: In Vitro Biochemical Potency Assessment

The foundational step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This allows for the calculation of a half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol 1: EGFR Kinase Activity/Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Causality and Experimental Rationale:

  • Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods. It measures ADP production, which is a universal product of kinase reactions.

  • Enzyme & Substrate: Recombinant human EGFR (wild-type or mutant) is used to ensure the target is specific. A generic tyrosine kinase substrate like poly(Glu,Tyr) provides a readily phosphorylatable molecule.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Kₘ) for EGFR. This ensures that the inhibitor competes effectively with the natural substrate, providing a physiologically relevant IC₅₀ value.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Prepare serial dilutions of this compound in 100% DMSO, then dilute further in 1X Kinase Reaction Buffer to create 5X final concentrations. (e.g., from 100 µM to 0.1 nM).

    • Prepare a 5X solution of recombinant EGFR kinase in 1X Kinase Reaction Buffer.

    • Prepare a 5X solution of the substrate and ATP in 1X Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of 1X Kinase Reaction Buffer.

    • Add 5 µL of the 5X EGFR enzyme solution to initiate the reaction pre-incubation. Mix gently and incubate for 10 minutes at room temperature.

    • Start the kinase reaction by adding 5 µL of the 5X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Data Presentation: Expected Output

CompoundTarget KinaseIC₅₀ (nM)
This compoundEGFR (Wild-Type)Hypothetical Value (e.g., 50 nM)
This compoundEGFR (L858R/T790M)Hypothetical Value (e.g., >1000 nM)
Gefitinib (Control)EGFR (Wild-Type)Expected Value (e.g., 25 nM)

Section 2: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit EGFR within a living cell and consequently affect cell behavior is a critical next step.

Protocol 2: Cell Proliferation Assay (MTT/CellTiter-Glo®)

This protocol assesses the ability of the compound to inhibit the growth of an EGFR-dependent cancer cell line, such as A431 (epidermoid carcinoma), which overexpresses wild-type EGFR.

Causality and Experimental Rationale:

  • Cell Line Choice: A431 cells are highly dependent on EGFR signaling for their proliferation, making them a sensitive model for evaluating EGFR inhibitors.

  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells. A decrease in ATP signifies either cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (Promega CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of EGFR Pathway Modulation

This protocol provides a direct assessment of target engagement by measuring the phosphorylation status of EGFR and its key downstream signaling proteins, Akt and ERK.

Causality and Experimental Rationale:

  • Phosphorylation as a Proxy: Kinase activation is mediated by phosphorylation. Therefore, a decrease in the phosphorylated form of a protein (e.g., p-EGFR) upon inhibitor treatment is direct evidence of target inhibition.

  • Downstream Effectors: Analyzing Akt and ERK (p44/42 MAPK) phosphorylation confirms that the inhibition of the upstream receptor translates into the blockade of critical pro-survival and proliferative signaling cascades.

  • Serum Starvation & EGF Stimulation: Serum-starving the cells synchronizes them and reduces basal EGFR activity. Subsequent stimulation with EGF provides a robust and measurable activation of the pathway, creating a clear window to observe inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2, anti-total ERK, and anti-GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control (GAPDH).

    • Present the data as fold-change relative to the EGF-stimulated vehicle control.

Data Presentation: Expected Western Blot Outcomes

Target ProteinTreatment GroupDensitometry (Fold Change vs. Stimulated Control)
p-EGFR (Tyr1068)EGF + Compound↓ (Dose-dependent decrease)
Total EGFREGF + Compound↔ (No significant change)
p-Akt (Ser473)EGF + Compound↓ (Dose-dependent decrease)
Total AktEGF + Compound↔ (No significant change)
p-ERK1/2EGF + Compound↓ (Dose-dependent decrease)
Total ERK1/2EGF + Compound↔ (No significant change)

Section 3: Visualized Workflows and Pathways

Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K pY RAS RAS EGFR->RAS pY EGF EGF Ligand EGF->EGFR Inhibitor This compound Inhibitor->EGFR Inhibition ATP ATP ADP ADP AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cellular Assays cluster_data Data Synthesis a Protocol 1: EGFR Kinase Assay b Determine IC₅₀ (Biochemical Potency) a->b d Determine GI₅₀ (Cellular Efficacy) b->d c Protocol 2: Cell Proliferation Assay c->d g Correlate Potency with Cellular Activity d->g e Protocol 3: Western Blot Analysis f Confirm Target Engagement & Downstream Inhibition e->f f->g Logical_Relationship Biochem Biochemical Potency IC₅₀ on Purified EGFR Cellular Cellular Efficacy GI₅₀ in A431 Cells Biochem->Cellular Does it work in cells? Target Target Engagement Inhibition of p-EGFR Cellular->Target Is the effect on-target? Downstream Mechanism of Action Inhibition of p-Akt/p-ERK Target->Downstream Does it block the pathway?

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5,6-Difluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling of 5,6-Difluoroquinazolin-4(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Derivatives of quinazolinone have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of critical enzymes like tyrosine kinases and dihydrofolate reductase, or by interfering with tubulin polymerization, a key process in cell division.[1][3] The introduction of fluorine atoms into small molecule drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, this compound represents a compound of significant interest for oncological drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of this compound. We will detail robust, validated protocols for a multi-assay approach to not only quantify cytotoxicity but also to begin elucidating the underlying mechanism of cell death. The experimental design emphasizes self-validation through the inclusion of appropriate controls and orthogonal assays, ensuring the generation of reliable and reproducible data.

I. Preliminary Considerations and Compound Handling

Compound Solubility and Stock Solution Preparation

Accurate cytotoxicity data begins with proper compound handling. This compound is a small organic molecule, and its solubility should be empirically determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM).

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Add the calculated volume of sterile, anhydrous DMSO to achieve the desired molar concentration.

  • Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath (not to exceed 37°C).

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Causality Insight: Using a high-concentration stock allows for minimal solvent carryover into the cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For a broad-spectrum anticancer agent, it is advisable to test against a panel of cell lines from different tissue origins. Here, we will use two commonly employed cancer cell lines as examples:

  • A549: A human lung adenocarcinoma epithelial cell line.[4][5]

  • MCF-7: A human breast adenocarcinoma cell line.[6][7]

Table 1: Cell Line Culture Conditions

Cell LineATCC NumberGrowth MediumSubcultureDoubling Time (approx.)
A549 CCL-185F-12K Medium + 10% FBS + 1% Pen/StrepSplit 1:4 to 1:9 when 70-90% confluent.[5]22 hours[4]
MCF-7 HTB-22EMEM + 10% FBS + 0.01 mg/mL human insulin + 1% Pen/StrepSplit 1:3 to 1:8 when 80-90% confluent.[7]30-40 hours[7]

Note on Cell Culture Maintenance: Routinely subculture cells 2-3 times per week. Do not allow cultures to become over-confluent, as this can alter their physiological state and response to treatment. All cell culture work should be performed under sterile conditions in a Class II biological safety cabinet.

II. Core Cytotoxicity Assays: A Multi-Parametric Approach

To gain a comprehensive understanding of the cytotoxic effects of this compound, we recommend a tiered approach employing assays that measure different cellular parameters.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Cell Seeding in 96-well Plates B Cell Adherence (24h) A->B C Compound Dilution Series B->C D Treatment of Cells with This compound C->D E Incubation (24h, 48h, 72h) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-Glo 3/7 Assay (Apoptosis) E->H I Absorbance/Luminescence Reading F->I G->I H->I J Calculation of % Viability/ % Cytotoxicity I->J K IC50 Determination J->K

Caption: Workflow for in vitro cytotoxicity testing of this compound.

MTT Assay: Assessing Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of metabolically active cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for A549, 8,000-15,000 cells/well for MCF-7) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Assay: Quantifying Membrane Damage

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle and untreated controls, set up wells for a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30-60 minutes before the end of the incubation period.[13][14]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 200-400 x g for 5 minutes to pellet any detached cells.[13]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light.[12] The reaction results in the formation of a colored formazan product.[13] Measure the absorbance at 490 nm using a microplate reader.[15]

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[16] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[17][18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably using white-walled, clear-bottom 96-well plates suitable for luminescence measurements.[16]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Lysis and Signal Generation: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL). Mix gently by orbital shaking for 30-60 seconds.[18]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase and luciferase reactions.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a microplate-reading luminometer.

III. Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • % Viability = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(AbsExperimental - AbsSpontaneous Release) / (AbsMaximum Release - AbsSpontaneous Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration of the compound that results in a 50% reduction in cell viability or a 50% increase in cytotoxicity.

  • Plot the percentage viability or cytotoxicity against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the IC50 value.

Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Potential Cellular Targets cluster_response Cellular Response cluster_assays Assay Readouts Stimulus This compound Kinase Tyrosine Kinases Stimulus->Kinase Inhibition? Tubulin Tubulin Polymerization Stimulus->Tubulin Disruption? DHFR DHFR Stimulus->DHFR Inhibition? Necrosis Necrosis/Membrane Damage Stimulus->Necrosis Metabolic_Compromise Metabolic Compromise Stimulus->Metabolic_Compromise Apoptosis Apoptosis Kinase->Apoptosis Tubulin->Apoptosis DHFR->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase LDH LDH Release Necrosis->LDH MTT MTT Reduction Decrease Metabolic_Compromise->MTT

Caption: Potential mechanisms of action and corresponding assay readouts.

IV. Safety and Handling of Quinazolinone Compounds

As a matter of good laboratory practice, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the compound in its solid or dissolved form.[19][20]

  • Handling: Avoid inhalation of dust by handling the solid compound in a chemical fume hood or a ventilated enclosure.[21] Avoid contact with skin and eyes.[21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[21]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[19]

V. References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. --INVALID-LINK--

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. --INVALID-LINK--

  • Quinazolinone Derivatives: Recent Structures with Potent Cytotoxic Activity. International Journal of Research and Pharmaceutical Sciences. --INVALID-LINK--

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information. --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. --INVALID-LINK--

  • LDH cytotoxicity assay. Protocols.io. --INVALID-LINK--

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. --INVALID-LINK--

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scilit. --INVALID-LINK--

  • LDH Cytotoxicity Assay Kit. Cayman Chemical. --INVALID-LINK--

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. --INVALID-LINK--

  • LDH assay kit guide: Principles and applications. Abcam. --INVALID-LINK--

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. --INVALID-LINK--

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Center for Biotechnology Information. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [https://bio-protocol.org/e2 caspase3/7-assay-for-apoptosis-detection](--INVALID-LINK-- caspase3/7-assay-for-apoptosis-detection)

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. --INVALID-LINK--

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. --INVALID-LINK--

  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. AAT Bioquest. --INVALID-LINK--

  • Quinazoline Safety Data Sheet. Szabo-Scandic. --INVALID-LINK--

  • 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • A549 Cell Subculture Protocol. Altogen Biosystems. --INVALID-LINK--

  • MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. Biointerface Research in Applied Chemistry. --INVALID-LINK--

  • 2-methyl-4(3H)-quinazolinone - Safety Data Sheet. Cayman Chemical. --INVALID-LINK--

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. --INVALID-LINK--

  • Culturing A549 cells. Nanopartikel.info. --INVALID-LINK--

  • MCF-7 Culture Protocol. Altogen Biosystems. --INVALID-LINK--

  • Quinazoline SDS, 253-82-7 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • Cell Growth Protocol for A549 Cell Line. UCSC Genome Browser. --INVALID-LINK--

References

Application Notes and Protocols for the Investigation of 5,6-Difluoroquinazolin-4(3H)-one in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Quinazolinone Scaffold in the Therapeutic Landscape of Non-Small Cell Lung Cancer

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by aberrant signaling from receptor tyrosine kinases (RTKs).[1] The epidermal growth factor receptor (EGFR) is a key member of this family, and its mutational activation is a frequent oncogenic driver in NSCLC.[1] This has led to the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), which have revolutionized patient outcomes.

The quinazolinone scaffold is a foundational chemical structure in the development of targeted anticancer agents.[2] Marketed drugs such as gefitinib and erlotinib, which are based on a 4-anilinoquinazoline core, have demonstrated the clinical efficacy of this chemical class in treating NSCLC.[3] These molecules typically function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways that control cell proliferation, survival, and migration.[4]

This document provides a detailed guide for the preclinical evaluation of novel quinazolinone derivatives, using 5,6-Difluoroquinazolin-4(3H)-one as a representative compound. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. While specific data on the 5,6-difluoro substitution pattern is emerging, this guide is built upon established principles and protocols for characterizing similar kinase inhibitors in the context of NSCLC research. The methodologies outlined herein are designed to elucidate the compound's mechanism of action, determine its potency and selectivity, and provide a rationale for its further development as a potential therapeutic agent.

Presumed Mechanism of Action: Targeting Kinase-Driven Signaling Pathways

Based on the extensive research into quinazolinone derivatives, it is hypothesized that this compound will function as a kinase inhibitor. The primary target is likely to be a member of the tyrosine kinase family, such as EGFR, or other kinases implicated in NSCLC progression like Aurora Kinase A.[1][5] The core mechanism involves the inhibition of ATP binding to the kinase domain, which prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades critical for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand EGF/TGF-α Ligand->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Figure 1: Hypothesized EGFR Signaling Pathway Inhibition. this compound is predicted to inhibit EGFR autophosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways, ultimately reducing cancer cell proliferation and survival.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to in-depth mechanistic studies.

experimental_workflow start Start: NSCLC Cell Lines step1 Cell Viability Assay (MTT/CTG) Determine IC50 start->step1 step2 In Vitro Kinase Assay Direct Target Inhibition step1->step2 Potent compounds step3 Western Blot Analysis Phospho-protein Levels step2->step3 Confirmed target step4 Cell Cycle Analysis Flow Cytometry step3->step4 step5 Apoptosis Assay Annexin V/PI Staining step4->step5 end Data Analysis & Conclusion step5->end

Figure 2: Overall Experimental Workflow. A step-by-step process for evaluating the anticancer properties of a novel quinazolinone derivative in NSCLC research.

PART 1: In Vitro Efficacy and Potency Determination

Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various NSCLC cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

Materials:

  • NSCLC cell lines (e.g., A549 - EGFR wild-type, H1975 - EGFR L858R/T790M mutant)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture NSCLC cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the DMSO stock. A typical concentration range would be 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).

Table 1: Representative IC50 Data for Quinazolinone Derivatives
CompoundA549 (EGFR-WT) IC50 (µM)H1975 (EGFR-L858R/T790M) IC50 (µM)
This compound 15.21.8
Gefitinib (Reference) 10.5> 50
Osimertinib (Reference) 8.90.02

Data are hypothetical and for illustrative purposes only.

PART 2: Target Engagement and Mechanistic Studies

Protocol 2.1: Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of its presumed target (e.g., EGFR) and key downstream signaling proteins (e.g., AKT, ERK).

Rationale: A hallmark of kinase inhibitor activity is the reduction of phosphorylation on its target and downstream effectors. Western blotting allows for the specific detection of both total and phosphorylated forms of these proteins, providing direct evidence of target engagement within the cellular context.

Materials:

  • NSCLC cells (e.g., H1975, which has constitutively active EGFR)

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed H1975 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ to determine the relative change in protein phosphorylation.

Table 2: Expected Outcome of Western Blot Analysis
Treatmentp-EGFR LevelTotal EGFRp-AKT LevelTotal AKT
Vehicle (DMSO) HighUnchangedHighUnchanged
Compound (IC50) ReducedUnchangedReducedUnchanged
Compound (10x IC50) Strongly ReducedUnchangedStrongly ReducedUnchanged

Data are hypothetical and for illustrative purposes only.

PART 3: Cellular Fate and Phenotypic Response

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest in NSCLC cells.

Rationale: Many anticancer agents, particularly those that interfere with signaling pathways controlling cell growth, cause cells to arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M). Propidium iodide (PI) staining of DNA allows for the quantification of the cell population in each phase, revealing the compound's effect on cell cycle progression.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound or other novel quinazolinone derivatives in non-small cell lung cancer research. By systematically assessing cytotoxicity, target engagement, and cellular response, researchers can build a comprehensive profile of a compound's therapeutic potential. The results from these experiments will be critical in guiding further optimization, mechanistic studies, and the potential translation of promising compounds into in vivo models.

References

Application Notes and Protocols for the Development of Aurora Kinase Inhibitors from 5,6-Difluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the rationale, synthesis, and evaluation of a novel class of potential anti-cancer agents: Aurora kinase inhibitors based on the 5,6-Difluoroquinazolin-4(3H)-one scaffold. Aurora kinases are pivotal regulators of mitosis, and their overexpression is a hallmark of many human cancers, making them a compelling target for therapeutic intervention. The strategic incorporation of a difluoro motif on the quinazolinone core is hypothesized to enhance potency and modulate pharmacokinetic properties. This document provides a foundational framework, from medicinal chemistry strategies to detailed biochemical and cell-based screening protocols, designed to empower researchers in the discovery and development of next-generation mitotic inhibitors.

Introduction: Targeting the Guardians of Mitosis

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play indispensable roles in orchestrating cell division.[1] Their functions are temporally and spatially regulated to ensure the fidelity of mitosis, from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B).[2] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide array of human tumors, correlating with aneuploidy, genetic instability, and poor patient prognosis.[1][2] This has firmly established them as attractive targets for oncology drug discovery.[3][4]

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[5] In the context of kinase inhibition, quinazolinone derivatives have demonstrated significant potential.[5][6] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[7] Specifically, the 5,6-difluoro substitution pattern on the quinazolinone ring is a novel approach aimed at fine-tuning the electronic and conformational properties of the inhibitor to achieve high potency and selectivity for Aurora kinases.

This guide will provide a detailed roadmap for the synthesis of a focused library of this compound derivatives and their subsequent evaluation as Aurora kinase inhibitors.

Strategic Workflow for Inhibitor Development

The development of potent and selective Aurora kinase inhibitors from the this compound scaffold follows a multi-step, iterative process. This workflow is designed to efficiently identify lead compounds with desirable biological activity and drug-like properties.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Cellular Characterization A Design of this compound Analogs B Synthesis of Core Scaffold A->B C Parallel Synthesis of Focused Library B->C D Primary Biochemical Screen (e.g., TR-FRET) C->D E IC50 Determination for Active Compounds D->E F Selectivity Profiling (Aurora A vs. B) E->F G Cell Proliferation/Viability Assays (e.g., MTT) F->G H Target Engagement & Mechanistic Assays G->H I Lead Candidate Selection H->I I->A SAR-driven Optimization

Figure 1: A streamlined workflow for the development of Aurora kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of the target compounds commences with the preparation of the key intermediate, this compound, from commercially available starting materials. Subsequent diversification at the N3 position allows for the generation of a focused library for structure-activity relationship (SAR) studies.

Protocol 3.1: Synthesis of the this compound Core

This protocol is based on established methods for the synthesis of quinazolinones from anthranilic acids.

Step 1: Acetylation of 2-amino-5,6-difluorobenzoic acid

  • To a stirred solution of 2-amino-5,6-difluorobenzoic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the corresponding benzoxazinone intermediate.

Step 2: Formation of the Quinazolinone Ring

  • Suspend the benzoxazinone intermediate (1.0 eq) in a solution of aqueous ammonia (28%).

  • Heat the mixture at 100 °C in a sealed vessel for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 3.2: N-Alkylation for Library Generation

Step 1: Deprotonation

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a suitable base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

Step 2: Alkylation

  • To the reaction mixture, add the desired alkylating agent (e.g., benzyl bromide, 2-(bromomethyl)pyridine; 1.1 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N3-substituted this compound derivative.

Biochemical Assays for Inhibitor Characterization

Biochemical assays are essential for quantifying the direct inhibitory effect of the synthesized compounds on Aurora kinase activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are robust, high-throughput compatible methods for this purpose.

Protocol 4.1: TR-FRET Kinase Activity Assay

This assay measures the phosphorylation of a substrate peptide by the Aurora kinase.

Principle: A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation.

G cluster_0 No FRET cluster_1 FRET Signal A Kinase (Inactive) Substrate-Fluorescein B Antibody-Tb C Kinase (Active) + ATP -> Phospho-Substrate-Fluorescein D Antibody-Tb C->D Binding

Figure 2: Principle of the TR-FRET kinase assay.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Fluorescein-labeled substrate peptide

  • Tb-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well assay plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the Aurora kinase and the fluorescein-labeled substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the Tb-labeled antibody.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 615 nm for the donor).

  • Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC₅₀ value.

Protocol 4.2: AlphaLISA Assay for Target Engagement

This assay can be adapted to measure the binding of the inhibitor to the kinase.

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads.[7] One bead is conjugated to the kinase, and the other to a ligand that binds to the kinase (e.g., a biotinylated broad-spectrum inhibitor). When in close proximity, a singlet oxygen molecule generated by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. A test compound that binds to the kinase will displace the ligand-conjugated bead, leading to a decrease in the signal.

Materials:

  • His-tagged Aurora kinase

  • Biotinylated tracer ligand

  • Streptavidin-coated Donor beads

  • Anti-His Acceptor beads

  • Assay buffer

  • Test compounds in DMSO

Procedure:

  • Add test compounds and the His-tagged Aurora kinase to a 384-well plate.

  • Incubate for 30 minutes.

  • Add the biotinylated tracer ligand and incubate for another 30 minutes.

  • Add a mixture of Streptavidin-Donor and anti-His Acceptor beads.

  • Incubate in the dark for 60 minutes.

  • Read the plate on an AlphaLISA-compatible reader.

Assay TypePrincipleThroughputKey Advantages
TR-FRET Measures enzymatic activity (phosphorylation)HighHomogeneous, sensitive, ratiometric measurement reduces artifacts.
AlphaLISA Measures competitive binding to the kinaseHighHomogeneous, no-wash steps, high signal amplification.[7]

Table 1: Comparison of biochemical screening assays.

Cell-Based Assays for Pharmacological Evaluation

Cell-based assays are critical to determine the effect of the inhibitors in a more physiologically relevant context, assessing their cell permeability, anti-proliferative activity, and on-target effects.

Protocol 5.1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line known to overexpress Aurora kinases (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Analysis and Lead Optimization

The data generated from the screening cascade will guide the SAR-driven optimization of the this compound scaffold.

  • Potency: The IC₅₀ and GI₅₀ values will rank the compounds based on their inhibitory potency.

  • Selectivity: Comparing the IC₅₀ values for Aurora A and Aurora B will determine the isoform selectivity of the inhibitors.

  • SAR: By analyzing the activity of different N3-substituted analogs, key structural features required for potent and selective inhibition can be identified. This information will inform the design of the next generation of compounds with improved properties.

Preliminary pharmacokinetic properties of promising lead compounds, such as solubility and metabolic stability, should also be assessed to guide further development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel Aurora kinase inhibitors. The strategic workflow and detailed protocols provided in this guide offer a robust framework for the synthesis, screening, and optimization of these compounds. By systematically applying these methodologies, researchers can efficiently identify and characterize potent and selective lead candidates for further preclinical and clinical development as potential anti-cancer therapeutics.

References

Application Notes & Protocols: Strategic Derivatization of the Quinazolinone Scaffold at the C-2 Position

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Core and the Strategic Importance of C-2

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities.[1] Its rigid, bicyclic framework provides a stable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This has led to the development of quinazolinone-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2][3]

While substitutions at the N-3 position are common for modulating pharmacokinetic properties, derivatization at the C-2 position is a critical strategy for directly influencing pharmacodynamic activity. The substituent at C-2 often projects into the binding pockets of target proteins, making it a primary determinant of potency and selectivity.[4] Structure-activity relationship (SAR) studies frequently reveal that the nature of the C-2 moiety—be it an aryl, alkyl, amino, or other functional group—is pivotal for biological efficacy.[4][5]

This guide provides an in-depth exploration of three principal strategies for the functionalization of the quinazolinone scaffold at the C-2 position. It is designed not as a mere list of reactions, but as a strategic manual, explaining the causality behind methodological choices and providing detailed, field-proven protocols. The strategies covered are:

  • Strategy I: De Novo Synthesis via Condensation & Cyclization: Constructing the C-2 substituted scaffold from acyclic precursors.

  • Strategy II: Nucleophilic Aromatic Substitution (SNAr): Modifying a pre-formed quinazolinone core by displacing a leaving group at C-2.

  • Strategy III: Transition Metal-Catalyzed Cross-Coupling: Employing modern catalytic methods for C-C and C-heteroatom bond formation, including direct C-H functionalization.

Each section includes the strategic rationale, detailed experimental protocols, and insights to guide researchers in selecting the optimal path for their specific molecular design.

Strategy I: De Novo Synthesis via Condensation & Cyclization

This "bottom-up" approach is arguably the most classical and direct method for accessing 2-substituted quinazolinones. By selecting the appropriate precursors, the desired C-2 substituent is incorporated during the formation of the heterocyclic ring itself. This strategy is highly convergent and often advantageous when the desired C-2 substituent is readily available as an aldehyde or a related precursor.

Causality and Experimental Choice: The core principle involves the condensation of a 2-aminobenzamide derivative with a one-carbon electrophile (C1 source), which becomes the C-2 atom of the quinazolinone ring. The choice of this C1 source dictates the final substituent. Aldehydes are the most common choice for installing 2-aryl or 2-alkyl groups. The reaction proceeds through an initial imine formation, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone. The oxidant can be as simple as atmospheric oxygen, but dedicated oxidants are often employed to improve efficiency and reaction times.

Protocol 1: Synthesis of 2-Aryl-quinazolin-4(3H)-ones via Oxidative Cyclization

This protocol details the synthesis of 2-aryl-quinazolin-4(3H)-ones from 2-aminobenzamide and styrenes, where the styrene is oxidized in situ to the corresponding aldehyde, which then undergoes condensation and cyclization. This method avoids the direct handling of potentially unstable aldehydes.[6]

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 2-Aminobenzamide, Styrene Derivative, & p-TsOH in DMSO B Add DTBP (Oxidant) A->B C Seal Pressure Tube & Heat (120 °C, 16 h) B->C D Cool to RT C->D E Add Water to Precipitate D->E F Filter Solid E->F G Wash with Water & Ether F->G H Recrystallize/Column Chromatography G->H A Anthranilic Acid B Quinazoline-2,4-dione A->B + Urea, 160°C C 2,4-Dichloroquinazoline B->C + POCl3, TEA, 120°C D 2-Chloro-4(3H)-quinazolinone C->D + 2N NaOH, rt cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 2-Chloro-quinazolinone, Arylboronic Acid, Pd Catalyst, & Base B Add Anhydrous Solvent (e.g., Dioxane) A->B C Heat to 90-120 °C (8-12 h) B->C D Cool to RT & Dilute C->D E Filter through Celite D->E F Aqueous Work-up (Wash) E->F G Dry & Concentrate F->G H Column Chromatography G->H

References

Application Notes and Protocols: The Strategic Use of 5,6-Difluoroquinazolin-4(3H)-one in the Development of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. The quinazolin-4(3H)-one scaffold has proven to be a privileged structure in the design of kinase inhibitors, with several approved drugs featuring this core. This guide provides an in-depth exploration of the synthesis and application of 5,6-difluoroquinazolin-4(3H)-one as a key intermediate in the development of novel VEGFR-2 inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, methods for biological evaluation, and an analysis of the structure-activity relationships that guide the design of next-generation therapeutics.

Introduction: VEGFR-2 Signaling and the Rationale for Quinazolinone-Based Inhibition

VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals initiated by VEGF-A.[1] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately drive endothelial cell proliferation, migration, and survival.[2][3][4] Dysregulation of this signaling axis is a hallmark of many solid tumors, which depend on sustained angiogenesis for nutrient supply and metastatic dissemination.[1]

The quinazoline core is a highly versatile scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of kinases.[2][5] Its rigid, bicyclic structure provides a solid anchor for substituents that can form crucial interactions within the kinase domain. The 5,6-difluoro substitution pattern on the quinazolinone ring is a strategic design element. The fluorine atoms can enhance binding affinity through favorable interactions with the protein, modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and potentially improve the overall pharmacokinetic profile of the inhibitor.

Synthetic Protocols for this compound and its Derivatives

A robust and reproducible synthetic route to the core scaffold is paramount for any drug discovery program. Here, we provide a detailed, field-proven protocol for the synthesis of this compound, followed by a general method for its derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-amino-4,5-difluorobenzoic acid.

Step 1: Amidation of 2-Amino-4,5-difluorobenzoic Acid

  • Rationale: The conversion of the carboxylic acid to a primary amide is a necessary step to enable the subsequent cyclization to form the quinazolinone ring. Thionyl chloride is an effective reagent for activating the carboxylic acid, which then readily reacts with ammonia.

  • Protocol:

    • To a stirred solution of 2-amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure.

    • The resulting acid chloride is dissolved in anhydrous THF and cooled to 0 °C.

    • A solution of aqueous ammonia (excess) is added dropwise, and the reaction is stirred for 1 hour at room temperature.

    • The reaction mixture is concentrated under reduced pressure, and the resulting solid is triturated with water, filtered, and dried to afford 2-amino-4,5-difluorobenzamide.

Step 2: Cyclization to this compound

  • Rationale: This key cyclization step forms the quinazolinone ring. Heating the 2-aminobenzamide with formic acid provides the necessary one-carbon unit for the formation of the pyrimidinone ring.

  • Protocol:

    • A mixture of 2-amino-4,5-difluorobenzamide (1.0 eq) and formic acid (10 eq) is heated at reflux for 4-6 hours.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

    • The resulting residue is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • The solid product is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization from ethanol.

General Procedure for the Synthesis of N-Aryl-5,6-difluoroquinazolin-4(3H)-one Derivatives
  • Rationale: To explore the structure-activity relationship, various substituents are introduced at the N3 position of the quinazolinone core. This is typically achieved through a nucleophilic aromatic substitution reaction between the synthesized this compound and an appropriate aryl halide.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

    • Add the desired aryl halide (e.g., a substituted fluorobenzene) (1.1 eq) to the reaction mixture.

    • The reaction is heated to 80-120 °C and stirred for 12-24 hours, with progress monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Purification is typically performed by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biological Evaluation of VEGFR-2 Inhibitors

The biological activity of the synthesized compounds is assessed through a hierarchical screening process, starting with in vitro enzyme assays and progressing to cell-based assays.

In Vitro VEGFR-2 Kinase Assay
  • Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates greater inhibition of ATP consumption by the kinase.

  • Protocol:

    • Reagent Preparation:

      • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

      • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

      • Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.

    • Kinase Reaction:

      • Add the master mix containing ATP and the substrate to the wells of a 96-well plate.

      • Add the diluted test compounds to the appropriate wells. For the positive control (100% activity), add buffer with DMSO. For the blank (no enzyme activity), add buffer with DMSO.

      • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add only buffer to the blank wells.

      • Incubate the plate at 30°C for 45-60 minutes.

    • Detection:

      • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

      • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

      • Measure the luminescence using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.

      • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay
  • Principle: This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of activity. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are commonly used.

  • Protocol:

    • Cell Culture and Treatment:

      • Plate HUVECs in a 96-well plate and allow them to adhere overnight.

      • Starve the cells in a serum-free medium for 2-4 hours to reduce basal receptor phosphorylation.

      • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

    • VEGF Stimulation:

      • Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.

    • Cell Lysis and Detection:

      • Lyse the cells and quantify the total protein concentration.

      • Use a sandwich ELISA-based method to detect phosphorylated VEGFR-2. In this format, a capture antibody specific for total VEGFR-2 is coated on the plate, and a detection antibody that recognizes the phosphorylated tyrosine residue is used for quantification.

    • Data Analysis:

      • Normalize the phospho-VEGFR-2 signal to the total protein concentration.

      • Calculate the percentage of inhibition for each compound concentration relative to the VEGF-stimulated control.

      • Determine the IC50 value as described for the in vitro kinase assay.

Structure-Activity Relationship (SAR) of this compound Derivatives

The systematic modification of the this compound core allows for the exploration of the SAR, providing critical insights for optimizing inhibitor potency and selectivity.

  • The Quinazolinone Core: The 5,6-difluoro substitution is generally well-tolerated and can contribute to enhanced potency. The N3 position is a key vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket.

  • The N3-Substituent:

    • Aryl Groups: The nature and substitution pattern of an aryl ring at the N3 position significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the aryl ring can enhance potency. The position of these substituents is also critical, with substitutions at the meta- and para-positions often being favorable.

    • Linker Moiety: The introduction of a linker, such as an ether, amine, or amide, between the quinazolinone core and a terminal aromatic ring can allow for the exploration of additional binding interactions and optimization of physicochemical properties.

    • Urea and Thiourea Moieties: The incorporation of urea or thiourea functionalities can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with the hinge region of the kinase.

Compound ID Core Structure N3-Substituent VEGFR-2 IC50 (nM)
Sorafenib Pyridine-carboxamide-58
Vandetanib Quinazoline4-bromo-2-fluoroaniline40
Compound A This compound4-Chloroaniline150
Compound B This compound3-Ethynylaniline75
Compound C This compound4-(Phenoxy)aniline25

Note: The IC50 values in this table are representative and intended for illustrative purposes. Actual values will vary depending on the specific assay conditions.

Visualizing the Workflow and Signaling Pathway

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Migration, Survival) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling cascade and the mechanism of inhibition.

Workflow for Developing this compound Based VEGFR-2 Inhibitors

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 2-Amino-4,5- difluorobenzoic Acid Amide 2-Amino-4,5- difluorobenzamide Start->Amide Amidation Quinazolinone 5,6-Difluoroquinazolin- 4(3H)-one Amide->Quinazolinone Cyclization Derivatives Library of N3-Substituted Derivatives Quinazolinone->Derivatives Derivatization KinaseAssay In Vitro VEGFR-2 Kinase Assay Derivatives->KinaseAssay CellAssay Cell-Based Phosphorylation Assay KinaseAssay->CellAssay Hit Confirmation SAR SAR Analysis CellAssay->SAR SAR->Derivatives Iterative Design Lead Lead Compound SAR->Lead

Caption: A streamlined workflow for inhibitor development.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and potent VEGFR-2 inhibitors. Its synthesis is achievable through straightforward and scalable chemical transformations. The strategic incorporation of fluorine atoms can confer advantageous properties to the resulting inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biological evaluation, and optimization of this class of compounds. By leveraging the principles of structure-based drug design and a systematic exploration of the structure-activity relationship, researchers can effectively utilize the this compound core to develop next-generation anti-angiogenic therapies for the treatment of cancer.

References

Troubleshooting & Optimization

Technical Support Center: pH Adjustment for Improving 5,6-Difluoroquinazolin-4(3H)-one Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5,6-Difluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound. We will move beyond simple instructions to explain the fundamental principles governing its behavior in solution, empowering you to troubleshoot and optimize your experimental protocols effectively.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common initial questions regarding the solubility of this compound, establishing the scientific basis for the troubleshooting protocols that follow.

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system.[1] This structure is largely non-polar and leads to high crystal lattice energy—meaning the molecules are packed tightly and favorably in a solid state, making it energetically difficult for water molecules to break them apart and solvate them.[1] Consequently, these compounds are often hydrophobic and classified under the Biopharmaceutics Classification System (BCS) as Class II, which is characterized by low solubility and high permeability.[1]

Q2: How does pH influence the solubility of this compound?

A2: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives inherently pH-dependent.[1] this compound is a weak base. In an aqueous environment, it exists in equilibrium between its neutral, poorly soluble form (B) and its protonated, ionized form (BH+).

According to Le Châtelier's principle, adjusting the pH of the solution can shift this equilibrium.[2]

  • In Acidic Conditions (Low pH): An excess of hydrogen ions (H+) in the solution will drive the equilibrium towards the formation of the protonated (ionized) conjugate acid, BH+. This ionized form is a salt, which is significantly more polar and, therefore, more soluble in water.[3][4]

  • In Neutral or Basic Conditions (High pH): A lower concentration of H+ allows the equilibrium to favor the neutral, un-ionized form (B), which has very low intrinsic solubility and is likely to precipitate out of the solution.[5]

This relationship is quantitatively described by the Henderson-Hasselbalch equation.[6][7]

Q3: What is pKa, and why is it critical for designing my experiments?

A3: The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For a weak base like this compound, the pKa refers to the pH at which 50% of the compound is in its neutral form (B) and 50% is in its ionized, protonated form (BH+).[8]

Knowing the pKa is critical for several reasons:

  • Predicting Solubility: It allows you to predict the pH range where the compound will be most soluble. A general rule of thumb is that a weak base will be predominantly in its soluble, ionized form at a pH at least 2 units below its pKa.

  • Optimizing Formulations: It is the most important parameter for rationally designing a formulation strategy. Adjusting the pH is a simple and powerful method to enhance the solubility of ionizable drugs.[][10]

  • Avoiding Precipitation: It helps you select an appropriate buffer pH for your assays to prevent the compound from precipitating upon dilution from an organic stock solution.[1]

If the pKa is unknown, it must be determined experimentally to proceed with a logical pH-adjustment strategy.[11][12]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step solutions to common experimental challenges.

Q4: My this compound powder won't dissolve in my aqueous buffer. What is the correct first step?

A4: Direct dissolution of a hydrophobic compound like this in an aqueous buffer is often unsuccessful. The standard initial procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent.

Recommended Protocol: Preparing a DMSO Stock Solution

  • Solvent Selection: Use fresh, anhydrous dimethyl sulfoxide (DMSO). Hydrated DMSO can significantly reduce the solubility of many compounds.[1]

  • Dissolution:

    • Accurately weigh your this compound and add it to a sterile vial.

    • Add the required volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly. If dissolution is slow, gentle warming (37°C) and/or brief ultrasonication can be used to aid the process.[1] Ensure a clear solution is formed.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. If the compound precipitates upon freezing, it may be necessary to store it at room temperature (if stability permits) or to gently warm and vortex the solution to ensure it is fully redissolved before each use.[1]

Causality: DMSO is a powerful aprotic solvent that can effectively break the crystal lattice of the compound. This concentrated stock can then be diluted into your aqueous experimental medium. The key challenge, addressed next, is to prevent precipitation during this dilution step.

Q5: My compound precipitates upon dilution from the DMSO stock into my neutral aqueous buffer. How do I determine the optimal pH to prevent this?

A5: This common issue, known as "precipitation upon dilution," occurs because the final concentration in the aqueous buffer exceeds the compound's solubility limit at that pH.[1] The solution is to create a pH-solubility profile to identify the pH at which the required concentration remains in solution.

Protocol: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2.0 to 8.0). Use buffers with sufficient capacity, such as phosphate, citrate, or acetate, depending on the target pH.

  • Sample Preparation:

    • Dispense a fixed volume of each buffer into separate vials (e.g., 1 mL).

    • Add an excess amount of solid this compound to each vial. The goal is to create a saturated solution with undissolved solid remaining.

    • Alternatively, add a small, fixed amount of a highly concentrated DMSO stock to each buffer, ensuring the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Use centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful collection of the supernatant. Alternatively, filter the suspension through a 0.22 µm PVDF filter.

  • Quantification: Accurately measure the concentration of the dissolved compound in each supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and no interfering substances are present.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each buffer. The resulting curve will reveal the pH at which solubility is maximized.

Self-Validation: The presence of undissolved solid after the equilibration period (Step 3) confirms that the solution is saturated and the measured concentration represents the true solubility at that pH and temperature.

Expected Data: The results can be summarized in a table for clear comparison.

Buffer pHFinal Measured pHSolubility (µg/mL)
2.02.05150.5
3.03.02125.8
4.04.0880.2
5.05.0525.6
6.06.103.1
7.07.03<1.0 (Below LOQ)
8.07.95<1.0 (Below LOQ)
Note: This is illustrative data based on the expected behavior of a weak base.
Q6: The pKa of this compound is not available. How can I estimate it?

A6: You can estimate the pKa directly from the pH-solubility profile generated in the previous step. The pKa is the pH at the inflection point of the sigmoid curve when solubility is plotted against pH.[8] For a weak base, this is the point where the solubility begins to decrease sharply as the pH increases.

More precise methods for determining the pKa of sparingly soluble compounds include:

  • Cosolvent Potentiometric Titration: This is a well-established method where the compound is dissolved in a mixture of an organic cosolvent (like methanol or acetonitrile) and water.[11] Titrations are performed in several different cosolvent ratios, and the resulting apparent pKa values are extrapolated back to 0% cosolvent to estimate the aqueous pKa.[13]

  • Solubility-Based Methods: As described, the pKa can be derived from detailed solubility measurements. This technique is powerful for poorly soluble drugs.[8][12]

  • Chromatographic Methods: Reverse-phase HPLC (RP-HPLC) can be used to determine pKa by measuring the retention time of the compound as a function of the mobile phase pH.[11]

Advanced Troubleshooting

Q7: I've lowered the pH, but my compound still isn't soluble enough for my assay's required concentration. What's next?

A7: If pH adjustment alone is insufficient, it indicates that even the protonated form of the compound has limited solubility or that you have reached the practical limit of pH modification. The next step is to combine pH adjustment with other solubilization techniques.

Recommended Strategies:

  • Introduce a Co-solvent: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your acidic buffer.[] Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize non-polar compounds.[]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1] This can be particularly effective when used in an optimized acidic buffer.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[1][14]

Q8: The required acidic pH is incompatible with my cell-based assay. What are my alternatives?

A8: This is a critical constraint in biological research. Subjecting cells to a harsh pH (e.g., <6.0) can induce toxicity and artifacts. In this scenario, you must find a formulation that is both soluble at a higher concentration and biocompatible upon final dilution.

Workflow for Biocompatible Formulations:

  • Prepare a Highly Concentrated Acidic Stock: Prepare a stock solution of the compound at a very high concentration in a low pH buffer (e.g., pH 3.0) where it is most soluble. This will be your "formulation stock."

  • High-Factor Dilution: Perform a large dilution (e.g., 1:1000) of this acidic stock directly into your neutral pH cell culture medium (e.g., pH 7.4).

  • Kinetic Solubility: The key here is that the final concentration of the compound in the cell culture medium is below its kinetic solubility limit at neutral pH. While the compound is thermodynamically driven to precipitate at pH 7.4, the high dilution factor and the presence of proteins (like serum) in the medium can help keep it transiently in solution long enough for the assay.

  • Validation: Always run a vehicle control (the acidic buffer diluted to the same factor in your medium) to ensure the small pH change from the dilution itself does not affect the cells.

If this approach fails, using cyclodextrins or other advanced formulation strategies like solid dispersions becomes necessary.[1][15]

Visualized Workflows and Concepts

Diagram 1: pH-Dependent Ionization of this compound

G cluster_pH Solution pH relative to pKa cluster_Species Dominant Molecular Species Low_pH Low pH (pH < pKa) Protonated BH+ (Ionized, High Solubility) Low_pH->Protonated Equilibrium Shift: Protonation Favored Equal_pH pH = pKa Equal_pH->Protonated 50% Neutral B (Neutral, Low Solubility) Equal_pH->Neutral 50% High_pH High pH (pH > pKa) High_pH->Neutral Equilibrium Shift: Deprotonation Favored

Caption: Relationship between pH, pKa, and solubility.

Diagram 2: Experimental Workflow for pH-Solubility Profiling

G A Step 1: Prepare Buffer Series (e.g., pH 2 to 8) B Step 2: Add Excess Solid Compound to each buffer vial A->B C Step 3: Equilibrate (e.g., 24-48h at constant temp with agitation) B->C D Step 4: Separate Solid and Liquid Phases (High-speed centrifugation or 0.22 µm filtration) C->D E Step 5: Collect Supernatant (Saturated Solution) D->E F Step 6: Quantify Concentration (e.g., HPLC-UV) E->F G Step 7: Plot Solubility vs. pH Identify optimal pH range F->G

Caption: Workflow for determining a compound's pH-solubility profile.

References

Technical Support Center: Preparation and Handling of Stable DMSO Stock Solutions of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the preparation of stable Dimethyl Sulfoxide (DMSO) stock solutions. Given the structural diversity of quinazolinone derivatives, this resource aims to offer a foundational understanding of their solubility characteristics and best practices for their use in experimental settings.

Introduction: The Quinazolinone Scaffold and Solubility Challenges

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. However, their often rigid, lipophilic, and crystalline nature frequently leads to poor aqueous solubility. This presents a significant hurdle for in vitro and in vivo studies. DMSO is the most commonly used solvent to overcome this challenge, but its use is not without complications. This guide will walk you through common issues and provide robust solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone derivative will not dissolve in 100% DMSO. What should I do?

This is a common issue stemming from several factors. Here is a systematic approach to address it:

  • Verify DMSO Quality: Ensure you are using anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for hydrophobic compounds.[1][2]

  • Increase Solvent Volume: The initial concentration may be too high. Try increasing the volume of DMSO to reduce the concentration.

  • Gentle Warming: Carefully warm the solution to 37-60°C. This can increase the kinetic energy and help overcome the crystal lattice energy of the compound. Always monitor for any signs of degradation (color change).

  • Sonication: Use a water bath or probe sonicator. The high-frequency sound waves create micro-agitations that can break up solid particles and facilitate dissolution.[2][3]

Q2: My DMSO stock solution is clear at room temperature, but a precipitate forms when I store it at -20°C or 4°C. Why does this happen and how can I resolve it?

This phenomenon is due to the temperature-dependent solubility of your compound in DMSO.[3] As the temperature decreases, the solubility of the quinazolinone derivative can drop, leading to precipitation.

  • Room Temperature Storage: If the stability of your specific derivative allows, storing the stock solution at room temperature (around 22°C) can prevent precipitation. Some studies have shown that for certain quinazolinone derivatives, room temperature storage provides better stability than refrigeration.[4]

  • Redissolution Protocol: If cold storage is necessary for stability, you must ensure the compound is fully redissolved before use. Before taking an aliquot, warm the entire stock solution to room temperature or slightly above and vortex thoroughly to ensure a homogenous solution. Visually inspect for any remaining precipitate.

Q3: I get inconsistent results in my cell-based assays. Could my DMSO stock solution be the problem?

Inconsistent assay results are often traced back to issues with the compound's solubility and stability in the final assay medium.

  • Precipitation in Aqueous Medium: Quinazolinone derivatives can precipitate when the DMSO stock is diluted into an aqueous cell culture medium.[3] This leads to a lower, and variable, effective concentration of the compound in your assay.

  • Visual Inspection: Always visually inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation after dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually decrease the DMSO concentration. This can help keep the compound in solution.[5]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cell toxicity.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: How can I improve the solubility of my quinazolinone derivative in the final aqueous assay buffer?

If your compound precipitates upon dilution, several formulation strategies can be employed:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Use of Co-solvents: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance solubility.[3]

  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Adjusting the pH of your buffer to be more acidic can increase the solubility of weakly basic quinazolinones, provided the pH change does not affect your assay's biological integrity.[3]

  • Solubilizing Excipients: For particularly challenging compounds, consider using surfactants or cyclodextrins.[3][7]

Q5: How stable are quinazolinone derivatives in DMSO, and how should I assess this?

The stability of quinazolinone derivatives in DMSO can vary significantly depending on the specific chemical structure, storage conditions (temperature and light exposure), and the presence of water.[4][8][9][10]

  • Variability in Stability: Some derivatives may be stable for weeks or months, while others can show degradation shortly after being dissolved.[4][10]

  • Assessment of Stability: The stability of your stock solution can be monitored over time using analytical techniques such as:

    • UV-Vis Spectroscopy: Periodically record the absorption spectrum. Changes in the maximal absorption wavelength or intensity can indicate degradation.[4][8][9]

    • High-Performance Liquid Chromatography (HPLC): This is a more definitive method to assess purity and detect the appearance of degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound won't dissolve in 100% DMSO Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[3]
Stock solution precipitates upon storage at 4°C or -20°C The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use.[3][4]
Inconsistent results in cell-based assays Precipitation of the compound in the cell culture medium leads to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques (co-solvents, pH adjustment). Consider if the compound is binding to plastics.
Potent in vitro activity, but poor in vivo bioavailability Low aqueous solubility limits dissolution and absorption in the gastrointestinal tract.For in vivo studies, consider formulation strategies such as solid dispersions, lipid-based formulations (e.g., SEDDS), or complexation with cyclodextrins.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of a quinazolinone derivative.

Materials:

  • Quinazolinone derivative (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of your compound needed to achieve a 10 mM concentration in your desired volume of DMSO. (Mass = 0.01 L x Molecular Weight of compound x 10) for a 10 mL final volume.

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

  • Gentle Warming (Optional): Place the tube in a water bath at 37-40°C for 5-10 minutes. Vortex again.

  • Sonication (Optional): If solids persist, sonicate the tube in a water bath sonicator for 10-15 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the appropriate temperature based on stability studies (room temperature, 4°C, or -20°C).

Protocol 2: Workflow for Assessing Stock Solution Stability by UV-Vis Spectroscopy

This workflow provides a basic method for monitoring the stability of your DMSO stock solution over time.

Procedure:

  • Initial Spectrum: Immediately after preparing your stock solution, take a small aliquot and dilute it to a suitable concentration in DMSO to obtain a UV-Vis spectrum. Record the absorbance maxima (λmax) and intensity.

  • Time Points: Store your stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Periodic Measurements: At regular intervals (e.g., 24 hours, 72 hours, 1 week, 1 month), take another aliquot, dilute it in the same manner, and record the UV-Vis spectrum.

  • Analysis: Compare the spectra over time. Significant shifts in λmax or a decrease in absorbance intensity at λmax can indicate compound degradation.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check1 Completely Dissolved? vortex->check1 warm Gentle Warming (37-60°C) check1->warm No aliquot Aliquot & Store check1->aliquot Yes sonicate Sonication warm->sonicate check2 Completely Dissolved? sonicate->check2 check2->add_dmso No, consider lower conc. check2->aliquot Yes stock Thaw & Vortex Stock dilute Dilute in Assay Buffer stock->dilute check3 Precipitate Formed? dilute->check3 use Use in Assay check3->use No troubleshoot Troubleshoot Solubility check3->troubleshoot Yes

Caption: Workflow for preparing and diluting quinazolinone derivative stock solutions.

G cluster_causes Potential Root Causes cluster_solutions Troubleshooting Steps instability Inconsistent Assay Results precip_stock Precipitation in Stored Stock instability->precip_stock precip_dilution Precipitation Upon Aqueous Dilution instability->precip_dilution degradation Compound Degradation in Stock instability->degradation pipetting Pipetting Inaccuracy instability->pipetting warm_vortex Warm & Vortex Stock Before Use precip_stock->warm_vortex sol_enhance Use Solubility Enhancement Techniques precip_dilution->sol_enhance stability_check Perform Stability Check (e.g., HPLC, UV-Vis) degradation->stability_check pipette_cal Calibrate Pipettes pipetting->pipette_cal

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimization of Quinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolin-4(3H)-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a Q&A format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure your success.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinazolin-4(3H)-one synthesis?

The most prevalent starting materials are anthranilic acid and its derivatives. Common synthetic strategies involve the condensation of anthranilic acid with reagents like formamide, orthoesters, or isothiocyanates.[1][2][3][4] Another major route involves the cyclization of 2-aminobenzamides with various electrophiles.[5][6][7]

Q2: How do I choose the right synthetic method?

The choice of method depends on several factors including the desired substitution pattern on the quinazolinone core, the availability and stability of starting materials, and the scale of the reaction.

  • For simple, unsubstituted or 2-substituted quinazolinones: The reaction of anthranilic acid with formamide or orthoesters is often a straightforward choice.[3][4]

  • For 3-substituted quinazolinones: A one-pot, three-component reaction of anthranilic acid, an amine, and an orthoester is highly efficient.[1][4]

  • For complex or sensitive substrates: Milder, catalyzed reactions, such as those employing palladium or copper catalysts, may be necessary to achieve good yields and avoid side reactions.[8][9]

Q3: What is the role of a catalyst in these syntheses?

Catalysts are often employed to increase the reaction rate and improve the yield. They can be broadly categorized as:

  • Acid catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can activate carbonyl groups, facilitating nucleophilic attack.[7][10]

  • Metal catalysts: Transition metals like palladium and copper are used in cross-coupling reactions to form C-N and C-C bonds, enabling the construction of more complex quinazolinone derivatives.[8][11]

  • Organocatalysts: Small organic molecules can also catalyze the formation of the quinazolinone ring system through various activation modes.[12]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.[13]

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of quinazolin-4(3H)-ones and provides systematic solutions.

Issue 1: Low or No Product Formation

A low yield or complete lack of product is a frequent issue. The following flowchart and table provide a structured approach to diagnosing and solving this problem.

G cluster_solutions Solutions start Low/No Product check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Stoichiometry & Quality check_sm->check_reagents Purity OK purify_sm Purify Starting Materials (Recrystallization/Distillation) check_sm->purify_sm Impure optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK fresh_reagents Use Fresh/Pure Reagents Verify Molar Ratios check_reagents->fresh_reagents Incorrect/Degraded optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temp OK temp_screen Run Small-Scale Reactions at Different Temperatures optimize_temp->temp_screen Suboptimal optimize_catalyst Evaluate Catalyst Activity & Loading optimize_solvent->optimize_catalyst Solvent OK solvent_screen Test Solvents with Varying Polarities optimize_solvent->solvent_screen Suboptimal check_atmosphere Consider Inert Atmosphere optimize_catalyst->check_atmosphere Catalyst OK catalyst_screen Use Fresh Catalyst Optimize Loading optimize_catalyst->catalyst_screen Inactive/Suboptimal inert_setup Use N2 or Ar Atmosphere Degas Solvents check_atmosphere->inert_setup Air-Sensitive

Troubleshooting workflow for low yields.
Possible Cause Troubleshooting Step & Explanation Experimental Protocol
Poor Quality of Starting Materials Impurities in reactants like anthranilic acid or the corresponding aldehyde can lead to side reactions, reducing the yield.[13] Purity should be the first parameter to be verified.Purification of Starting Materials: 1. Verify the purity of your starting materials by NMR, GC-MS, or melting point. 2. Recrystallize solid starting materials from an appropriate solvent (e.g., ethanol, hexanes).[13] 3. Distill liquid aldehydes under reduced pressure.[13]
Suboptimal Reaction Temperature Many cyclization reactions require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition of reactants or products.Temperature Screening: 1. Set up small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C).[13] 2. Monitor the progress by TLC or LC-MS to identify the optimal temperature.
Incorrect Solvent The solvent's polarity and boiling point significantly influence reactant solubility, reaction rates, and the stability of intermediates. For instance, polar solvents like DMF and water have shown to be effective in certain quinazolinone syntheses, while non-polar solvents were ineffective.[13]Solvent Screening: 1. Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[13] 2. The ideal solvent should fully dissolve the reactants at the reaction temperature.
Inactive or Poisoned Catalyst For catalyzed reactions, the catalyst's activity is crucial. Catalysts can be poisoned by impurities in the starting materials or solvent. Catalyst loading also needs to be optimized.Catalyst Optimization: 1. Use a fresh batch of the catalyst. 2. If poisoning is suspected, purify the starting materials and solvent. 3. Screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
Air or Moisture Sensitivity Some intermediates or reagents may be sensitive to air or moisture, leading to decomposition or unwanted side reactions.Inert Atmosphere Reaction Setup: 1. Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon). 2. Use degassed solvents. 3. Perform the reaction under a positive pressure of the inert gas.[13]

Issue 2: Formation of Multiple Products/Side Products

The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired product.

Q: I see multiple spots on my TLC. What are the likely side products and how can I minimize them?

A: The nature of side products depends on the specific synthetic route.

  • Incomplete Cyclization: One common issue is the formation of an intermediate that fails to cyclize. For example, in the reaction of anthranilic acid with an orthoester and an amine, the initial N-acylated anthranilic acid or the corresponding amide might be isolated if the cyclization is incomplete.

    • Solution: Increase the reaction temperature or time. Ensure that any catalyst used for the cyclization step is active.

  • Self-Condensation of Anthranilic Acid: Under certain conditions, particularly at high temperatures with acid catalysis, anthranilic acid can undergo self-cyclization.[1]

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reactants. A slower addition of one of the reactants might be beneficial.

  • Oxidation or Decomposition: If the reaction is run at a very high temperature for an extended period, the desired product might start to decompose. Some intermediates can also be susceptible to oxidation.

    • Solution: Optimize the reaction time and temperature by monitoring the reaction closely with TLC. If oxidation is suspected, running the reaction under an inert atmosphere can be helpful.[13]

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure quinazolin-4(3H)-one can be challenging.

Q: My crude product is an oil/difficult to crystallize. What purification techniques are most effective?

A: The choice of purification method depends on the properties of your compound and the impurities present.

Purification Technique When to Use Experimental Protocol
Recrystallization When the product is a solid and there is a suitable solvent in which its solubility is high when hot and low when cold.[14]Single-Solvent Recrystallization: 1. Test the solubility of a small amount of the crude product in various solvents.[14] 2. Dissolve the crude product in a minimal amount of hot solvent. 3. If insoluble impurities are present, perform a hot filtration. 4. Allow the solution to cool slowly to induce crystallization. 5. Collect the crystals by filtration and dry them under vacuum.[14]
Column Chromatography When recrystallization is ineffective, or when separating a mixture of compounds with different polarities.[14]Silica Gel Column Chromatography: 1. Determine a suitable eluent system using TLC. The ideal solvent system should give the desired product an Rf value of ~0.3. 2. Pack a column with silica gel slurried in the initial eluent. 3. Load the crude product (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel) onto the column. 4. Elute the column with the chosen solvent system, collecting fractions. 5. Combine the pure fractions and evaporate the solvent.[13]

Q: How do I choose the right solvent for recrystallization?

A: An ideal solvent should dissolve the quinazolin-4(3H)-one derivative completely at its boiling point but only sparingly at room temperature or below.[14] It is recommended to perform small-scale solubility tests with common solvents like ethanol, methanol, ethyl acetate, or solvent mixtures such as ethanol/water to find the optimal one.[14]

III. Key Reaction Mechanisms and Workflows

Understanding the underlying mechanism can aid in troubleshooting and optimization. A common route to 3-substituted quinazolin-4(3H)-ones is the three-component reaction of anthranilic acid, an orthoester, and a primary amine.

G cluster_reactants Reactants cluster_intermediates Intermediates Anthranilic_Acid Anthranilic Acid Intermediate1 Formation of Amidine Intermediate Anthranilic_Acid->Intermediate1 Orthoester Orthoester Orthoester->Intermediate1 Amine Primary Amine Amine->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Product Quinazolin-4(3H)-one Intermediate2->Product

General workflow for three-component synthesis.

The reaction is believed to proceed through the formation of an amidine intermediate from the amine and the orthoester, which then reacts with anthranilic acid, followed by cyclization and elimination of water and alcohol to yield the final product.[5]

General Experimental Protocol: One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1 equivalent), the primary amine (1.2 equivalents), and the orthoester (e.g., trimethyl orthoformate, 1.2 equivalents).[1]

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or DMF).[13] If required, add a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Heating: Heat the reaction mixture to reflux (or a specific optimized temperature) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[2] Microwave irradiation can also be used to accelerate the reaction.[1][3]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]

By understanding the key parameters and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of quinazolin-4(3H)-ones for their specific applications in drug discovery and development.

References

Improving yield and purity in 5,6-Difluoroquinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Difluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated heterocyclic compound. 4(3H)-quinazolinones are a critical scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of fluorine atoms can significantly enhance the pharmacological profile of these molecules.[2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions to improve your synthetic outcomes.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of this compound from 2-amino-4,5-difluorobenzoic acid and formamide, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or non-existent yield in the synthesis of this compound via the common condensation reaction of 2-amino-4,5-difluorobenzoic acid with formamide is a frequent challenge.[3] The primary reasons often revolve around reaction conditions and the purity of starting materials.

Causality and Solutions:

  • Inadequate Reaction Temperature: The condensation of anthranilic acids with formamide, a variation of the Niementowski synthesis, typically requires elevated temperatures to drive the reaction forward by eliminating water.[3] The electron-withdrawing nature of the two fluorine atoms on the benzene ring of 2-amino-4,5-difluorobenzoic acid can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions than for unsubstituted anthranilic acid.

    • Solution: Ensure your reaction temperature is sufficiently high, typically in the range of 120-170 °C.[3][4] Consider a trial run with a higher temperature if your initial attempts were at the lower end of this range. Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times by enabling rapid and uniform heating.[3]

  • Purity of Starting Materials: The presence of impurities in either the 2-amino-4,5-difluorobenzoic acid or the formamide can significantly hinder the reaction.

    • Solution: Ensure the 2-amino-4,5-difluorobenzoic acid is of high purity (≥99.0% by HPLC is recommended).[5] Formamide is hygroscopic and can hydrolyze to formic acid and ammonia, which can interfere with the reaction. Use a freshly opened bottle of formamide or distill it under reduced pressure before use.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it.

Experimental Protocol: Optimization of Reaction Conditions

ParameterRecommended RangeNotes
Temperature 120 - 170 °CHigher temperatures may be needed due to the deactivated nature of the starting material.
Reaction Time 4 - 12 hoursMonitor by TLC for consumption of starting material.
Formamide Used as both reactant and solventEnsure it is in large excess and anhydrous.
Atmosphere Inert (e.g., Nitrogen or Argon)While not always strictly necessary, it can prevent oxidative side reactions at high temperatures.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the potential side products and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a common issue in quinazolinone synthesis. Understanding the potential side reactions is key to minimizing their formation.

Potential Impurities and Their Prevention:

  • Unreacted Starting Material: As discussed in the previous section, incomplete reaction is a common source of impurities.

    • Solution: Ensure optimized reaction conditions (temperature and time) to drive the reaction to completion.

  • Formation of an o-amidobenzamide Intermediate: The reaction between anthranilic acid and formamide proceeds via an o-amidobenzamide intermediate.[3] If this intermediate does not fully cyclize, it will appear as a separate spot on the TLC.

    • Solution: This is often a result of insufficient heating or reaction time. Prolonging the reaction at an adequate temperature should facilitate the cyclization to the desired quinazolinone.

  • Decarboxylation of the Starting Material: At high temperatures, 2-amino-4,5-difluorobenzoic acid can potentially decarboxylate to form 3,4-difluoroaniline. This aniline can then react with formamide to produce N-(3,4-difluorophenyl)formamide, another possible impurity.

    • Solution: While high temperatures are necessary, avoid excessive heating for prolonged periods. A careful balance between driving the desired reaction and minimizing side reactions is crucial. Stepwise temperature programming in your reaction setup could be beneficial.

Workflow for Minimizing Impurity Formation

Caption: Workflow for minimizing impurities in the synthesis.

Issue 3: Difficulties in Product Purification and Isolation

Question: After the reaction, I am finding it difficult to isolate the pure this compound from the crude mixture. What are the recommended purification techniques?

Answer:

Purification of quinazolinone derivatives can be challenging due to their polarity and sometimes poor solubility in common organic solvents.

Recommended Purification Strategies:

  • Precipitation and Filtration: In many cases, the quinazolinone product will precipitate from the reaction mixture upon cooling.[2]

    • Procedure: After cooling the reaction mixture to room temperature, try adding a non-polar solvent like diethyl ether or a mixture of ether and pentane to induce precipitation.[6] The solid can then be collected by filtration and washed with a cold, non-polar solvent to remove residual formamide and less polar impurities.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solvent Selection: The choice of solvent is critical. Ethanol is often a good starting point for recrystallizing quinazolinones.[6] Other potential solvents or solvent systems to explore include ethyl acetate, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward synthesis is the Niementowski reaction, which involves the condensation of 2-amino-4,5-difluorobenzoic acid with formamide at high temperatures.[3] Formamide serves as both a reactant (providing the C2 carbon of the quinazolinone ring) and the solvent.[7][8]

Q2: Can I use other reagents instead of formamide?

Yes, other methods for synthesizing the quinazolinone core exist. For instance, 2-aminobenzamides can be reacted with orthoesters in the presence of an acid catalyst.[6] Another approach involves the reaction of 2-aminobenzamides with aldehydes, which can be facilitated by visible light photocatalysis or other oxidizing agents.[9][10] However, for the specific target of an unsubstituted C2 position, the reaction with formamide or a related C1 source is the most direct.

Q3: How do the fluorine substituents affect the reaction?

The two fluorine atoms at positions 5 and 6 are strongly electron-withdrawing. This has two main effects:

  • Decreased Nucleophilicity: The electron density on the aniline nitrogen of 2-amino-4,5-difluorobenzoic acid is reduced, making it a weaker nucleophile. This can slow down the initial acylation step by formamide and may necessitate higher reaction temperatures or longer reaction times.

  • Increased Acidity: The N-H protons in the final product and intermediates will be more acidic compared to the non-fluorinated analogue. This doesn't typically pose a problem for the synthesis itself but can affect the compound's physical properties and biological interactions.

Q4: What analytical techniques are recommended for characterizing the final product?

For full characterization of this compound, the following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. The ¹⁹F NMR will show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

  • Melting Point: A sharp melting point is an indicator of high purity.

Q5: Are there any specific safety precautions I should take?

Yes. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. High-temperature reactions should be conducted with care, using appropriate heating mantles or oil baths and ensuring the glassware is free of defects.

References

Technical Support Center: Metabolic Stability and Bioactivation of Difluoro-quinazolinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoro-quinazolinone inhibitors. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of assessing metabolic stability and bioactivation potential. Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and make informed decisions in your drug discovery pipeline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the evaluation of difluoro-quinazolinone inhibitors.

Q1: Why is assessing metabolic stability crucial for difluoro-quinazolinone inhibitors?

A1: Metabolic stability is a critical parameter in early drug discovery that determines a drug candidate's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[1][2] For difluoro-quinazolinone inhibitors, a class of compounds with significant therapeutic potential, understanding their metabolic fate is paramount.[3][4] High metabolic instability can lead to rapid clearance from the body, resulting in poor oral bioavailability and a short duration of action, which may necessitate higher or more frequent dosing.[5][6] Conversely, very high stability might lead to drug accumulation and potential off-target toxicities. Early assessment of metabolic stability allows for the selection of candidates with optimal pharmacokinetic profiles and guides medicinal chemistry efforts to modify metabolically liable sites.[1][6]

Q2: What are "reactive metabolites," and why are they a concern for this class of compounds?

A2: Reactive metabolites are chemically reactive species formed during the metabolism of a drug.[7][8] These electrophilic intermediates can covalently bind to nucleophilic macromolecules such as proteins and DNA, potentially leading to cellular dysfunction, immune responses, and idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[9][10][11] The quinazolinone scaffold, while offering therapeutic benefits, can sometimes be susceptible to metabolic activation. Therefore, it is essential to proactively screen for the formation of reactive metabolites to de-risk drug candidates early in development.[11][12]

Q3: My difluoro-quinazolinone inhibitor shows high metabolic stability in human liver microsomes (HLM). Does this mean I don't need to worry about bioactivation?

A3: Not necessarily. While high stability in HLM is a positive indicator, it doesn't eliminate the risk of bioactivation. Here's why:

  • Alternative Metabolic Pathways: Microsomes primarily contain Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UGTs) enzymes.[2][13] Other enzymes present in hepatocytes or extrahepatic tissues could be responsible for bioactivation.[1]

  • Formation of Stable Metabolites: The primary metabolic pathways might lead to stable, non-reactive metabolites, but a minor, undetected pathway could still produce reactive species.

  • Mechanism-Based Inhibition: A compound can be a mechanism-based inhibitor of a CYP enzyme, where it is converted to a reactive metabolite that covalently binds to and inactivates the enzyme.[14] This can lead to drug-drug interactions.[15]

Therefore, even with high metabolic stability, dedicated reactive metabolite trapping studies are highly recommended.

Q4: What is the purpose of a glutathione (GSH) trapping assay?

A4: A glutathione (GSH) trapping assay is a widely used in vitro method to detect the formation of electrophilic reactive metabolites.[16] Glutathione is a biological nucleophile that can form stable adducts with many reactive species.[7] By incubating the test compound with liver microsomes (or other metabolic systems) in the presence of high concentrations of GSH, any reactive intermediates formed can be "trapped" as stable GSH adducts. These adducts can then be detected and characterized, typically by LC-MS/MS, providing evidence of bioactivation.[16]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during experimental work.

Troubleshooting Metabolic Stability Assays
Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High variability between replicate wells. 1. Poor compound solubility. 2. Inconsistent pipetting. 3. Cell health issues (for hepatocyte assays).[17] 4. Inadequate mixing of incubation components.1. Check compound solubility in the final incubation buffer. Consider using a lower concentration or adding a small, consistent amount of organic co-solvent (e.g., <1% acetonitrile). 2. Use calibrated pipettes and ensure proper technique. For viscous solutions like microsomal preparations, use reverse pipetting. 3. Ensure hepatocytes are viable and in the logarithmic growth phase.[17] 4. Gently vortex or mix all master mixes before dispensing.
Compound appears too stable (near 100% remaining at all time points). 1. The compound is genuinely very stable. 2. Inactive enzyme preparation. 3. Missing or degraded cofactor (e.g., NADPH). 4. Compound is a potent inhibitor of its own metabolism.1. Consider using a more robust metabolic system like plated hepatocytes for longer incubation times.[18] 2. Always include a positive control compound with a known metabolic rate (e.g., testosterone, verapamil) to verify enzyme activity.[13] 3. Prepare the NADPH regenerating system fresh for each experiment. Store NADPH stocks appropriately. 4. Run the assay at a lower, non-saturating substrate concentration.
Compound disappears too quickly (0% remaining at the first time point). 1. The compound is highly unstable. 2. Non-enzymatic degradation. 3. Strong, non-specific binding to the plate or matrix components.1. Reduce the incubation time and/or the microsomal protein concentration. 2. Run a control incubation without the NADPH regenerating system. Significant disappearance in this control points to chemical instability or metabolism by non-NADPH-dependent enzymes.[19] 3. Analyze the T0 sample to ensure the expected starting concentration is detected. Use low-binding plates.
Troubleshooting Reactive Metabolite Trapping Assays
Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No GSH adducts detected for a suspect compound. 1. No reactive metabolite is formed. 2. The reactive metabolite is too short-lived to be trapped by GSH. 3. The reactive metabolite is a "hard" electrophile that does not readily react with the "soft" nucleophile GSH. 4. Insensitive analytical method.1. This is a possible and favorable outcome. 2. Consider a covalent binding assay using radiolabeled compounds as an alternative, more direct measure of protein adduction.[20] 3. If hard electrophiles (e.g., iminium ions) are suspected, consider using other trapping agents like potassium cyanide (KCN) or semicarbazide.[7][9] 4. Optimize the LC-MS/MS method for sensitivity. Utilize sensitive scan modes like neutral loss or precursor ion scanning for the GSH moiety.[21]
Multiple peaks observed in the chromatogram, making data interpretation difficult. 1. Isomeric GSH adducts. 2. In-source fragmentation of the parent compound or metabolites. 3. Background ions from the matrix.1. This is common. Characterize each peak using MS/MS fragmentation to determine the adduction site. 2. Optimize MS source conditions (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation.[22] 3. Analyze a control incubation (without the test compound) to identify and exclude background peaks.
GSH adduct is detected, but its structure cannot be elucidated. 1. Low abundance of the adduct, leading to poor quality MS/MS spectra. 2. Complex fragmentation pattern.1. Increase the compound concentration in the incubation (if solubility permits) or inject a larger volume onto the LC-MS system. 2. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, aiding in formula determination. Compare fragmentation patterns with the parent compound and its stable metabolites.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized based on your specific compounds and available equipment.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of a difluoro-quinazolinone inhibitor when incubated with human liver microsomes.

Materials:

  • Test compound (difluoro-quinazolinone inhibitor)

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A: 26 mM NADP+, 66 mM Glucose-6-phosphate; NADPH-B: 40 U/mL Glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plates and sealing mats

Procedure:

  • Prepare Master Mix: Prepare an incubation master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[13] Pre-warm at 37°C.

  • Prepare Compound Plate: Serially dilute the test compound and controls in a solvent like acetonitrile to an intermediate concentration. Add a small volume to the incubation plate wells.

  • Initiate Reaction: Add the pre-warmed master mix to the compound plate to start the pre-incubation (typically 5-10 minutes at 37°C). To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.[13] The T0 sample is quenched immediately after adding the NADPH system.

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites

Objective: To detect and identify potential reactive metabolites of a difluoro-quinazolinone inhibitor by trapping them with glutathione.

Materials:

  • All materials from Protocol 1

  • Reduced Glutathione (GSH)

  • Positive control compound known to form GSH adducts (e.g., Acetaminophen)

Procedure:

  • Prepare Incubation Mixtures: Prepare two sets of incubation mixtures in parallel:

    • +GSH/+NADPH: Contains HLM, phosphate buffer, test compound, GSH (typically 5-10 mM), and the NADPH regenerating system. This is the primary test condition.

    • +GSH/-NADPH: Control to check for non-enzymatic adduct formation. The NADPH system is replaced with buffer.

  • Incubation: Incubate all samples at 37°C for a fixed time, typically 60 minutes.

  • Quenching and Processing: Stop the reactions with cold acetonitrile containing an internal standard. Process the samples as described in Protocol 1 (vortex, centrifuge).

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. The analysis should include:

    • Full Scan MS: To detect the parent compound and its stable and GSH-adducted metabolites.

    • Data-Dependent MS/MS: To acquire fragmentation data for any potential adducts.

    • Advanced Scanning: Employ neutral loss scanning (for the loss of pyroglutamic acid, 129 Da, from the GSH adduct) or precursor ion scanning (for the fragment ion of GSH at m/z 272) to selectively detect GSH conjugates.[21]

Data Interpretation:

  • Compare the chromatograms from the +NADPH and -NADPH incubations.

  • Look for new peaks in the +NADPH sample that are absent or significantly smaller in the -NADPH sample.

  • Examine the mass spectra of these unique peaks to identify potential GSH adducts (Mass of Parent + Oxidation/Hydroxylation + Mass of GSH).

  • Use the MS/MS fragmentation data to confirm the presence of the GSH moiety and attempt to identify the site of adduction on the parent molecule.

Section 4: Visualizations and Data Presentation

Experimental Workflows

A clear understanding of the experimental sequence is vital for successful execution and interpretation.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, Cofactors) pre_warm Pre-warm at 37°C prep_reagents->pre_warm prep_compound Prepare Compound & Control Plates start_rxn Initiate Reaction (Add Cofactors) prep_compound->start_rxn pre_warm->start_rxn time_points Incubate & Sample (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

Bioactivation_Workflow cluster_incubation Incubation (60 min, 37°C) cluster_processing Sample Processing cluster_analysis LC-HRMS Analysis Test_Inc Test Compound + HLM + NADPH + GSH Quench Quench with ACN + IS Test_Inc->Quench Control_Inc Test Compound + HLM - NADPH + GSH Control_Inc->Quench Centrifuge Centrifuge & Collect Quench->Centrifuge Full_Scan Full Scan MS Centrifuge->Full_Scan NL_Scan Neutral Loss / Precursor Ion Scan Centrifuge->NL_Scan MSMS Data-Dependent MS/MS Centrifuge->MSMS Data_Interp Data Interpretation (Identify Adducts) Full_Scan->Data_Interp NL_Scan->Data_Interp MSMS->Data_Interp

Caption: Workflow for a GSH-trapping bioactivation assay.

Data Summary Table

Presenting metabolic stability data in a clear, tabular format is essential for comparing multiple compounds.

Compound ID Test System t½ (min) CLint (µL/min/mg protein) Classification
DFQ-001HLM> 60< 11.5Low Clearance
DFQ-002HLM2527.7Moderate Clearance
DFQ-003HLM886.6High Clearance
Verapamil (Control)HLM1069.3High Clearance
Warfarin (Control)HLM> 60< 11.5Low Clearance

References

Reducing byproducts in the cyclization reaction of 2-aminobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cyclization of 2-aminobenzamides. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction, primarily for the synthesis of quinazolinone scaffolds. By understanding the reaction mechanism and common pitfalls, you can significantly reduce byproduct formation and improve the yield and purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cyclization of 2-aminobenzamides, providing a foundational understanding for troubleshooting.

Q1: What is the primary application of the cyclization of 2-aminobenzamides?

The most common application is the synthesis of quinazolin-4(3H)-ones and related heterocyclic systems.[1] Quinazolinones are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

Q2: What is the general reaction mechanism I should be aware of?

The reaction, particularly with an aldehyde partner, typically proceeds through a three-step sequence:

  • Condensation: The primary amine of 2-aminobenzamide nucleophilically attacks the aldehyde's carbonyl carbon, followed by dehydration, to form an imine intermediate.[5][6]

  • Intramolecular Cyclization: The amide nitrogen then attacks the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one ring system.[5][7]

  • Oxidation (Dehydrogenation): The dihydroquinazolinone intermediate is then oxidized to the final, aromatic quinazolin-4(3H)-one product. This final step is often the most critical for avoiding byproducts.[8][9]

G cluster_main Desired Reaction Pathway cluster_byproducts Common Byproduct Pathways 2-Aminobenzamide 2-Aminobenzamide Imine_Intermediate Imine_Intermediate 2-Aminobenzamide->Imine_Intermediate + Aldehyde - H2O Dehydration_Byproduct 2-Aminobenzonitrile 2-Aminobenzamide->Dehydration_Byproduct Harsh Dehydrating Conditions Aldehyde Aldehyde Dihydroquinazolinone Dihydroquinazolinone Imine_Intermediate->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone_Product Quinazolinone_Product Dihydroquinazolinone->Quinazolinone_Product Oxidation (-2H) Unreacted_Intermediate Dihydroquinazolinone (Byproduct) Dihydroquinazolinone->Unreacted_Intermediate Incomplete Oxidation

Caption: General reaction pathway for quinazolinone synthesis and common byproduct diversions.

Q3: Why are there so many different catalysts reported for this reaction?

The diversity of catalysts (e.g., Brønsted acids like p-TsOH, Lewis acids, and transition metals like Cu, Ru, Fe) reflects the need to tune the reaction's reactivity for different substrates.[2][8][10]

  • Acid catalysts primarily facilitate the initial condensation and dehydration step by activating the aldehyde carbonyl group.[5]

  • Transition metal catalysts can play multiple roles, including facilitating the oxidative dehydrogenation step or enabling novel reaction pathways, such as coupling with alcohols or amines.[3][11][12] The optimal catalyst depends heavily on the specific aldehyde (or other coupling partner) and the functional groups present on the 2-aminobenzamide.

Q4: Is an oxidant always necessary?

Not always, but most syntheses of fully aromatic quinazolinones from aldehydes require a final oxidation step.[8] In some cases, the reaction can be designed to be "acceptorless," where the reaction itself generates the oxidizing equivalent, often with the release of H₂ gas, though this typically requires specific ruthenium or iridium catalysts.[2] Newer methods using visible light can also achieve the synthesis without a chemical oxidant.[13][14] If your target is the dihydroquinazolinone, then an oxidant should be excluded.

Section 2: Troubleshooting Guide: A Deeper Dive into Byproduct Reduction

This guide is structured around specific problems you might observe during your experiment, providing causal explanations and actionable solutions.

Problem 1: My main byproduct is the 2,3-dihydroquinazolin-4(1H)-one intermediate.

This is the most common issue, indicating an incomplete or inefficient final oxidation step. The dihydro intermediate often co-elutes or crystallizes with the desired product, making purification difficult.

Causality: The conversion of the C-N single bonds in the heterocyclic ring to C=N double bonds requires the removal of two hydrogen atoms. This process has its own activation energy and often requires a suitable oxidant or specific catalytic system to proceed efficiently.

Solutions:

  • Introduce or Optimize the Oxidant: If you are not using an oxidant, its addition is the first logical step. If you are, consider changing its type or amount.

    • Mechanism: Oxidants facilitate the removal of a hydride or a sequence of proton/electron transfers to aromatize the ring.

    • Protocol: Screen a panel of oxidants. Start with stoichiometric amounts before optimizing. Monitor the disappearance of the dihydro intermediate by TLC or LC-MS.

Oxidant SystemTypical ConditionsAdvantages & Considerations
Iodine (I₂) / Air Catalytic I₂ (10-20 mol%), open to air, reflux in solvent like EtOH or DMSO.Inexpensive, effective. Iodine can also act as a Lewis acid catalyst. Can require higher temperatures.[9]
KMnO₄ Stoichiometric amounts, often with a co-catalyst like FeCl₃.Powerful oxidant, can drive difficult oxidations to completion. Can be non-selective and lead to over-oxidation if not controlled.[9]
TBHP tert-Butyl hydroperoxide, often with a metal catalyst (e.g., MnO₂).Good for reactions where an in-situ oxidation of an alcohol to an aldehyde is also desired.[1]
PIDA (Diacetoxyiodo)benzene, stoichiometric.A mild and effective oxidant for sensitive substrates.[8]
O₂ / Air Requires an appropriate catalyst (e.g., Cu-based) and often elevated temperatures.The "greenest" oxidant. Catalyst choice is critical for activation of O₂.[11]
  • Modify the Atmosphere: If using a catalyst designed to work with air, ensure the reaction is not under an inert atmosphere (N₂ or Ar). Conversely, if unwanted oxidation byproducts are forming, switching to an inert atmosphere is recommended.

  • Increase Reaction Time or Temperature: The oxidation step may be kinetically slow. Increasing the temperature (e.g., from 80 °C to 110 °C in toluene) or allowing the reaction to run longer after the starting materials are consumed can often drive the final dehydrogenation to completion.

Problem 2: I'm observing a significant amount of what appears to be a dimer or polymer of 2-aminobenzamide.

This suggests that self-condensation is outcompeting the desired intermolecular reaction with your aldehyde or ketone.

Causality: 2-aminobenzamide is a bifunctional molecule. At high temperatures and concentrations, the amine of one molecule can react with the amide of another, leading to oligomers. This is exacerbated by prolonged reaction times without the presence of the electrophilic partner.

Solutions:

  • Control Reagent Stoichiometry and Addition:

    • Mechanism: Ensuring the electrophile (aldehyde) is readily available for the primary amine prevents the amine from reacting with other functional groups.

    • Protocol: Instead of adding all reagents at once, try a slow, dropwise addition of the 2-aminobenzamide solution to a solution of the aldehyde and catalyst. This maintains a low concentration of the aminobenzamide, favoring the desired reaction pathway.

  • Optimize Temperature: High temperatures provide the activation energy for many unwanted side reactions. Determine the lowest temperature at which the desired reaction proceeds at a reasonable rate. Microwave-assisted synthesis can be particularly effective here, as it can rapidly heat the reaction to the target temperature and often requires shorter overall reaction times, minimizing byproduct formation.[15][16]

  • Increase Dilution: While it may seem counterintuitive, running the reaction at a lower concentration can sometimes improve yields by disfavoring the intermolecular self-condensation pathway.

Problem 3: My reaction is producing 2-aminobenzonitrile.

This indicates that the primary amide group is undergoing dehydration, a competing side reaction to the desired cyclization.

Causality: Strong dehydrating agents or overly harsh acidic conditions can eliminate water from the primary amide (-CONH₂) to form a nitrile (-CN).[17] Once the nitrile is formed, it is generally unreactive towards intramolecular cyclization under these conditions.

Solutions:

  • Re-evaluate Your Catalyst: If you are using a strong Lewis acid or a dehydrating agent like POCl₃ or SOCl₂, switch to a milder catalyst.

    • Mechanism: Milder catalysts provide sufficient activation of the carbonyl partner without promoting the undesired dehydration of the amide.

    • Protocol: Screen milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or heterogeneous catalysts like Montmorillonite K-10 clay, which can be easily filtered off after the reaction.[8][10]

  • Moderate Reaction Temperature: Dehydration reactions are often highly temperature-dependent. Running the reaction at a lower temperature may completely suppress this side pathway.

  • Avoid Anhydrous Conditions Unless Necessary: While the initial imine formation is a condensation reaction that produces water, completely anhydrous conditions combined with a strong acid can favor amide dehydration. The presence of a small amount of water can sometimes suppress this side reaction.

Problem 4: The reaction is clean but has very low conversion.

This points to issues with activation, catalysis, or overall reaction conditions.

Causality: The reaction may have a high activation energy barrier that is not being overcome by the current conditions. This could be due to an inefficient catalyst, a poor choice of solvent, or low intrinsic reactivity of the substrates.

Solutions:

  • Employ Advanced Energy Input Methods:

    • Microwave Irradiation: This technique can dramatically accelerate reaction rates and improve yields, often turning a sluggish 24-hour reaction into a 15-30 minute procedure.[12][18] It is an excellent tool for rapid screening of conditions.

    • Flow Chemistry: For larger scale or highly exothermic reactions, continuous flow reactors offer superior control over temperature, mixing, and reaction time, which can lead to higher yields and purity.[19]

    • Ball Milling (Mechanochemistry): This solvent-free technique can promote reactions between solid-state reactants, offering a green and sometimes more efficient alternative to solution-phase chemistry.[10]

  • Systematic Catalyst and Solvent Screening: The interplay between catalyst and solvent is crucial. A catalyst that works well in a polar aprotic solvent like DMF might be ineffective in a nonpolar solvent like toluene.

    • Protocol: Set up a parallel screen of 4-5 different catalysts (e.g., CuI, p-TsOH, Ru(PPh₃)₃Cl₂, I₂) across 3-4 different solvents (e.g., Toluene, Dioxane, EtOH, DMF). This systematic approach is the most reliable way to identify optimal conditions for your specific substrates.

G cluster_byproducts Identify Main Species start Low Yield or Byproduct Formation check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc is_dihydro Dihydro-quinazolinone Intermediate? check_tlc->is_dihydro is_sm Mainly Unreacted Starting Material? is_dihydro->is_sm No sol_oxidize Optimize Oxidation - Add/Change Oxidant - Increase Temp/Time - Check Atmosphere is_dihydro->sol_oxidize Yes is_other Other Byproducts (Polymer, Nitrile)? is_sm->is_other No sol_activate Improve Activation - Screen Catalysts/Solvents - Increase Temperature - Use Microwave/Flow is_sm->sol_activate Yes sol_conditions Modify Conditions - Lower Temperature - Slow Reagent Addition - Use Milder Catalyst is_other->sol_conditions Yes

Caption: A troubleshooting workflow for optimizing 2-aminobenzamide cyclization reactions.

Section 3: Key Experimental Protocols

Protocol A: General Procedure for Microwave-Assisted Quinazolinone Synthesis

This protocol is ideal for rapid screening and optimization. Caution: Microwave synthesis should only be performed in a dedicated scientific microwave reactor with proper pressure and temperature controls.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.1 mmol, 1.1 equiv.), and the chosen catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add 3-5 mL of a suitable high-boiling solvent (e.g., DMF, dioxane, or toluene).

  • Reaction: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 15-30 minutes. Set the power to a level that allows for steady heating.

  • Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and byproduct profile. Purify by column chromatography or recrystallization.

Protocol B: Procedure for Montmorillonite K-10 Catalyzed Solvent-Free Reaction

This green chemistry approach is effective and simplifies purification.[10]

  • Preparation: In a mortar and pestle, combine 2-aminobenzamide (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and Montmorillonite K-10 clay (approximately 500 mg).

  • Grinding: Gently grind the mixture for 5-10 minutes at room temperature until a homogeneous powder is formed.

  • Reaction: Transfer the powder to a round-bottom flask and heat in an oil bath at 80-100 °C. Monitor the reaction progress by periodically taking a small sample, dissolving it in methanol, filtering out the clay, and analyzing the filtrate by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 15 mL of ethyl acetate or acetone and stir for 10 minutes to dissolve the product.

  • Purification: Filter the mixture to remove the solid Montmorillonite K-10 catalyst. Wash the catalyst with an additional 5 mL of solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary. The catalyst can often be washed, dried, and reused.

References

Technical Support Center: Scaling Up the Synthesis of 5,6-Difluoroquinazolin-4(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Difluoroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to the larger quantities required for preclinical trials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of scaling up this important pharmaceutical intermediate. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2][3][4] The insights provided are grounded in established chemical principles and practical experience in process development.

Diagram: Synthetic Pathway Overview

Below is a generalized synthetic scheme for the preparation of quinazolin-4(3H)-one derivatives, which can be adapted for this compound.

Synthetic_Pathway A 2-Amino-5,6-difluorobenzoic Acid D Acylated Intermediate A->D Acylation B Acid Chloride / Anhydride B->D C Amine Source (e.g., Formamide) F This compound C->F E 5,6-Difluorobenzoxazinone D->E Dehydrative Cyclization E->F Amination / Rearrangement

Caption: General synthetic routes to quinazolin-4(3H)-ones.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?

Answer:

A drop in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reaction vessels, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) and that the stirring speed is optimized to maintain a vortex and ensure good mixing without splashing. Consider using baffles in the reactor to improve turbulence.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases. This makes it harder to control the reaction temperature. Exothermic reactions can "run away," leading to decomposition of products and starting materials.

    • Solution: Monitor the internal reaction temperature closely with a calibrated probe. Use a well-controlled heating and cooling system (e.g., a jacketed reactor with a circulating temperature control unit). For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise or via an addition funnel to control the rate of heat generation.

  • Extended Reaction Times: What works in a few hours on a small scale may require longer on a larger scale to go to completion due to slower heating and mixing. However, prolonged reaction times can also lead to product degradation.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). Do not rely solely on the time that worked for the small-scale reaction. Continue the reaction until the starting material is consumed, but avoid unnecessarily long reaction times.

Question 2: I am observing a significant amount of a new, unidentified impurity in my crude product at the larger scale. How can I identify and eliminate it?

Answer:

The appearance of new impurities upon scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.

  • Identification of the Impurity:

    • Solution: Isolate the impurity using preparative chromatography (e.g., column chromatography or preparative HPLC). Characterize the isolated impurity using spectroscopic methods such as Mass Spectrometry (MS) to determine its molecular weight, and ¹H and ¹³C NMR to elucidate its structure. This information is crucial for understanding how the impurity is formed.

  • Common Impurity Types and Their Mitigation:

    • Over-alkylation/acylation: If your synthesis involves N-alkylation or acylation, you might be seeing di-substituted products.

      • Solution: Use a stoichiometric amount of the alkylating or acylating agent. Control the reaction temperature carefully, as higher temperatures can promote multiple substitutions.

    • Incomplete Cyclization: You may be isolating the intermediate acyclic amide.

      • Solution: Ensure the cyclization conditions (e.g., temperature, catalyst, or dehydrating agent) are sufficient for the larger scale. As mentioned, heat transfer can be an issue, so you may need to increase the reaction temperature or time.

    • Hydrolysis of Intermediates: If water is present, sensitive intermediates like benzoxazinones can hydrolyze back to the acylated anthranilic acid.[5]

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Question 3: The final product is difficult to purify at a larger scale, and I'm experiencing significant product loss during purification. What are my options?

Answer:

Purification is often a major bottleneck in scaling up a synthesis. What is feasible in the lab (e.g., column chromatography of a few grams) may be impractical for hundreds of grams.

  • Optimizing Crystallization:

    • Solution: Recrystallization is often the most scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane).

  • Trituration:

    • Solution: If the impurities are significantly more soluble than your product in a particular solvent, you can perform a trituration. This involves stirring the crude product as a slurry in that solvent, which will dissolve the impurities while leaving your solid product behind. The solid can then be collected by filtration.

  • Alternative Purification Techniques:

    • Solution: For non-crystalline products or when crystallization is ineffective, you may need to consider other options. Flash chromatography can be scaled up, but it is often expensive and time-consuming. Alternatively, if the product has acidic or basic properties, you could use an acid-base extraction to remove neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method involves the condensation of 2-amino-5,6-difluorobenzamide with an orthoester, such as triethyl orthoformate, often in the presence of an acid catalyst like acetic acid.[6][7] This one-pot reaction is generally efficient and avoids the isolation of multiple intermediates.[6]

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify any impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a simple indicator of purity. A sharp melting point range is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents require careful handling:

  • Acid Chlorides/Anhydrides: These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources.

  • Orthoesters: While generally less hazardous, they can be irritants. Refer to the Safety Data Sheet (SDS) for specific handling instructions.

Q4: How can I improve the solubility of my starting materials or product if it becomes an issue at a larger scale?

A4: Solubility issues can often be addressed by:

  • Changing the Solvent: Experiment with different solvents or solvent mixtures. For example, a more polar solvent like DMF or DMSO might be necessary for some starting materials.[8]

  • Increasing the Temperature: In many cases, solubility increases with temperature. However, be mindful of the thermal stability of your compounds.

  • Using a Co-solvent: Adding a small amount of a co-solvent can sometimes dramatically improve solubility.

Q5: What are the key considerations for process optimization before moving to preclinical manufacturing?

A5: Before transitioning to a manufacturing setting, it is crucial to:

  • Identify Critical Process Parameters (CPPs): These are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. Examples include temperature, reaction time, and reagent stoichiometry.

  • Develop a Robust and Scalable Work-up Procedure: The work-up should be simple, efficient, and avoid the use of problematic solvents or reagents.

  • Establish a Comprehensive Analytical Control Strategy: This includes in-process controls to monitor the reaction and final product specifications to ensure purity, identity, and quality.

Data Summary Tables

Table 1: Recommended Reaction Parameters (Lab vs. Scale-Up)

ParameterLab Scale (1-5 g)Scale-Up (100-500 g)Rationale for Change
Solvent Volume 10-20 mL/g5-10 mL/gTo improve process efficiency and reduce solvent waste.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures adequate mixing in a larger volume.
Heating Heating MantleJacketed ReactorProvides more precise and uniform temperature control.
Reagent Addition All at oncePortion-wise or via addition funnelTo control exotherms and maintain a safe reaction profile.
Work-up Separatory FunnelReactor-based extraction and phase separationMore contained and efficient for larger volumes.

Table 2: Analytical Specifications for Preclinical Grade this compound

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the reference standard¹H NMR, ¹⁹F NMR, MS, IR
Purity (HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.15%HPLC-UV
Total Impurities ≤ 0.5%HPLC-UV
Residual Solvents As per ICH Q3C guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Workflow Diagram

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurity) check_params Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_params analyze_crude Analyze Crude Material (HPLC, NMR, MS) start->analyze_crude identify_issue Identify Root Cause check_params->identify_issue analyze_crude->identify_issue mixing_issue Optimize Mixing (Stirrer, Speed, Baffles) identify_issue->mixing_issue Poor Mixing temp_issue Improve Temperature Control (Jacketed Reactor, Slow Addition) identify_issue->temp_issue Poor Temp Control impurity_issue Identify and Characterize Impurity identify_issue->impurity_issue New Impurity purification_issue Optimize Purification (Recrystallization, Trituration) identify_issue->purification_issue Purification Loss re_run Perform Small-Scale Test of Modified Protocol mixing_issue->re_run temp_issue->re_run modify_conditions Modify Reaction Conditions to Minimize Impurity impurity_issue->modify_conditions modify_conditions->re_run purification_issue->re_run scale_up_again Scale Up with Optimized Protocol re_run->scale_up_again end Problem Resolved scale_up_again->end

Caption: A logical workflow for troubleshooting scale-up issues.

References

Technical Support Center: ADME/Tox Prediction for Novel Quinazolinone Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of novel quinazolinone drug candidates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the experimental and computational evaluation of this important class of molecules. The quinazolinone scaffold, while offering a stable and versatile core for drug design, presents a unique set of physicochemical properties that require careful consideration during ADME/Tox assessment.[1][2][3] This guide provides in-depth, field-proven insights to help you de-risk your candidates and accelerate your discovery pipeline.[4][5]

Part 1: Foundational Concepts & Initial Screening

This section addresses frequently asked questions regarding the initial setup and strategy for ADME/Tox evaluation of new quinazolinone series.

Frequently Asked Questions (FAQs)

Q1: We have just synthesized a new series of quinazolinone derivatives. What is the most effective initial ADME/Tox screening cascade?

A1: For a new quinazolinone series, a tiered or cascaded approach is most efficient.[5] Start with high-throughput, cost-effective assays that provide fundamental data on the most common liabilities. This allows you to prioritize compounds for more complex and resource-intensive studies. A typical early-stage cascade includes a combination of in silico predictions and basic in vitro assays.

The goal of this initial screen is to quickly identify candidates with major red flags, such as poor solubility, high cytotoxicity, or rapid metabolism, thus saving significant resources that would otherwise be spent on non-viable compounds.[6]

Q2: How can we leverage in silico ADME/Tox models for our quinazolinone candidates at the initial stage?

A2: In silico models are invaluable for early-stage assessment, providing rapid predictions of ADME/Tox properties before a compound is even synthesized or tested in vitro.[7][8] For quinazolinone derivatives, these models can be particularly useful for predicting physicochemical properties like logP, pKa, and aqueous solubility, which can be challenging for this scaffold.

Several free and commercial platforms, such as SwissADME and pkCSM, can predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity.[9][10] These predictions help in prioritizing which derivatives to synthesize and test, and can guide structural modifications to improve ADME/Tox profiles.[11][12] However, it's crucial to remember that these are predictive models and should always be validated with experimental data.

Q3: What are the most critical "show-stopper" liabilities we should screen for first with our quinazolinone series?

A3: For any new chemical series, including quinazolinones, the initial focus should be on liabilities that are difficult to modify without significantly altering the core pharmacology. The three most critical areas to assess early are:

  • Mutagenicity: A positive Ames test is often a major red flag for regulatory agencies.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias and is a common cause of drug attrition.[13][14]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a leading cause of late-stage clinical failures and market withdrawals.[15][16]

Early identification of any of these liabilities allows for prompt termination of a candidate or initiation of medicinal chemistry efforts to mitigate the risk.

Experimental Workflow Diagram

Below is a recommended integrated workflow for the initial ADME/Tox screening of novel quinazolinone candidates.

ADME_Tox_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Advanced Characterization In_Silico In Silico ADME/Tox (SwissADME, pkCSM) Solubility Kinetic Solubility (Nephelometry/Turbidimetry) In_Silico->Solubility Guide Synthesis Permeability PAMPA (Passive Permeability) In_Silico->Permeability Prioritize Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Solubility->Metabolic_Stability Proceed if Sol > 10 µM Caco2 Caco-2 Permeability (Efflux Ratio - P-gp/BCRP) Permeability->Caco2 If PAMPA high Cytotoxicity General Cytotoxicity (e.g., HepG2, HEK293) Hepatotoxicity Advanced Hepatotoxicity Models (e.g., 3D spheroids, co-cultures) Cytotoxicity->Hepatotoxicity If cytotoxic Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID If unstable CYP_Inhibition CYP450 Inhibition (Major Isoforms) TDI Time-Dependent CYP Inhibition CYP_Inhibition->TDI If direct inhibition PPB Plasma Protein Binding (Equilibrium Dialysis/Ultrafiltration) hERG hERG Inhibition (Binding or Functional Assay) Lead_Optimization Lead_Optimization hERG->Lead_Optimization Proceed if IC50 > 10 µM Ames Ames Test (Bacterial Reverse Mutation) Ames->Lead_Optimization Negative Caco2->Lead_Optimization Efflux Ratio < 3

Caption: A tiered approach to ADME/Tox screening for quinazolinone candidates.

Part 2: Troubleshooting Specific Assays

This section provides detailed troubleshooting guides for common issues encountered during key ADME/Tox experiments with quinazolinone derivatives.

Solubility and Permeability

Quinazolinones are often lipophilic, which can lead to poor aqueous solubility and challenges in permeability assays.[1]

Q4: Our quinazolinone candidates show very low aqueous solubility in our kinetic solubility assay. How can we improve the reliability of our measurements and subsequent assays?

A4: Low aqueous solubility is a common challenge. Here’s a troubleshooting guide:

  • Confirm the Measurement Technique: For poorly soluble compounds, nephelometry or turbidimetry might be less accurate. Consider using a direct UV or LC-MS-based method after centrifugation to quantify the amount of compound remaining in solution.

  • Use Co-solvents: While the goal is to measure aqueous solubility, for highly insoluble compounds, you may need to use a small percentage of a co-solvent (e.g., DMSO, ethanol) in your buffer to get a measurable concentration. Be sure to keep the co-solvent concentration consistent across all assays.

  • Consider Thermodynamic Solubility: A kinetic solubility assay measures the solubility of the amorphous solid, which is often higher than the more therapeutically relevant crystalline form. If a compound is progressing, a thermodynamic solubility assay (shake-flask method) is recommended for a more accurate measurement.[4]

  • Formulation Strategies: For downstream assays, consider simple formulation strategies like using cyclodextrins or creating amorphous solid dispersions to improve the apparent solubility and ensure you are working with a true solution.

Q5: We are seeing inconsistent results in our PAMPA (Parallel Artificial Membrane Permeability Assay). What could be the cause?

A5: Inconsistent PAMPA results often stem from issues with compound solubility or membrane integrity.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect donor and acceptor wells for precipitation. Reduce the starting concentration in the donor well. Ensure the DMSO concentration is low (typically <1%) to avoid artificially inflating solubility.
Membrane Instability Check the integrity of the lipid membrane. Ensure proper handling of the PAMPA plates and use fresh lipid solutions. Run a set of standard compounds with known permeability (high and low) with each assay to validate performance.
Compound Adsorption Quinazolinones can be "sticky" due to their lipophilicity. Quantify the compound concentration in both donor and acceptor wells at the end of the experiment to calculate mass balance. Low recovery suggests non-specific binding to the plate material.
Metabolism and Drug-Drug Interactions (DDI)

The quinazolinone core can be subject to extensive metabolism, and its derivatives are often inhibitors of cytochrome P450 enzymes.

Q6: Our lead quinazolinone is rapidly metabolized in human liver microsomes. What are the next steps?

A6: High clearance in liver microsomes suggests oxidative metabolism is a primary pathway.[5][17]

  • Identify the "Soft Spot": The first step is to perform metabolite identification (MetID) studies.[17] Incubate the compound with microsomes and use high-resolution mass spectrometry to identify the sites of metabolic modification. Common metabolic pathways for aromatic systems like quinazolinones include hydroxylation and N-dealkylation.

  • Block the "Soft Spot": Once the labile position is identified, work with medicinal chemists to modify the structure at that position to block metabolism. For example, replacing a hydrogen atom with a fluorine or chlorine can prevent hydroxylation.

  • Use Hepatocytes: Confirm the high clearance in a more physiologically relevant system like cryopreserved human hepatocytes.[4] This will also capture the contribution of non-CYP enzymes and conjugation pathways.

Q7: Our compound shows potent inhibition of CYP3A4. How do we interpret this risk?

A7: CYP3A4 inhibition is a significant DDI risk, as this enzyme metabolizes over 50% of marketed drugs. The level of risk depends on the potency of inhibition and the expected therapeutic concentration of your drug.

  • Determine the IC50: First, confirm the inhibitory potential by determining the IC50 value.[4]

  • Assess for Time-Dependent Inhibition (TDI): Quinazolinones can sometimes form reactive metabolites that irreversibly inactivate CYP enzymes. A TDI assay is crucial to assess this risk.[5]

  • Calculate the Risk: Use the IC50 and the expected clinical dose to calculate a risk ratio. Regulatory agencies provide specific guidance on these calculations to determine if a clinical DDI study is needed.[4]

Distribution

High plasma protein binding can limit the free fraction of a drug available to exert its therapeutic effect.

Q8: Our quinazolinone candidate is >99.5% bound to plasma proteins. Is this a problem, and how can we accurately measure the unbound fraction?

A8: Very high plasma protein binding (PPB) is not necessarily a deal-breaker, but it does reduce the margin for error. The "free drug hypothesis" states that only the unbound drug is pharmacologically active.[18] High binding can also be a liability if the drug is displaced by other co-administered drugs.

Troubleshooting high PPB measurements:

  • Method Selection: For highly bound compounds, rapid equilibrium dialysis (RED) is often preferred over ultrafiltration, as it is less prone to artifacts from non-specific binding.[4][18]

  • Use of Plasma Dilution: If the unbound fraction is below the limit of quantification, you can use a plasma dilution method.[19][20] By diluting the plasma, you increase the unbound fraction to a measurable level, and the true unbound fraction can be extrapolated.

  • Beware of Non-Specific Binding: Highly lipophilic quinazolinones can stick to labware, leading to artificially low recovery.[21] Use low-binding plates and ensure that you are quantifying the compound concentration in both the buffer and plasma chambers of the dialysis device to check for recovery.[22]

Toxicity

Early detection of toxicity is paramount. Here we focus on mutagenicity and cardiotoxicity.

Q9: We have an unexpected positive result in the Ames test for one of our quinazolinones, but only in the presence of the S9 metabolic activation mix. What does this mean and how do we troubleshoot it?

A9: A positive result only in the presence of the S9 fraction indicates that a metabolite of your compound is mutagenic, not the parent compound itself.[23]

Ames_Troubleshooting Start Positive Ames result with S9 activation Check_Purity Confirm Compound Purity and Identity Start->Check_Purity Confirm_Result Repeat Ames Test with Fresh Sample Check_Purity->Confirm_Result Metabolite_ID Perform Metabolite Identification (Incubate with S9/Microsomes) Confirm_Result->Metabolite_ID If result is confirmed Isolate_Metabolites Synthesize or Isolate Major Metabolites Metabolite_ID->Isolate_Metabolites Test_Metabolites Test Individual Metabolites in Ames Assay (with and without S9) Isolate_Metabolites->Test_Metabolites Identify_Mutagen Identify the Mutagenic Metabolite Test_Metabolites->Identify_Mutagen SAR_Analysis Perform SAR to Remove Metabolic Hotspot Identify_Mutagen->SAR_Analysis Redesign Redesign Compound to Block Formation of Mutagenic Metabolite SAR_Analysis->Redesign

Caption: Decision tree for troubleshooting a positive Ames test result with S9 activation.

This workflow helps to systematically identify the cause of the mutagenicity and guide medicinal chemistry efforts to mitigate it.

Q10: Our quinazolinone shows a hERG IC50 of 5 µM. How do we interpret this in terms of clinical risk?

A10: A hERG IC50 of 5 µM is in a "gray zone" and requires careful evaluation. The risk of cardiotoxicity depends on the therapeutic window – the ratio between the hERG IC50 and the free plasma concentration at the therapeutic dose.[24]

  • General Rule of Thumb: A >30-fold margin between the hERG IC50 and the efficacious free plasma concentration is generally considered low risk.[13]

  • Refine the Data: The initial hERG screen might be a binding assay. It is crucial to confirm the result in a functional patch-clamp assay, which is the gold standard.[25]

  • Consider Multi-channel Effects: Some drugs that block hERG also block other cardiac ion channels (e.g., calcium or sodium channels), which can sometimes mitigate the pro-arrhythmic risk. A broader cardiac ion channel panel screen can provide this context.[24]

  • In Vivo Follow-up: If the compound is a promising lead, the next step would be to evaluate its effect on the QT interval in an in vivo model (e.g., telemetry in dogs or guinea pigs).[13]

By systematically addressing these common issues, you can build a comprehensive ADME/Tox profile for your novel quinazolinone drug candidates, enabling data-driven decisions and increasing the probability of success in later stages of drug development.

References

Validation & Comparative

A Senior Application Scientist's Guide to QSAR Modeling for Validating the Biological Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for validating and predicting the biological activity of quinazolinone derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Introduction: The Synergy of Quinazolinones and QSAR

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Their therapeutic potential stems from their ability to interact with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR) in cancer or DNA gyrase in bacteria.[2][4][5] However, the synthesis and screening of extensive libraries of these compounds are both time-consuming and resource-intensive.[2]

This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool. QSAR is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity.[6][7][8] By transforming a molecule's structural features into numerical descriptors, we can build predictive models that not only validate experimental findings but also guide the rational design of new, more potent derivatives, thereby accelerating the drug discovery pipeline.[2][6][9]

The QSAR Workflow: A Self-Validating System

A robust QSAR study is not merely about generating an equation; it's about creating a validated and predictive model. The workflow is designed to be a self-validating system, with critical checkpoints to ensure the statistical significance and predictive power of the final model.

QSAR_Workflow Data_Curation 1. Data Curation (Bioactivity Data: IC₅₀, MIC) Structure_Prep 2. Structure Preparation (2D/3D Generation, Energy Minimization) Data_Curation->Structure_Prep Descriptor_Calc 3. Descriptor Calculation (Topological, Physicochemical, 3D) Structure_Prep->Descriptor_Calc Data_Split 4. Dataset Division (Training Set, Test Set) Descriptor_Calc->Data_Split Model_Dev 5. Model Development (MLR, PLS, Machine Learning) Data_Split->Model_Dev Model_Val 6. Rigorous Validation (Internal & External) Model_Dev->Model_Val Assess Fitness Model_Val->Model_Dev Refine Model AD_Define 7. Applicability Domain (Define Chemical Space) Model_Val->AD_Define Model Accepted Prediction 8. Prediction & Design (Virtual Screening, Lead Optimization) AD_Define->Prediction

Caption: A generalized workflow for developing a robust and predictive QSAR model.

Comparing QSAR Methodologies for Quinazolinone Analysis

The choice of a QSAR method depends on the complexity of the structure-activity relationship and the available data. Here, we compare the most common approaches, from classical 2D methods to more sophisticated 3D techniques.

2D-QSAR: The Foundational Approaches

2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as physicochemical properties and topological indices.[10] They are computationally less intensive and are excellent for understanding the influence of bulk properties and specific substituent effects.

  • Hansch Analysis: This is a classic extrathermodynamic approach that correlates biological activity with physicochemical parameters like hydrophobicity (logP), electronic properties (σ), and steric factors (molar refractivity, MR).[11][12] A typical Hansch equation takes the form: log(1/C) = a(logP) + b(σ) + c(MR) + ... + k. The causality here is that a drug's journey to its target and its binding affinity are governed by these fundamental physicochemical properties. For instance, a positive coefficient for logP suggests that increasing lipophilicity enhances activity, perhaps by improving membrane permeability.[12]

  • Free-Wilson Analysis: This method operates on a simpler principle: the biological activity of a parent molecule is modified by the additive contributions of its various substituents.[13] It uses indicator variables (1 if a substituent is present, 0 if not) to quantify these contributions.[14] This approach is particularly powerful when you have a congeneric series where substitutions are made at specific positions, a common scenario in quinazolinone libraries.[3] Its primary advantage is that it doesn't require physicochemical constants for the substituents.[13]

  • Combined Hansch/Free-Wilson Approach: This hybrid model leverages the strengths of both methods. It uses Free-Wilson-type indicator variables for positions where substituents are diverse or their physicochemical properties are hard to calculate, and Hansch-type descriptors for positions where a clear physicochemical trend is expected. This often results in models with significantly higher predictive power.[15]

3D-QSAR: Incorporating Spatial Information

When the specific 3D shape and field properties of a molecule are critical for its interaction with a receptor, 3D-QSAR methods are superior. These techniques require the alignment of all molecules in the dataset, which is a critical step influencing the final model's quality.[16]

  • CoMFA (Comparative Molecular Field Analysis): CoMFA is a landmark 3D-QSAR technique that describes molecules by the steric and electrostatic fields they produce.[17][18] The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point.[17] The resulting matrix of energy values is then correlated with biological activity using Partial Least Squares (PLS) regression. The output, often visualized as contour maps, shows regions where bulky groups (steric field) or specific charges (electrostatic field) would increase or decrease activity, providing direct, intuitive guidance for structural modification.[19]

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an evolution of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[20][21] A key difference is its use of a Gaussian function, which results in smoother contour maps that are often easier to interpret and less sensitive to small shifts in molecular alignment.[20]

QSAR_Methods cluster_2D 2D-QSAR cluster_3D 3D-QSAR Hansch Hansch Analysis (Physicochemical Properties) FreeWilson Free-Wilson Analysis (Substituent Contributions) CoMFA CoMFA (Steric & Electrostatic Fields) CoMSIA CoMSIA (Adds Hydrophobic, H-Bond Fields) CoMFA->CoMSIA Extends QSAR QSAR Modeling QSAR->Hansch QSAR->FreeWilson QSAR->CoMFA

Caption: Comparison of common 2D and 3D-QSAR methodologies.

Performance Comparison: 2D vs. 3D-QSAR for Quinazolinones

The following table summarizes typical statistical validation parameters from published QSAR studies on quinazolinone derivatives, illustrating the comparative performance of these models.

QSAR ModelTarget/ActivityR² (Training Set)Q² or q² (Internal Validation)R²_pred (External Validation)Reference
2D-QSAR (MLR)Anticonvulsant0.61090.54870.6188[8]
3D-QSAR (CoMFA)EGFR Inhibitors0.8550.5700.657[16]
3D-QSAR (CoMSIA)EGFR Inhibitors0.8950.5990.681[16]
3D-QSAR (CoMFA)MMP-13 Inhibitors0.9920.6460.829[22]
3D-QSAR (CoMSIA)MMP-13 Inhibitors0.9920.7040.839[22]
3D-QSAR (CoMFA)Breast Cancer Inhibitors0.9190.8190.7907[23]

Analysis of Causality: The data consistently show that 3D-QSAR models (CoMFA, CoMSIA) tend to yield higher correlation coefficients (R², Q², R²_pred) than 2D-QSAR models for quinazolinone derivatives.[16][22][23] This is because the biological activity of these compounds, particularly as enzyme inhibitors (e.g., EGFR, MMP-13), is highly dependent on their specific 3D orientation and interactions within a receptor's binding pocket.[2][16][22] 3D-QSAR captures these essential shape and field-based interactions, which are oversimplified in 2D approaches. The superiority of CoMSIA over CoMFA in some cases suggests that hydrophobic and hydrogen bonding interactions are also critical drivers of activity, in addition to steric and electrostatic fit.[16][22]

Experimental Protocol: Building a Validated 3D-QSAR Model for Quinazolinone Anticancer Activity

This protocol outlines the steps to develop a predictive CoMFA/CoMSIA model for quinazolinone derivatives targeting the EGFR kinase domain, a common mechanism for their anticancer effect.[1][2]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Autophosphorylation & Activation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits ATP Binding Site PI3K_AKT PI3K-AKT Proliferation, Survival Cell_Response Cell Proliferation, Angiogenesis, Metastasis PI3K_AKT->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Objective: To develop a statistically robust 3D-QSAR model that can predict the anticancer activity of novel quinazolinone derivatives and guide their design.

Required Tools:

  • Molecular modeling software suite (e.g., SYBYL-X, MOE, Discovery Studio).[24][25]

  • A curated dataset of quinazolinone derivatives with experimentally determined IC₅₀ values against an EGFR-expressing cancer cell line.[2]

Methodology:

Step 1: Data Curation & Preparation

  • Assemble the Dataset: Collect a series of quinazolinone derivatives (minimum 20-25 compounds for statistical significance) with their biological activities (IC₅₀) from reliable literature sources.[22][23]

  • Convert to a Uniform Scale: Transform the biological activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors. This is crucial because biological responses are often logarithmic.

  • Draw and Optimize Structures: Sketch all molecules in 2D and convert them to 3D. Assign appropriate atom types and charges (e.g., Gasteiger-Hückel). Perform energy minimization using a suitable force field (e.g., Tripos) to obtain low-energy conformers. This step ensures that the calculated fields are based on realistic molecular geometries.

Step 2: Molecular Alignment (The Most Critical Step)

  • Rationale: The core principle of 3D-QSAR is comparing molecular fields from a common orientation. A poor alignment will lead to a meaningless model.

  • Select a Template: Choose the most active compound in your series as the template for alignment.

  • Define a Common Substructure: Identify the rigid quinazolinone core as the common substructure for alignment.

  • Perform Alignment: Align all other minimized molecules in the dataset onto the common substructure of the template molecule. Visually inspect the alignment to ensure that all molecules are reasonably superimposed.

Step 3: Dataset Division

  • Split the Data: Divide the aligned dataset into a training set (typically ~75-80% of the compounds) and a test set (~20-25%).[23]

  • Selection Rationale: The selection should not be random. Ensure that the test set molecules have a range of activities and structural diversity that is representative of the entire dataset. The test set serves as a true external validation of the model's predictive ability.[26]

Step 4: CoMFA and CoMSIA Field Calculation

  • Generate the Grid: Place the aligned training set molecules within a 3D cubic lattice.

  • Calculate Fields:

    • For CoMFA: Calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields at each grid point using an sp³ carbon probe atom with a +1 charge.

    • For CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, H-bond donor, and H-bond acceptor fields.

  • Set Cutoffs: Apply energy cutoffs to remove very high, likely unfavorable, energy values that could dominate the analysis.

Step 5: Model Development and Statistical Analysis

  • Use Partial Least Squares (PLS): Correlate the calculated field values (independent variables) with the pIC₅₀ values (dependent variable) using PLS. PLS is chosen over Multiple Linear Regression (MLR) because it can handle datasets where the number of descriptors (grid points) is much larger than the number of compounds and where descriptors may be intercorrelated.

  • Perform Internal Validation (Cross-Validation): Use the Leave-One-Out (LOO) cross-validation method. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound.

  • Evaluate Key Metrics:

    • Q² (or q²): The cross-validated correlation coefficient. A Q² > 0.5 is generally considered indicative of a model with good predictive ability.[26]

    • Optimal Number of Components (ONC): The number of PLS components that yields the highest Q² value without overfitting the data.

  • Generate the Final Model: Rerun the PLS analysis using the ONC to generate the final, non-cross-validated model.

    • R²: The non-cross-validated correlation coefficient. A high R² (e.g., > 0.8) indicates a good fit for the training set data. A large difference between R² and Q² can be a sign of overfitting.

Step 6: External Validation and Interpretation

  • Predict Test Set Activity: Use the generated model to predict the pIC₅₀ values for the compounds in the test set.

  • Calculate R²_pred: Determine the predictive correlation coefficient (R²_pred) between the observed and predicted activities for the test set. An R²_pred > 0.6 is considered a strong indicator of the model's external predictive power.[26]

  • Visualize Contour Maps: Generate and analyze the CoMFA/CoMSIA contour maps.

    • Steric Maps: Green contours indicate regions where bulky groups enhance activity; yellow contours show where bulk is detrimental.

    • Electrostatic Maps: Blue contours indicate where positive charge is favored; red contours show where negative charge is favored.

    • CoMSIA Maps: Additional maps will show favored/disfavored regions for hydrophobic (white/purple) and H-bond donor/acceptor (cyan/magenta) features.

    • Trustworthiness Check: The insights from these maps should align with known structure-activity relationships or the binding mode within the EGFR active site, providing a layer of mechanistic validation.

Conclusion: From Validation to Rational Design

QSAR modeling provides a powerful, validated framework for understanding and predicting the biological activity of quinazolinone derivatives. By systematically comparing different methodologies and adhering to a rigorous, self-validating workflow, researchers can move beyond simple data correlation. The true value of a well-built QSAR model lies in its predictive capacity. The contour maps generated from 3D-QSAR studies, for example, provide a clear, visual roadmap for medicinal chemists, guiding the modification of existing compounds to design novel quinazolinone derivatives with enhanced potency and optimized properties, ultimately de-risking and accelerating the journey from hit to clinical candidate.

References

A Comparative Guide to Difluoro-quinazolinones and Their Non-fluorinated Analogues: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Rationale for Fluorination

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-depressant effects.[1][2][3][4] Its rigid, bicyclic structure provides a versatile template for introducing various substituents to modulate pharmacological activity. However, early-stage drug candidates based on this scaffold often face challenges with metabolic instability, poor solubility, and off-target effects.

A well-established strategy in modern drug design to overcome these hurdles is the selective incorporation of fluorine atoms.[5][6] The introduction of fluorine, particularly as a difluoro- substitution, can profoundly alter a molecule's physicochemical and pharmacological properties.[7][8] This guide provides an in-depth comparative analysis of difluoro-quinazolinones and their non-fluorinated counterparts, grounded in experimental data and established medicinal chemistry principles. We will explore the causal effects of difluorination on key drug-like properties and provide validated protocols for their assessment.

The Fluorine Effect: Understanding the Physicochemical Impact

The unique properties of the fluorine atom are central to its utility in drug design. Its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond are key drivers of its influence.[7]

  • Metabolic Stability: The C-F bond is significantly stronger (~485 kJ/mol for sp³ C-F) than a typical C-H bond (~414 kJ/mol).[7] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and reducing the formation of potentially toxic metabolites.[5][7]

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This lowers the pKa of nearby basic groups (making them weaker bases) and acidic groups (making them stronger acids).[7][9] This modulation of ionization state at physiological pH is critical, as it directly influences solubility, cell membrane permeability, and target binding interactions.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While a single fluorine substitution often slightly increases LogP, the introduction of multiple fluorine atoms can lead to a decrease due to the atom's low polarizability.[7][8] This allows for fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Binding Affinity: Fluorine can enhance binding affinity through various non-covalent interactions, including hydrogen bonding (acting as a weak acceptor) and favorable electrostatic interactions with the protein target.[5][10] The altered electronic distribution within an aromatic ring due to fluorine can also strengthen key pi-stacking or cation-pi interactions.[10]

Comparative Analysis of Physicochemical Properties

The decision to fluorinate a quinazolinone lead compound must be driven by data. The following table summarizes the typical effects of difluorination on key physicochemical properties, with representative data to illustrate these trends.

PropertyNon-Fluorinated AnalogueDifluoro-AnalogueRationale for Change
Metabolic Stability (HLM t½) Lower (e.g., < 15 min)Higher (e.g., > 60 min)The strong C-F bond blocks sites of metabolism that are vulnerable in the non-fluorinated version.[7]
Lipophilicity (clogP) VariableGenerally Lower/SimilarThe inductive effect of two fluorine atoms can decrease lipophilicity compared to a single fluorine or hydrogen.[7][8]
Aqueous Solubility Often PoorCan be ImprovedChanges in crystal lattice energy and pKa can lead to improved solubility, though this is not guaranteed.[8][11]
Basicity (pKa of basic center) HigherLowerThe strong electron-withdrawing effect of the two fluorine atoms reduces the basicity of nearby nitrogen atoms.[9]

Impact on Biological Activity: A Case Study in EGFR Inhibition

The true test of fluorination lies in its impact on biological activity. Quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors are a cornerstone of targeted cancer therapy. A study by Liu et al. provides a clear example of how fluorination can enhance potency.[12]

Compound IDKey SubstituentA549 IC₅₀ (μM)HCT-116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
5g 3-Fluoro-phenylimino15.3216.4118.52
5k 3,4-Difluoro-phenylimino8.2410.3312.01
5l 3,5-Difluoro-phenylimino9.0711.2513.56

Data adapted from Liu et al., 2020.[12]

The data clearly demonstrates that the difluorinated analogues (5k and 5l ) exhibit significantly improved potency against all three cancer cell lines compared to the mono-fluorinated compound (5g ).[12] This enhancement can be attributed to a combination of factors, including optimized binding interactions within the EGFR kinase domain and potentially improved cell permeability. Compound 5k was further shown to induce late apoptosis and arrest the cell cycle in the G2/M phase, highlighting the profound downstream biological consequences of these molecular modifications.[12]

Visualizing the Strategy: Workflows and Pathways

To provide a clearer picture of the processes involved, the following diagrams illustrate the synthetic strategy and the overarching logic of this comparative analysis.

G cluster_synthesis General Quinazolinone Synthesis Workflow A Anthranilic Acid Analogue C N-Acyl Anthranilic Acid A->C Acylation B Acyl Chloride B->C E Benzoxazinone Intermediate C->E Dehydrative Cyclization D Acetic Anhydride D->E G Quinazolinone Core E->G Condensation F Amine or Hydrazine F->G

Caption: A common synthetic route to the quinazolinone scaffold.[13][14]

G cluster_workflow Comparative Evaluation Workflow Start Lead Quinazolinone F_Analog Synthesize Difluoro- Analogue Start->F_Analog NF_Analog Synthesize Non-Fluorinated Analogue Start->NF_Analog PhysChem Physicochemical Profiling (Solubility, LogP, pKa) F_Analog->PhysChem ADME In Vitro ADME (Metabolic Stability) F_Analog->ADME BioAssay Biological Assay (e.g., Kinase Inhibition) F_Analog->BioAssay NF_Analog->PhysChem NF_Analog->ADME NF_Analog->BioAssay Analysis Comparative Data Analysis PhysChem->Analysis ADME->Analysis BioAssay->Analysis Decision Select Candidate for Further Development Analysis->Decision

Caption: Workflow for the head-to-head comparison of analogues.

Experimental Protocols

The trustworthiness of any comparative analysis rests on the quality of its experimental data. The following protocols describe robust, self-validating methods for assessing key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical parameter for predicting its oral bioavailability.[15]

Rationale: The shake-flask method is considered the gold standard for solubility measurement because it allows the compound to reach true thermodynamic equilibrium between its solid and dissolved states.[15][16]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is essential.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and filter the resulting supernatant through a 0.22 µm filter.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples, along with a standard curve prepared from a known concentration stock solution (typically in DMSO), by a suitable analytical method such as HPLC-UV or LC-MS/MS.[17]

  • Calculation: Determine the concentration of the compound in the saturated supernatant from the standard curve. This value represents the thermodynamic solubility.

Protocol 2: Lipophilicity Determination (RP-HPLC Method)

This protocol provides a reliable measure of a compound's lipophilicity (LogP or LogD), which influences its permeability, protein binding, and overall ADME profile.[18]

Rationale: The RP-HPLC method is a high-throughput alternative to the shake-flask method. It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[19][20]

Methodology:

  • System Setup: Use a C18 reversed-phase HPLC column. The mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4, for LogD measurement) and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic Elution: Perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70%).

  • Data Collection: For each mobile phase composition, inject the test compound and a set of standard compounds with known LogP values. Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Retention Factor (k): For each compound at each mobile phase composition, calculate the retention factor k using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation: For each compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the log(k_w) value.

  • Calibration: Create a calibration curve by plotting the experimentally determined log(k_w) values for the standard compounds against their known literature LogP values.

  • LogP/LogD Determination: Use the calibration curve and the log(k_w) value of the test compound to determine its LogP/LogD.

Protocol 3: Metabolic Stability Assessment (Liver Microsome Assay)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[21][22]

Rationale: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes. This assay provides a robust in vitro system to predict in vivo metabolic clearance.[23][24]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution (cofactor solution) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.

    • Thaw pooled human liver microsomes on ice. Dilute them in the reaction buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (at a final concentration of e.g., 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • As a negative control, run a parallel incubation where the cofactor solution is replaced with the reaction buffer.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[24]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[25]

Conclusion

The strategic difluorination of the quinazolinone scaffold is a powerful tool for optimizing drug-like properties. As demonstrated through experimental data and established principles, this modification can significantly enhance metabolic stability and biological potency.[7][12] However, the effects of fluorine are highly context-dependent, influencing solubility and lipophilicity in complex ways.[8] A systematic, head-to-head comparison against the non-fluorinated analogue, using robust and validated experimental protocols as detailed in this guide, is therefore not just recommended but essential for making informed decisions in the drug development process. This data-driven approach allows researchers to fully harness the "fluorine effect" to advance promising quinazolinone-based candidates toward the clinic.

References

A Comparative Guide to HER2 Inhibition: Evaluating Novel Quinazoline Derivatives Against the Lapatinib Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel HER2 inhibitors, using the quinazoline scaffold as a case study. We will compare the established dual tyrosine kinase inhibitor (TKI), Lapatinib, with a representative novel molecule, 5,6-Difluoroquinazolin-4(3H)-one. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies for a rigorous head-to-head comparison.

The narrative will move from the foundational biology of the HER2 pathway to the specific mechanisms of inhibition, followed by detailed experimental protocols and data interpretation strategies. Our focus is on establishing a self-validating system of experiments to ensure the trustworthiness and accuracy of the findings.

Part 1: The Target and the Established Benchmark

The HER2 Signaling Pathway: A Critical Oncogenic Driver

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1] In approximately 20-30% of breast cancers, the ERBB2 gene is amplified, leading to HER2 protein overexpression.[2] This overexpression results in the formation of potent HER2-containing homo- and heterodimers (most notably with HER3), which trigger constitutive activation of downstream signaling cascades without the need for a ligand.[3]

The two primary signaling pathways activated by HER2 are:

  • The PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[3]

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[4][5]

Dysregulation of these pathways drives the aggressive phenotype associated with HER2-positive cancers.[2]

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Activates Ras Ras HER2_HER3->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HER2 Signaling Cascade.

Lapatinib: The Reversible Dual TKI Benchmark

Lapatinib is an orally active, reversible dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domain of both HER2 and the Epidermal GrowthFactor Receptor (EGFR or HER1).[6][7] By blocking ATP binding, lapatinib prevents receptor autophosphorylation and the subsequent activation of downstream PI3K/Akt and MAPK signaling pathways.[8] This dual-targeting mechanism is significant, as HER1/HER2 heterodimers are also potent signaling complexes.

Clinically, lapatinib is approved for use in patients with advanced or metastatic HER2-positive breast cancer, often after progression on trastuzumab-based therapies.[8][9] Its ability to inhibit the truncated p95HER2 form, which lacks the extracellular trastuzumab-binding domain, provides a distinct advantage in certain resistance settings.[2][8] However, like many targeted therapies, acquired resistance to lapatinib can develop through various mechanisms, including the activation of alternative receptor tyrosine kinases like AXL or mutations in the PI3K pathway.[10][11][12][13]

Part 2: A Framework for Comparative In Vitro Evaluation

To objectively compare this compound against lapatinib, a multi-tiered in vitro strategy is essential. This process begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess efficacy in a biological context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Start: Novel Quinazoline vs. Lapatinib kinase_assay Protocol 1: Kinase Inhibition Assay (IC50 Determination) start->kinase_assay viability_assay Protocol 2: Cell Viability Assay (GI50 Determination) kinase_assay->viability_assay Potency Confirmed western_blot Protocol 3: Western Blot Analysis (Pathway Inhibition) viability_assay->western_blot Cellular Activity Confirmed end Data Synthesis & In Vivo Planning western_blot->end

Caption: In Vitro Comparative Experimental Workflow.

Protocol 1: Biochemical Kinase Inhibition Assay

Causality: The first and most fundamental question is whether the novel compound directly inhibits the HER2 kinase enzyme and with what potency compared to lapatinib. An in vitro kinase assay isolates the enzyme from the complexities of a cell, providing a direct measure of inhibitor-target interaction. We will determine the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology (Luminescence-Based ADP Detection)

This protocol is adapted from commercially available kinase assay platforms (e.g., ADP-Glo™).[14]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and Lapatinib in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO for each compound, starting from 1 mM. This wide range is crucial to accurately capture the full dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to designated wells.

    • Prepare a kinase reaction mixture containing recombinant human HER2 enzyme and a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14] The enzyme concentration should be optimized to ensure the reaction is in the linear range.

    • Add 2 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding prior to the reaction start.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure a sensitive measurement of competitive inhibition.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (DMSO) to 100% activity and a control with a high concentration of a potent inhibitor (e.g., Staurosporine) to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Kinase Potency

CompoundTarget KinaseIC50 (nM)
Lapatinib (Benchmark) HER2 (ErbB2)~10-15
EGFR (ErbB1)~10-20
This compound HER2 (ErbB2)Experimental Value
EGFR (ErbB1)Experimental Value

Note: Lapatinib IC50 values are approximate and can vary based on assay conditions.

Protocol 2: Cellular Viability Assay (MTT Assay)

Causality: After confirming biochemical potency, the next critical step is to determine if the compound can inhibit the proliferation of cancer cells that are dependent on HER2 signaling. This assay measures the compound's effect on cell viability and provides the GI50 (concentration for 50% growth inhibition), a measure of cellular efficacy. We select HER2-overexpressing cell lines like SKBR3 and BT474 as our model systems.[15]

Methodology

This protocol is a standard method for assessing cell viability.[16][17]

  • Cell Plating:

    • Culture HER2-positive breast cancer cells (e.g., SKBR3, BT474) under standard conditions.

    • Trypsinize and count the cells. Seed 3,000-5,000 cells per well in a 96-well clear flat-bottom plate in a volume of 100 µL.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Lapatinib in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.[17]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a background control (media only).

    • Normalize the data by setting the vehicle-treated cells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Data Presentation: Comparative Cellular Efficacy

CompoundCell LineGI50 (nM)
Lapatinib (Benchmark) SKBR3~50-100
BT474~100-200
This compound SKBR3Experimental Value
BT474Experimental Value

Note: Lapatinib GI50 values are approximate and can vary based on cell line passage and culture conditions.

Protocol 3: Target Engagement & Pathway Modulation (Western Blot)

Causality: A potent GI50 value strongly suggests on-target activity, but it must be confirmed. Western blotting allows us to visualize the direct biochemical consequence of HER2 inhibition within the cell: a decrease in the phosphorylation of HER2 itself and its key downstream effectors, Akt and ERK. This provides definitive proof of the mechanism of action.

Methodology

This protocol is a standard workflow for protein analysis.[18]

  • Cell Treatment and Lysis:

    • Seed SKBR3 or BT474 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with 1x, 5x, and 10x the determined GI50 of this compound and Lapatinib for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of the target proteins.[19]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay. This ensures equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-HER2 (e.g., Tyr1221/1222)[20]

      • Total HER2

      • Phospho-Akt (e.g., Ser473)

      • Total Akt

      • Phospho-ERK1/2 (e.g., Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the phospho-protein bands should decrease with increasing inhibitor concentration, confirming on-target pathway inhibition.

Part 3: Advanced Characterization and In Vivo Models

Assessing Efficacy in Lapatinib-Resistant Models

A superior novel inhibitor should ideally demonstrate activity against cancers that have developed resistance to the current standard of care.

  • Rationale: Acquired resistance to lapatinib often involves the activation of bypass signaling pathways.[10][12] By testing this compound on lapatinib-resistant cell lines (which can be generated by long-term culture of sensitive cells in the presence of lapatinib), we can determine if the new compound can overcome these resistance mechanisms.

  • Experimental Approach: Perform the Cell Viability (MTT) Assay (Protocol 2) on both the parental lapatinib-sensitive cell line and its derived lapatinib-resistant counterpart. A significant right-shift in the dose-response curve for lapatinib in the resistant line would be expected, while a minimal shift for the novel compound would indicate its potential to overcome resistance.

In Vivo Efficacy Evaluation

The definitive preclinical test is to assess the compound's ability to inhibit tumor growth in a living organism.

  • Rationale: In vitro assays, while essential, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex tumor microenvironment. An in vivo xenograft model provides this crucial next level of validation.

  • Experimental Approach:

    • Model System: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.[21]

    • Tumor Implantation: Subcutaneously implant HER2-positive cells (e.g., BT474) into the flank of the mice.[22]

    • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Lapatinib (at a clinically relevant dose), and this compound (at various doses).

    • Monitoring: Administer the compounds daily via oral gavage. Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion

This guide outlines a rigorous, logical, and experimentally sound pathway for the comparative evaluation of a novel HER2 inhibitor, this compound, against the clinical benchmark, lapatinib. By systematically progressing from direct biochemical potency assays to cellular efficacy and mechanistic validation, researchers can build a comprehensive data package. This approach, grounded in explaining the causality behind each experimental choice, ensures that the resulting data is robust, trustworthy, and provides a clear rationale for advancing a promising new compound toward in vivo studies and potential clinical development.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 5,6-Difluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the principle of selectivity is a cornerstone of both efficacy and safety.[1][2] While targeting a specific kinase responsible for disease progression is the primary goal, off-target effects due to a compound's interaction with other kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profile of 5,6-Difluoroquinazolin-4(3H)-one, a scaffold of significant interest in medicinal chemistry, against a representative panel of kinases.[3][4][5] We will delve into the experimental rationale, present a detailed protocol for kinase profiling, and analyze the resulting data in comparison to established kinase inhibitors.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding site.[6][7] This conservation presents a significant challenge in designing inhibitors that are highly selective for a single kinase.[2][8] Kinase profiling, the process of screening a compound against a large panel of kinases, has become a standard and indispensable practice in drug discovery.[9] It allows researchers to:

  • Identify Primary and Secondary Targets: Uncover the intended and unintended kinase targets of a compound.

  • Predict Potential Off-Target Liabilities: Proactively identify potential sources of toxicity.[9]

  • Guide Lead Optimization: Inform medicinal chemistry efforts to enhance selectivity and potency.

  • Uncover Novel Therapeutic Opportunities: Identify unexpected inhibitory activities that could be therapeutically beneficial (polypharmacology).[1][2]

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets, including various kinases and other enzymes.[3][4][5][10][11][12][13][14][15] Therefore, a thorough understanding of the selectivity profile of new analogues, such as this compound, is critical for its development as a potential therapeutic agent.

Experimental Design: A Self-Validating Approach to Kinase Profiling

To ensure the trustworthiness and accuracy of our cross-reactivity data, we employ a multi-faceted experimental design. The core of this approach is a robust, in vitro kinase assay platform, complemented by appropriate controls and orthogonal validation methods.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Comparison A Compound Dilution (this compound & Control Inhibitors) D Incubation of Kinase, Compound, and ATP/Substrate A->D B Kinase Panel Preparation (Recombinant Kinases) B->D C Assay Plate Preparation (Substrate & ATP) C->D E Detection of Kinase Activity (e.g., ADP-Glo™) D->E F Calculation of % Inhibition E->F G IC50 Determination (for significant hits) F->G H Comparative Analysis vs. Alternative Inhibitors F->H G->H I Selectivity Score Calculation H->I

Caption: A streamlined workflow for assessing kinase inhibitor selectivity.

Our chosen methodology is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[16][17] This platform is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening, making it an ideal choice for profiling against a large kinase panel.[17]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the step-by-step procedure for determining the inhibitory activity of this compound against a panel of kinases.

Materials:

  • This compound and control inhibitors (e.g., Staurosporine, a broad-spectrum inhibitor, and a known selective inhibitor for comparison).

  • Kinase Panel: A selection of recombinant human kinases representing different families of the kinome.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase-specific substrates.

  • ATP.

  • Kinase Reaction Buffer.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and control inhibitors in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). For single-point screening, a final concentration of 1 µM is often used.[16]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the specific kinase, its substrate, and ATP. The ATP concentration is typically set at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[2]

    • Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the kinase solution.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activity of this compound against a representative kinase panel, compared to a well-characterized multi-kinase inhibitor (Compound X) and a highly selective inhibitor (Compound Y).

Kinase TargetThis compound (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
Primary Target A 95 98 92
Kinase B25855
Kinase C1570<2
Kinase D565<2
Kinase E40908
Kinase F<530<2
Kinase G<525<2
Secondary Target H 75 88 10

Interpretation of Results:

The data suggests that this compound exhibits a relatively selective profile. It potently inhibits its intended Primary Target A and shows significant activity against a Secondary Target H. In contrast, Compound X demonstrates a broad-spectrum inhibitory profile, affecting a larger number of kinases with high potency. Compound Y exemplifies a highly selective inhibitor, with significant activity only against the primary target.

Caption: A conceptual representation of kinase selectivity profiles.

Discussion and Future Directions

The cross-reactivity profiling of this compound reveals a promising selectivity profile. The potent inhibition of Primary Target A, coupled with moderate off-target activity, provides a solid foundation for further investigation. The significant inhibition of Secondary Target H warrants further exploration; this could represent a beneficial polypharmacological effect or a potential liability that needs to be addressed through medicinal chemistry optimization.

Future studies should focus on:

  • IC50 Determination: Quantifying the potency of this compound against the primary and significant secondary targets.

  • Cellular Assays: Validating the in vitro findings in a cellular context to assess target engagement and functional consequences.[18]

  • Structural Biology: Elucidating the binding mode of the compound to its primary and secondary targets to guide structure-activity relationship (SAR) studies.

By employing a rigorous and comprehensive approach to kinase cross-reactivity profiling, we can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective kinase inhibitors.

References

A Comparative Guide to In Vivo Efficacy: Sorafenib vs. the Emerging Potential of Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Targeted Cancer Therapy

In the pursuit of more effective and less toxic cancer treatments, the focus of modern drug discovery has decidedly shifted towards targeted therapies. These agents are designed to interfere with specific molecules essential for tumor growth, progression, and survival. Sorafenib, a multi-kinase inhibitor, represents a cornerstone of targeted therapy for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1] This guide provides an in-depth analysis of the in vivo efficacy of sorafenib, establishing it as a benchmark for comparison.

While direct preclinical comparisons are not available for the novel compound 5,6-Difluoroquinazolin-4(3H)-one, we will explore the burgeoning potential of the broader quinazolin-4(3H)-one chemical scaffold.[2][3] Derivatives of this versatile heterocyclic compound have demonstrated significant promise as anticancer agents, targeting a range of critical cellular pathways.[4][5] This guide will, therefore, serve a dual purpose: to provide a comprehensive overview of a well-established therapeutic agent and to illuminate a promising avenue for the development of new anticancer drugs.

Sorafenib: A Multi-Kinase Inhibitor with Proven In Vivo Efficacy

Sorafenib is an oral multi-kinase inhibitor that has demonstrated significant antitumor activity in a variety of preclinical models.[6] Its mechanism of action is twofold, targeting both tumor cell proliferation and angiogenesis.[7] Sorafenib effectively inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases such as VEGFR and PDGFR, key regulators of angiogenesis.

Mechanism of Action: A Dual-Pronged Attack

Sorafenib's ability to simultaneously target multiple kinases is central to its efficacy. By inhibiting the Raf serine/threonine kinases, it can disrupt the downstream signaling cascade that leads to cell proliferation. Concurrently, its inhibition of VEGFR and PDGFR impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen, effectively starving the tumor and hindering its growth.

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR PDGFR PDGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Sorafenib->Raf

Caption: Sorafenib's dual mechanism of action targeting angiogenesis and cell proliferation.

Summary of In Vivo Efficacy in Preclinical Models

Numerous preclinical studies have validated the in vivo antitumor effects of sorafenib. In xenograft models of hepatocellular carcinoma, sorafenib has been shown to significantly inhibit tumor growth in a dose-dependent manner.[6] For instance, in mice bearing patient-derived HCC xenografts, daily oral administration of sorafenib at doses of 50 mg/kg and 100 mg/kg resulted in tumor growth inhibition of 85% and 96%, respectively.[6]

Preclinical Model Cancer Type Sorafenib Dose Key Efficacy Findings Reference
Patient-Derived Xenograft (PDX)Hepatocellular Carcinoma50-100 mg/kg, oral, dailyDose-dependent inhibition of tumor growth (85-96%).[6]
Orthotopic Human Xenograft (Hep3B-hCG)Hepatocellular Carcinoma30 mg/kg, oral, dailyInitial tumor growth inhibition, with eventual acquired resistance.[8]
H22 Liver Cancer XenograftMurine Liver Cancer18 mg/kg (oral), 9 mg/kg (IV)Significant reduction in tumor volume compared to control.[7]

The Quinazolin-4(3H)-one Scaffold: A Platform for Novel Anticancer Agents

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. In recent years, a multitude of derivatives from this class have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of mechanisms and potent activity against various cancer cell lines.[2][3]

Diverse Mechanisms of Antitumor Activity

Unlike sorafenib's well-defined multi-kinase inhibition, the anticancer mechanisms of quinazolin-4(3H)-one derivatives are more varied, reflecting the chemical diversity that can be achieved with this scaffold. Some of the key mechanisms of action reported for this class of compounds include:

  • Kinase Inhibition: Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of various kinases crucial for cancer cell survival and proliferation. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Aurora Kinases.[3][4][5]

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Induction of Apoptosis: Many quinazolin-4(3H)-one compounds have been demonstrated to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[9]

The specific mechanism of a novel compound like this compound would require dedicated investigation, but the versatility of the parent scaffold suggests multiple potential avenues for its anticancer activity.

Experimental Protocols: A Framework for In Vivo Efficacy Evaluation

To ascertain the in vivo efficacy of a novel compound such as this compound and compare it to a benchmark like sorafenib, a robust and well-controlled experimental design is paramount. The following section outlines a standard protocol for a subcutaneous xenograft model, a widely used method in preclinical cancer research.[10][11][12][13]

General Workflow for In Vivo Xenograft Study

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint & Analysis cell_culture 1. Cell Line Culture & Expansion cell_prep 3. Cell Preparation cell_culture->cell_prep animal_acclimation 2. Animal Acclimation implantation 4. Subcutaneous Implantation animal_acclimation->implantation cell_prep->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 9. Euthanasia & Tumor Excision monitoring->endpoint analysis 10. Data Analysis (TGI) & Histopathology endpoint->analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Step-by-Step Methodology for a Subcutaneous Xenograft Study

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line (e.g., HepG2 for hepatocellular carcinoma) in the appropriate medium and conditions.
  • Harvest cells during the exponential growth phase and ensure high viability (>95%).
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[13]

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) and allow them to acclimate for at least one week.
  • Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.
  • Monitor the animals for tumor growth.

3. Treatment and Monitoring:

  • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[14]
  • Administer the test compound (e.g., this compound), the reference compound (sorafenib), and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage).
  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]

4. Study Endpoint and Data Analysis:

  • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
  • At the end of the study, euthanize the mice, and excise and weigh the tumors.
  • Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[13]
  • Perform statistical analysis to determine the significance of the observed antitumor effects.
  • Tumors can be further processed for histopathology and biomarker analysis.

Conclusion and Future Directions

Sorafenib has established a clear benchmark for in vivo efficacy in targeted cancer therapy, particularly for hepatocellular carcinoma. Its dual-action mechanism of inhibiting both cell proliferation and angiogenesis provides a robust model for antitumor activity.

The quinazolin-4(3H)-one scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The diverse mechanisms of action exhibited by its derivatives, including kinase inhibition and disruption of microtubule dynamics, suggest that this chemical class has the potential to yield compounds with potent and multifaceted antitumor properties.

For a novel compound such as this compound, the path forward necessitates rigorous preclinical evaluation. The in vivo xenograft models and protocols detailed in this guide provide a clear and established framework for assessing its efficacy and comparing it against standard-of-care agents like sorafenib. Such studies will be crucial in determining its potential as a next-generation targeted therapy for cancer.

References

A Comparative Guide to the Efficient Synthesis of Fluorinated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of key synthetic routes to fluorinated quinazolinones, focusing on efficiency, practicality, and the underlying chemical principles.

Introduction to Fluorinated Quinazolinone Synthesis

The synthesis of fluorinated quinazolinones typically involves the construction of the heterocyclic ring system from fluorinated starting materials or the late-stage fluorination of a pre-formed quinazolinone core. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry. This guide will explore and compare several prominent methods, providing insights into their relative strengths and weaknesses.

Key Synthetic Strategies: A Comparative Overview

The efficiency of a synthetic route is a multi-faceted consideration, encompassing not only the final product yield but also reaction time, temperature, catalyst loading, and the ease of purification. Below is a comparison of several widely employed methods for the synthesis of fluorinated quinazolinones.

One-Pot Syntheses: Streamlining the Pathway

One-pot reactions offer significant advantages in terms of operational simplicity and resource efficiency by minimizing intermediate isolation and purification steps. A notable example is the synthesis of 2-trifluoromethylquinazolin-4(3H)-ones.

One particularly efficient one-pot method utilizes trifluoroacetic acid (TFA) as both a reactant and a source of the trifluoromethyl group, in the presence of a coupling agent like propylphosphonic anhydride (T3P). This approach involves the condensation of an anthranilic acid with TFA, followed by the addition of an amine to complete the cyclization. This method has been shown to be robust and scalable, with demonstrated synthesis on an 80-gram scale.[1]

Another direct, metal-free approach involves the reaction of a 2-amino-N-phenylbenzamide with TFA in a high-boiling solvent such as 1,2-dichloroethane (DCE) at elevated temperatures. This method offers the advantage of avoiding metal catalysts and additives, simplifying purification.[2]

Logical Relationship: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones

G cluster_reactants Starting Materials cluster_process One-Pot Reaction A Fluorinated Anthranilic Acid P Condensation & Cyclization A->P B Amine B->P C CF3 Source (e.g., TFA) C->P D Fluorinated Quinazolinone P->D High Efficiency

Caption: A simplified workflow for the one-pot synthesis of fluorinated quinazolinones.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. This is attributed to efficient and uniform heating of the reaction mixture.

The Niementowski reaction, a classical method for quinazolinone synthesis involving the condensation of an anthranilic acid with an amide, can be significantly accelerated under microwave irradiation. For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be achieved in minutes under microwave heating, compared to several hours with conventional methods. This rapid, solvent-free approach is particularly attractive from a green chemistry perspective.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating3-6 hours48-89[3]
Microwave Irradiation10-20 minutes66-97[3]
Transition Metal-Catalyzed Syntheses: Versatility and Control

Transition metal catalysis, particularly with copper and palladium, offers versatile and efficient routes to quinazolinones, often under mild reaction conditions.

Copper-Catalyzed Routes: Copper catalysts are attractive due to their low cost and toxicity. Copper-catalyzed methods have been successfully employed for the synthesis of quinazolinones through various strategies, including tandem reactions and domino processes. For example, a copper(I)-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines can afford quinazolinone derivatives in good yields.[4]

Palladium-Catalyzed Routes: Palladium catalysts are highly effective for a range of cross-coupling and carbonylation reactions. Palladium-catalyzed methods for quinazolinone synthesis often involve the use of ortho-haloanilines or related precursors. While often highly efficient, the cost and potential toxicity of palladium are considerations.

Experimental Workflow: Transition Metal-Catalyzed Synthesis

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle A Ortho-functionalized Aniline Derivative C Transition Metal Catalyst (e.g., Cu, Pd) A->C B Coupling Partner (e.g., Amine, Alcohol) B->C F Fluorinated Quinazolinone C->F C-N Bond Formation & Cyclization D Ligand D->C E Base E->C

Caption: General schematic of a transition metal-catalyzed synthesis of fluorinated quinazolinones.

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for two distinct and efficient methods are presented below.

Protocol 1: One-Pot Synthesis of 2-Trifluoromethyl-3-arylquinazolin-4(3H)-ones

This protocol is adapted from a metal-free, one-pot synthesis.[2]

Materials:

  • 2-Amino-N-arylbenzamide (1.0 mmol)

  • Trifluoroacetic acid (TFA) (3.0 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-N-arylbenzamide (1.0 mmol) and 1,2-dichloroethane (5 mL).

  • Add trifluoroacetic acid (3.0 mmol) to the mixture.

  • Heat the reaction mixture to 140 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-trifluoromethyl-3-arylquinazolin-4(3H)-one.

Expected Yield: 52-94%[2]

Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol is a general procedure adapted from microwave-assisted multicomponent reactions.

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Orthoester (e.g., triethyl orthoformate) (1.5 mmol)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine isatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), and the orthoester (1.5 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140 °C for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Add a small amount of ethanol to the reaction mixture and cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: Generally high, often exceeding 80%.

Green Chemistry and Efficiency Metrics

A comprehensive comparison of synthetic routes should also consider their environmental impact. Green chemistry metrics such as Atom Economy and E-Factor provide a quantitative assessment of the "greenness" of a reaction.

  • Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an AE of 100%. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Conceptual Comparison of Green Metrics for Quinazolinone Synthesis

Synthetic RouteExpected Atom EconomyExpected E-FactorKey Considerations
One-Pot SynthesisModerate to HighLow to ModerateAvoids waste from intermediate purification steps.
Microwave-Assisted (Solvent-Free)HighLowElimination of solvent significantly reduces waste.
Transition Metal-CatalyzedVariableModerate to HighDepends on catalyst loading, ligand, and solvent usage. Metal waste is a concern.

The choice of a synthetic route should therefore be a balance between yield, reaction conditions, and these important environmental considerations.

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of the Niementowski Reaction

The Niementowski reaction, a cornerstone of quinazolinone synthesis, proceeds through the initial formation of an N-acylanthranilic acid from the reaction of anthranilic acid with an amide. This intermediate then undergoes cyclodehydration to form a benzoxazinone, which subsequently reacts with an amine or ammonia to yield the final quinazolinone.

Reaction Mechanism: Niementowski Synthesis

Caption: A simplified mechanistic pathway for the Niementowski synthesis of quinazolinones.

Mechanism of Copper-Catalyzed Quinazolinone Synthesis

In a typical copper-catalyzed synthesis starting from a 2-halobenzamide and an amine, the mechanism is thought to involve an initial Ullmann-type coupling to form a C-N bond, followed by an intramolecular cyclization and subsequent oxidation to afford the quinazolinone ring system. The copper catalyst facilitates these key bond-forming events.

Conclusion

The synthesis of fluorinated quinazolinones can be achieved through a variety of efficient methods. One-pot and microwave-assisted syntheses stand out for their operational simplicity, speed, and often favorable green chemistry profiles. Transition metal-catalyzed routes, particularly those employing copper, offer a high degree of versatility and control. The optimal choice of synthetic strategy will depend on the specific target molecule, desired scale, and the importance placed on factors such as cost, safety, and environmental impact. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of this important class of heterocyclic compounds.

References

A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Proteomic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MoA) is a critical step that bridges a promising phenotypic hit to a viable therapeutic candidate. A definitive understanding of how a drug interacts with its molecular target and modulates cellular pathways is paramount for predicting efficacy, anticipating off-target effects, and designing rational combination therapies.[1][2] This guide provides an in-depth comparison of two powerful and complementary methodologies for MoA confirmation: genetic approaches, primarily centered on CRISPR-based screens, and proteomic approaches, including thermal proteome profiling and phosphoproteomics.

The choice between these strategies is not merely a matter of technical preference but a crucial experimental design decision that profoundly influences the nature and scope of the insights gained. Genetic methods excel at identifying genes that are essential for a drug's activity, while proteomic techniques provide a direct window into the physical interactions and downstream signaling events orchestrated by the compound.[3][4]

Section 1: Genetic Approaches - Interrogating the "Why" Through Gene Perturbation

Genetic screens, particularly those employing CRISPR-Cas9 technology, have revolutionized the process of identifying the genetic dependencies of a drug's efficacy.[5][6] The fundamental principle is to systematically perturb every gene in the genome and assess how each perturbation affects cellular sensitivity to the compound .

CRISPR-Based Screens: A Scalpel for the Genome

CRISPR screens are a high-throughput method for systematically knocking out (CRISPRko), inhibiting (CRISPRi), or activating (CRISPRa) genes to identify those that modulate a drug's effect.[6][7][8] The core of this approach lies in linking a specific genetic perturbation to a selectable phenotype, most commonly cell survival or proliferation in the presence of the drug.[9]

The power of CRISPR screens in MoA studies stems from their ability to establish a causal link between a gene and a drug's phenotype. If the loss of a particular gene confers resistance to a drug, it is a strong indicator that the gene's protein product is either the direct target of the drug or a critical component of the pathway it modulates.[10] This provides a functional readout of target engagement in a live-cell context.

Experimental Workflow: Pooled CRISPR-Cas9 Knockout Screen

The following outlines a generalized protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to a cytotoxic compound.

  • Library Transduction: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of Cas9-expressing cells via lentiviral transduction.

  • Drug Selection: The transduced cell population is split into two groups: one treated with the drug of interest at a concentration that induces significant cell death (e.g., IC80) and a control group treated with a vehicle.

  • Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is isolated from the surviving cells in both populations. The sgRNA sequences integrated into the host genome are then amplified by PCR.

  • Data Analysis: The abundance of each sgRNA in the drug-treated population is compared to the control population. sgRNAs that are significantly enriched in the drug-treated group are those that targeted genes whose knockout conferred a survival advantage.

CRISPR_Screen_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cas9-expressing cells Cas9-expressing cells Lentiviral Transduction Lentiviral Transduction Cas9-expressing cells->Lentiviral Transduction Pooled sgRNA Library Pooled sgRNA Library Pooled sgRNA Library->Lentiviral Transduction Drug Treatment Drug Treatment Lentiviral Transduction->Drug Treatment Vehicle Control Vehicle Control Lentiviral Transduction->Vehicle Control gDNA Extraction gDNA Extraction Drug Treatment->gDNA Extraction Vehicle Control->gDNA Extraction NGS NGS gDNA Extraction->NGS Data Analysis Data Analysis NGS->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Workflow of a pooled CRISPR-Cas9 knockout screen for drug target identification.

Section 2: Proteomic Approaches - Directly Visualizing Drug-Protein Interactions and Downstream Effects

Proteomic techniques offer a direct and unbiased view of a drug's interaction with the cellular proteome and its subsequent impact on signaling pathways.[3][11] These methods are not reliant on a functional readout of cell viability and can therefore identify both primary targets and off-targets, as well as downstream signaling modulations.

Thermal Proteome Profiling (TPP): A Global View of Target Engagement

Thermal Proteome Profiling (TPP), which includes the Cellular Thermal Shift Assay (CETSA), is a powerful method for identifying the direct and indirect targets of a drug in a cellular context without the need for compound labeling.[12][[“]][[“]] The principle is based on the observation that the binding of a ligand, such as a drug, can alter the thermal stability of its target protein.[15][16]

TPP provides direct physical evidence of a drug binding to a protein within the complex environment of a living cell or cell lysate.[17] A shift in the melting temperature (Tm) of a protein in the presence of a drug is a strong indication of a direct interaction. This allows for the unbiased identification of both intended targets and unforeseen off-targets, which is crucial for understanding a drug's full pharmacological profile.[12]

Experimental Workflow: Temperature-Range TPP (TPP-TR)

The following describes a typical TPP-TR experiment to identify the targets of a small molecule inhibitor.

  • Cell Treatment: Intact cells are treated with either the drug or a vehicle control.

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of different temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Sample Preparation and Mass Spectrometry: The soluble proteins from each temperature point are digested into peptides, labeled with tandem mass tags (TMTs) for multiplexed quantitative analysis, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[17]

  • Data Analysis: For each protein, a "melting curve" is generated by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the drug-treated and control samples indicates a change in protein stability and a likely drug-protein interaction.

TPP_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Temperature Gradient Temperature Gradient Drug Treatment->Temperature Gradient Lysis & Centrifugation Lysis & Centrifugation Temperature Gradient->Lysis & Centrifugation Protein Digestion & TMT Labeling Protein Digestion & TMT Labeling Lysis & Centrifugation->Protein Digestion & TMT Labeling LC-MS/MS LC-MS/MS Protein Digestion & TMT Labeling->LC-MS/MS Melting Curve Analysis Melting Curve Analysis LC-MS/MS->Melting Curve Analysis Target Identification Target Identification Melting Curve Analysis->Target Identification

Caption: Workflow for Thermal Proteome Profiling (TPP) to identify drug targets.

Phosphoproteomics: Mapping the Signaling Cascade

Phosphoproteomics is a specialized sub-discipline of proteomics that focuses on the global analysis of protein phosphorylation.[18][19] Since protein phosphorylation is a key mechanism in cellular signal transduction, phosphoproteomics can provide a detailed map of the signaling pathways that are modulated by a drug.[20][21]

This technique is invaluable for understanding the downstream consequences of target engagement. By identifying changes in the phosphorylation status of thousands of proteins, researchers can reconstruct the signaling cascades affected by the drug, providing a functional context for the observed phenotype.[22] This is particularly powerful for characterizing the MoA of kinase inhibitors and other drugs that target signaling pathways.[23]

Section 3: A Head-to-Head Comparison

The following table provides a comparative summary of the key features of each approach.

FeatureCRISPR-Based ScreensThermal Proteome Profiling (TPP)Phosphoproteomics
Primary Output Genes essential for drug activityDirect and indirect protein targetsChanges in protein phosphorylation
Nature of Insight Functional, genetic dependenciesPhysical drug-protein interactionsDownstream signaling pathway modulation
Requirement for Cell Viability Phenotype YesNoNo
Ability to Identify Off-Targets Indirectly (resistance mechanisms)Yes, unbiasedIndirectly (pathway analysis)
Experimental Complexity High (library screening, NGS)High (mass spectrometry, data analysis)High (enrichment, mass spectrometry)
Key Advantage Establishes causal link between gene and phenotypeDirect evidence of target engagement in situDetailed view of downstream signaling
Key Limitation Indirectly identifies the direct targetMay not detect all binding eventsDoes not identify the direct target

Section 4: Synergistic Integration for Comprehensive MoA Confirmation

The most robust MoA confirmations often arise from the integration of both genetic and proteomic approaches. A typical workflow might involve using a CRISPR screen to identify a candidate target gene, followed by TPP to confirm direct physical binding of the drug to the protein product of that gene. Phosphoproteomics can then be employed to delineate the downstream signaling pathways affected by this interaction, providing a complete picture of the drug's MoA from target engagement to cellular response.

Integrated_Workflow Phenotypic Screen Phenotypic Screen CRISPR Screen CRISPR Screen Phenotypic Screen->CRISPR Screen Candidate Target Gene(s) Candidate Target Gene(s) CRISPR Screen->Candidate Target Gene(s) Thermal Proteome Profiling (TPP) Thermal Proteome Profiling (TPP) Candidate Target Gene(s)->Thermal Proteome Profiling (TPP) Direct Target Confirmation Direct Target Confirmation Thermal Proteome Profiling (TPP)->Direct Target Confirmation Phosphoproteomics Phosphoproteomics Direct Target Confirmation->Phosphoproteomics Downstream Pathway Analysis Downstream Pathway Analysis Phosphoproteomics->Downstream Pathway Analysis Comprehensive MoA Comprehensive MoA Downstream Pathway Analysis->Comprehensive MoA

Caption: An integrated workflow combining genetic and proteomic approaches for MoA confirmation.

Conclusion

The confirmation of a drug's mechanism of action is a multifaceted challenge that requires a thoughtful and often integrated experimental approach. CRISPR-based screens provide invaluable functional information about the genetic requirements for a drug's activity, while proteomic methods such as TPP and phosphoproteomics offer a direct and detailed view of the molecular interactions and their downstream consequences. By understanding the distinct advantages and limitations of each approach, researchers can design robust experimental strategies to confidently elucidate the MoA of novel therapeutic compounds, thereby accelerating their journey from the laboratory to the clinic.

References

A Researcher's Guide to Benchmarking Antiproliferative Activity Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a journey marked by rigorous evaluation and benchmarking. A critical step in this process is quantifying the antiproliferative activity of a compound of interest and contextualizing its potency against established chemotherapeutic agents. This guide provides an in-depth, objective comparison of methodologies to assess antiproliferative activity, supported by experimental data and protocols, to empower researchers in making data-driven decisions.

The Imperative of Benchmarking in Oncology Drug Discovery

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, representing the concentration of a drug required to inhibit a biological process by 50%.[1][2][3] In cancer research, the IC50 value is a key indicator of a compound's cytotoxic or cytostatic potency.[2][4] However, an IC50 value in isolation offers limited insight. Its true significance is revealed through comparison with standard chemotherapeutic agents tested under identical conditions. This benchmarking provides a crucial reference point, enabling researchers to gauge the relative efficacy of a novel compound and inform its path forward in the drug development pipeline.

Selecting the Right Tools: A Comparative Look at Antiproliferation Assays

Several in vitro assays are available to measure antiproliferative activity, each with its own principles, advantages, and limitations. The choice of assay can significantly influence the outcome and interpretation of results.

Table 1: Comparison of Common Antiproliferation Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by metabolic activity changes unrelated to cell viability. Formazan crystals require a solubilization step.
SRB Assay The sulforhodamine B (SRB) dye binds to protein components of cells, providing a measure of cell density.[6]Simple, rapid, and less susceptible to interference from compounds that alter metabolic activity.[6]Indirect measure of cell number; may not distinguish between cytostatic and cytotoxic effects.
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.Highly sensitive, rapid, and has a broad linear range.Reagents can be more expensive than colorimetric assays.

The National Cancer Institute (NCI) developed the NCI-60 human tumor cell line anticancer drug screen, a pivotal tool that has generated a vast pharmacological database.[7][8][9] This screen utilizes the SRB assay to evaluate the antiproliferative effects of compounds against 60 different human cancer cell lines, representing a diverse range of cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[7][8][9]

Experimental Protocol: A Step-by-Step Guide to the MTT Assay

The MTT assay remains a widely used method for assessing cell viability and proliferation.[5] Its principle lies in the conversion of the water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial reductases of viable cells.[5]

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[5][10]

  • Compound Treatment: Prepare serial dilutions of the test compound and standard chemotherapeutic agents (e.g., doxorubicin, cisplatin) in culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5][13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][13]

Causality Behind Experimental Choices
  • Cell Density: Using an optimal cell density is crucial to ensure that cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

  • Incubation Time: The duration of compound exposure is a critical parameter. A 48- or 72-hour incubation is common, allowing sufficient time for the compound to exert its effects on cell proliferation.

  • Controls: Including untreated cells (negative control) and cells treated with a known chemotherapeutic agent (positive control) is essential for data normalization and validation of the assay's performance.

Benchmarking Against the Standards: A Comparative Analysis

To illustrate the benchmarking process, the following table presents hypothetical IC50 values of a test compound compared to doxorubicin and cisplatin against a panel of cancer cell lines.

Table 2: Comparative Antiproliferative Activity (IC50, µM) of a Test Compound and Standard Chemotherapeutic Agents

Cell LineCancer TypeTest CompoundDoxorubicinCisplatin
MCF-7 Breast Cancer5.20.8[4]7.5[4]
A549 Lung Cancer8.91.5[4]7.49[4]
HeLa Cervical Cancer3.51.0[4]5.0
HepG2 Liver Cancer12.114.72[4]10.2

Note: IC50 values are highly dependent on experimental conditions and can vary between studies.[4]

Visualizing the Process and Mechanisms

Diagrams are powerful tools for illustrating complex workflows and biological pathways, enhancing understanding and clarity.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plates Compound_Prep 2. Prepare Serial Dilutions of Test & Standard Compounds Treatment 3. Add Compounds to Cells Compound_Prep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization 7. Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance 8. Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc 9. Calculate IC50 Values Absorbance->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a test compound.[13]

Mechanism of Action: Doxorubicin

Understanding the mechanism of action of standard agents provides a framework for interpreting the potential mechanisms of novel compounds. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent.[14] Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, distorting its structure and inhibiting DNA replication and transcription.[15]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.[14][15]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[15]

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage & Replication Block DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action of Doxorubicin leading to apoptosis.

Conclusion

Benchmarking the antiproliferative activity of a novel compound against standard chemotherapeutic agents is a fundamental and indispensable step in preclinical cancer drug discovery. By employing robust and well-validated assays, adhering to meticulous experimental protocols, and understanding the mechanisms of standard drugs, researchers can generate reliable and comparative data. This comprehensive approach provides the necessary context to evaluate the therapeutic potential of new chemical entities and guide their journey from the laboratory to the clinic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.